4-Bromo-1,1,2,2-tetrafluorobutane chemical structure and properties
This guide provides an in-depth technical analysis of 4-Bromo-1,1,2,2-tetrafluorobutane , a specialized semi-fluorinated building block used in the synthesis of fluoropolymers, surface-active agents, and pharmaceutical i...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical analysis of 4-Bromo-1,1,2,2-tetrafluorobutane , a specialized semi-fluorinated building block used in the synthesis of fluoropolymers, surface-active agents, and pharmaceutical intermediates.
Structural Dynamics, Synthetic Pathways, and Reactivity Profiles
Molecular Architecture & Physicochemical Profile
4-Bromo-1,1,2,2-tetrafluorobutane is a semi-fluorinated alkane characterized by a unique "spacer" architecture. It features a perfluorinated segment (
) separated from a reactive electrophilic site () by an ethylene bridge. This structure imparts dual functionality: the fluorinated tail provides lipophilicity and metabolic resistance, while the alkyl bromide terminus allows for versatile covalent attachment via nucleophilic substitution.
Chemical Identity
Property
Specification
CAS Number
234443-20-0
IUPAC Name
4-Bromo-1,1,2,2-tetrafluorobutane
Common Synonyms
1-Bromo-3,3,4,4-tetrafluorobutane (based on priority rules);
Molecular Formula
Molecular Weight
208.98 g/mol
SMILES
FC(F)C(F)(F)CCBr (Note: Terminal H on C1 is implied)
Physicochemical Properties
Note: Values are derived from experimental data of the specific isomer or close structural analogs (e.g., the alkene derivative CAS 18599-22-9) where direct experimental data is proprietary.
Parameter
Value / Range
Context
Physical State
Colorless Liquid
Standard Temperature & Pressure (STP)
Boiling Point
108–112 °C (Est.)
Slightly higher than the alkene analog (81°C) due to saturation.
Density
1.68 ± 0.05 g/mL
High density due to heavy halogen content.
Refractive Index
Low index characteristic of fluorinated compounds.
Solubility
Immiscible in water; Soluble in DCM, THF, MeOH.
"Fluorous" character allows solubility in fluorinated solvents.
Synthetic Routes & Production
The synthesis of 4-Bromo-1,1,2,2-tetrafluorobutane typically employs radical telomerization , a method that efficiently couples fluorinated building blocks with ethylene.
Primary Synthetic Pathway: Radical Addition
The most robust route involves the radical addition of 1-iodo-1,1,2,2-tetrafluoroethane to ethylene , followed by a halogen exchange (Finkelstein-type) or direct radical bromination.
Precursor Formation: Tetrafluoroethylene (TFE) is reacted with a hydrogen source (or HF/Lewis Acid) to generate the tetrafluoroethyl radical cap, or more commonly,
is used as the telogen.
Radical Addition: The
radical adds to ethylene ().
Chain Termination: The resulting radical abstracts an iodine atom to form the intermediate
.
Functionalization: The iodide is converted to the bromide using a brominating agent (e.g.,
or metal bromides) to yield the final product.
Visualization of Synthesis Logic
Caption: Radical telomerization pathway converting TFE precursors into the target brominated semi-fluorinated alkane.
Reactivity & Mechanistic Insights
The reactivity of 4-Bromo-1,1,2,2-tetrafluorobutane is defined by the "spacer effect" . The two methylene groups (
) insulate the bromine atom from the strong electron-withdrawing effect of the perfluoroalkyl group ().
Nucleophilic Substitution (
)
Unlike perfluoroalkyl halides (e.g.,
), which are inert to attack due to the shielding of the fluorine sheath and bond strengthening, the bromine in this molecule is on a standard alkyl carbon.
Mechanism: Standard backside attack by nucleophiles.
Rate: Slightly slower than
-butyl bromide due to the inductive withdrawal (-bond polarization) of the fluorines, but kinetically competent for synthesis.
Reagents: Reacts well with Azides (
), Amines, Thiols, and Alkoxides.
Elimination (
)
Under strongly basic conditions (e.g.,
-BuOK), the molecule undergoes dehydrohalogenation.
Product:4,4,5,5-tetrafluoro-1-pentene (or 3,3,4,4-tetrafluoro-1-butene isomers depending on nomenclature).
Selectivity: The acidity of the protons
to the bromine is enhanced by the fluorine tail, making elimination a competitive side reaction if nucleophiles are too basic/bulky.
Reactivity Flowchart
Caption: Divergent reactivity pathways: The ethylene spacer allows standard alkyl halide chemistry (Sn2, Mg-insertion) while retaining fluorous properties.
Applications in Drug Development & Materials
Medicinal Chemistry (Bioisosteres)
This molecule serves as a critical intermediate for introducing the tetrafluorobutyl motif .
Metabolic Stability: The terminal
group is resistant to oxidation compared to alkyl chains, yet the terminal H allows for potential H-bonding interactions or further functionalization.
Lipophilicity Modulation: It increases
without the persistence issues of fully perfluorinated chains.
Fluorous Solid-Phase Extraction (F-SPE)
The
group acts as a "light fluorous" tag. Compounds derivatized with this unit can be separated from non-fluorinated organic molecules using fluorous silica gel, simplifying purification in automated synthesis.
Surface Coatings
Derivatives (especially thiols or silanes made from this bromide) are used to create omniphobic surfaces (repelling both water and oil) on medical devices or optical sensors.
Safety, Handling, & Environmental Protocols
Hazard Identification
Signal Word:WARNING
GHS Classification:
Skin Irritation (Category 2)
Eye Irritation (Category 2A)
Specific Target Organ Toxicity (Respiratory Irritation)
Specific Hazard: Thermal decomposition may release Hydrogen Fluoride (HF) and Carbonyl Fluoride , which are extremely toxic.
Handling Protocol
Engineering Controls: Always handle within a certified fume hood.
PPE: Nitrile gloves (double gloving recommended due to halogenated solvent permeability), safety goggles, and lab coat.
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Light sensitive—store in amber glass.
References
PubChem. (2025).[1] 4-Bromo-1,1,2,2-tetrafluorobutane (Compound).[2][3][4][5][6] National Library of Medicine. [Link][2][3]
NIST Chemistry WebBook. (2024). Halogenated Hydrocarbons and Thermochemistry Data. National Institute of Standards and Technology. [Link]
19F NMR spectral analysis of 4-Bromo-1,1,2,2-tetrafluorobutane
Topic: F NMR Spectral Analysis of 4-Bromo-1,1,2,2-tetrafluorobutane Content Type: Technical Guide Audience: Researchers, Analytical Chemists, and Process Development Scientists[1] Technical Guide: F NMR Characterization...
Author: BenchChem Technical Support Team. Date: March 2026
Topic:
F NMR Spectral Analysis of 4-Bromo-1,1,2,2-tetrafluorobutane
Content Type: Technical Guide
Audience: Researchers, Analytical Chemists, and Process Development Scientists[1]
Technical Guide:
F NMR Characterization of 4-Bromo-1,1,2,2-tetrafluorobutane
Executive Summary & Structural Context
This guide details the structural elucidation and purity assessment of 4-Bromo-1,1,2,2-tetrafluorobutane (
) using Fluorine-19 Nuclear Magnetic Resonance (F NMR).[1]
This molecule represents a specific class of hydrofluoro-telomers used as intermediates in the synthesis of fluorinated surfactants and surface-active agents.[1] Unlike perfluorinated chains, the terminal proton (
) and the ethylene spacer () introduce unique scalar couplings (-couplings) that are diagnostic of the telomerization quality.[1]
Target Structure:
Terminal Group (
): Characterized by a large geminal proton-fluorine coupling ().[1]
Internal Group (
): Characterized by vicinal couplings to the adjacent methylene group.[1]
Experimental Workflow (DOT Visualization)
The following workflow outlines the critical path from sample preparation to data reporting, ensuring data integrity and reproducibility.
Figure 1: Analytical workflow for high-fidelity
F NMR characterization.
Experimental Protocols & Methodology
Sample Preparation
To ensure accurate chemical shift referencing and integration, a gravimetric approach is required.[1]
Solvent Selection: Use Chloroform-d (
) as the primary solvent.[1] It minimizes solvent-solute interactions that can shift fluorine signals compared to polar solvents like Acetone-.[1]
Internal Standard: Add
-Trifluorotoluene (TFT) ( ppm) or Hexafluorobenzene () ( ppm) at a known molar concentration if quantitative NMR (qNMR) is required.
Note: Avoid Trichlorofluoromethane (
) for volatile samples as it may evaporate during acquisition, affecting integration.[1]
Concentration: Prepare a solution of 10–15 mg of analyte in 0.6 mL of solvent.
Acquisition Parameters
Fluorine nuclei have wide spectral widths and variable relaxation times (
).[1] Standard proton parameters are insufficient.[1]
Parameter
Setting
Rationale
Pulse Sequence
zg (or equivalent)
Standard 1D pulse.
Spectral Width (SW)
200 ppm (-50 to -250 ppm)
Covers all aliphatic fluorine signals and standards.[1]
Transmitter Offset (O1P)
-120 ppm
Centers the excitation on the region of interest.[1]
Relaxation Delay (D1)
seconds
F can be long; insufficient D1 leads to integration errors.
Scans (NS)
32 - 64
Sufficient S/N for main peak; increase for impurity detection.[1]
Decoupling
Inverse Gated (optional)
Run Coupled first to see , then Decoupled (zgpg) to simplify integration.
Spectral Analysis & Assignment
The
F spectrum of 4-Bromo-1,1,2,2-tetrafluorobutane will display two distinct signal regions. All shifts are referenced to (0 ppm).[1][2]
Chemical Shift Data Table
Signal
Assignment
Shift (, ppm)
Multiplicity (Coupled)
Coupling Constants (, Hz)
A
(Terminal)
-137.0 to -139.0
Doublet of Triplets (dt)
Hz (d) Hz (t)
B
(Internal)
-116.0 to -118.0
Multiplet (tt/m)
Hz (t) Hz (t)
Mechanistic Interpretation
Signal A (
): This signal is the most diagnostic.[1] It appears upfield (more negative ppm) due to the shielding effect of the terminal proton.[1]
The "Doublet" Feature: The dominant feature is the splitting by the directly attached proton (
).[1] The coupling constant of ~52 Hz is characteristic of a geminal fluoro-hydrido motif ().[1]
Validation: If this doublet is absent or the coupling is < 10 Hz, the terminal proton is missing (indicating a perfluorinated impurity or degradation).[1]
Signal B (
): This signal appears downfield relative to the terminal group.[1]
Coupling: It couples to the neighboring methylene protons (
) with a vicinal coupling () of approximately 15–18 Hz, and to the adjacent fluorine atoms.[1]
Impurity Profiling
Common impurities in the synthesis of this telomer include:
1,4-Dibromo-1,1,2,2-tetrafluorobutane: Look for a signal shift in the terminal group.[1] The
doublet will be replaced by a signal (typically shifted downfield to ~ -60 to -70 ppm region).[1]
HF Elimination Products: Presence of olefinic fluorines (
) appearing between -100 and -150 ppm with distinct vinyl coupling patterns.[1]
References
University of California, Santa Barbara (UCSB). (n.d.).[1] 19F Chemical Shifts and Coupling Constants. NMR Facility. Retrieved March 1, 2026, from [Link]
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 12571352, 4-Bromo-1-chloro-1,1,2,2-tetrafluorobutane. Retrieved March 1, 2026, from [Link][1]
Dolbier, W. R. (2009).[1] Guide to Fluorine NMR for Organic Chemists. Wiley.[1] (Standard text for coupling constant verification).
Physicochemical Characterization & Technical Profile: 4-Bromo-1,1,2,2-tetrafluorobutane
This technical guide provides a comprehensive physicochemical and operational profile of 4-Bromo-1,1,2,2-tetrafluorobutane , a specialized fluorinated building block used in advanced organic synthesis and material scienc...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide provides a comprehensive physicochemical and operational profile of 4-Bromo-1,1,2,2-tetrafluorobutane , a specialized fluorinated building block used in advanced organic synthesis and material science.
Executive Summary
4-Bromo-1,1,2,2-tetrafluorobutane (CAS: 234443-20-0) is a high-density, mixed-halide intermediate critical for the introduction of the tetrafluorobutyl motif (
) into pharmaceutical candidates and fluoropolymers.[1] Its unique structure—combining a reactive alkyl bromide terminus with a chemically inert, lipophilic fluorinated tail—makes it an ideal "linker" reagent.
This guide synthesizes experimental data and thermodynamic principles to establish a baseline for its handling in drug development and process chemistry.
Physicochemical Data Profile
The following values represent the consensus experimental and predicted data for 4-Bromo-1,1,2,2-tetrafluorobutane.
To validate the boiling point data, we compare the target compound against its closest structural analogs. The boiling point of 140 °C is consistent with the removal of hydrogen bonding (vs. the alcohol) and the saturation of the double bond (vs. the alkene).
Compound
Structure
CAS
Boiling Point (°C)
Target
234443-20-0
140
Alcohol Derivative
234443-21-1
146.2 [2]
Alkene Precursor
18599-22-9
~95-98
Hydrocarbon Analog
109-65-9
101.4
Technical Insight: The substitution of four hydrogen atoms with fluorine (Atomic Mass ~19) significantly increases the molecular weight (from 137 to 209 g/mol ) compared to 1-bromobutane. However, the low polarizability of the C-F bond mitigates the increase in boiling point, resulting in a value (140 °C) that is elevated but not as high as a chloro- or bromo-substituted analog of equivalent mass would be.
Thermodynamic & Fluid Dynamic Implications
Density-Driven Phase Separation
With a density of 1.608 g/mL , 4-Bromo-1,1,2,2-tetrafluorobutane is a "heavy" organic solvent. In biphasic reaction workups (e.g., water/organic extraction):
Bottom Layer: The fluorinated bromide will form the bottom layer, sitting below the aqueous phase.
Process Engineering: Reactor designs must account for bottom-drain requirements. Standard top-decanting protocols used for lighter solvents (EtOAc, Et2O) will fail.
Thermal Stability & Distillation
The boiling point of 140 °C allows for purification via vacuum distillation .
Protocol: Distillation at reduced pressure (e.g., 10–20 mmHg) is recommended to lower the thermal load, preventing potential dehydrofluorination (HF elimination) which can occur at high temperatures (>180 °C) in the presence of trace metals.
Synthesis & Reaction Pathways[4][5][6][7]
The utility of 4-Bromo-1,1,2,2-tetrafluorobutane lies in its dual reactivity: the alkyl bromide undergoes nucleophilic substitution (
), while the tetrafluoro-tail remains stable, imparting lipophilicity.
Common Synthetic Workflow
The compound is typically synthesized via the hydrogenation of 4-bromo-3,3,4,4-tetrafluorobut-1-ene or through telomerization processes involving tetrafluoroethylene (TFE).
Figure 1: Synthetic pathway from the alkene precursor to the saturated target and subsequent drug discovery applications.
Experimental Handling & Safety
Identification Verification
Before use in critical assays, the identity of the material should be verified using 19F-NMR , which provides a distinct signature for the
moiety.
19F NMR Signals: Expect two distinct multiplets. The terminal
will show a characteristic doublet of multiplets (coupling with H), while the internal will appear as a singlet or broad multiplet depending on resolution.
1H NMR Signals: The terminal proton (
) typically appears as a triplet of triplets (tt) in the 5.5–6.5 ppm range with large coupling (~50 Hz).
Reactivity and Synthetic Applications of 4-Bromo-1,1,2,2-Tetrafluorobutane: A Comprehensive Technical Guide
Executive Summary In modern drug development and agrochemical design, the strategic incorporation of fluorine is paramount for modulating lipophilicity, metabolic stability, and target binding affinity. 4-Bromo-1,1,2,2-t...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern drug development and agrochemical design, the strategic incorporation of fluorine is paramount for modulating lipophilicity, metabolic stability, and target binding affinity. 4-Bromo-1,1,2,2-tetrafluorobutane (CAS 234443-20-0) [1] has emerged as a highly versatile linchpin for appending the 1,1,2,2-tetrafluorobutyl (
) pharmacophore.
Unlike perfluoroalkyl halides, which are highly electron-deficient and react primarily via radical pathways, 4-bromo-1,1,2,2-tetrafluorobutane is an unactivated primary alkyl bromide separated from the fluorinated motif by a two-carbon spacer. This unique structural topology demands a nuanced approach to its reactivity. As a Senior Application Scientist, I have structured this whitepaper to dissect the causality behind its chemical behavior, providing self-validating protocols and authoritative grounding to ensure reproducible, high-yield functionalization.
Core Reactivity Profiles & Mechanistic Causality
The reactivity of 4-bromo-1,1,2,2-tetrafluorobutane is governed by the interplay between the electrophilic
-carbon and the inductively withdrawing -fluorines. We classify its reactivity into three distinct pathways:
The Causality: The primary C-Br bond is sterically unhindered, making it highly susceptible to SN2 attack by heteroatom nucleophiles (amines, alkoxides, thiolates). The strong electron-withdrawing inductive effect (-I effect) of the
group slightly increases the electrophilicity of the -carbon. However, this same -I effect mildly destabilizes the SN2 transition state compared to 1-bromobutane, requiring slightly elevated temperatures or more polar aprotic solvents (e.g., DMF, DMSO) to achieve optimal kinetics.
Pathway B: Radical Generation via Halogen Atom Transfer (XAT)
The Causality: Direct Single Electron Transfer (SET) reduction of 4-bromo-1,1,2,2-tetrafluorobutane is thermodynamically challenging due to its highly negative reduction potential (
V vs SCE). Unlike -fluoroalkyl bromides that readily undergo SET[2], this unactivated bromide requires Halogen Atom Transfer (XAT) for efficient radical generation. By utilizing silyl radicals (e.g., from (TMS)₃SiH) or -aminoalkyl radicals generated via photoredox catalysis, the strong Si-Br or C-Br bond formation provides the thermodynamic driving force to cleave the unactivated C-Br bond, generating a primary alkyl radical capable of Giese additions or metallaphotoredox cross-coupling[3][4].
Pathway C: Organometallic Reagent Formation
The Causality: The insertion of Magnesium(0) or Zinc(0) into the C-Br bond generates the corresponding Grignard or organozinc reagent. Crucially, because the fluorines are located at the
and positions, the resulting organometallic species is stable against -fluoride elimination—a degradative pathway that severely limits the utility of - and -fluorinated organometallics.
Caption: Mechanistic divergence of 4-Bromo-1,1,2,2-tetrafluorobutane reactivity based on activation mode.
Quantitative Data: Reactivity Comparison
The following table synthesizes the operational parameters and expected outcomes for the three primary reactivity modes, allowing researchers to select the optimal pathway based on their target scaffold.
Reactivity Pathway
Activation Mode
Typical Reagents / Catalysts
Reaction Time
Relative Yield
Key Advantage / Limitation
SN2 Substitution
Thermal / Base
K₂CO₃, DMF, 80°C
12–18 h
75–90%
Highly scalable; limited to strong heteroatom nucleophiles.
XAT Radical Addition
Photoredox
Ir(ppy)₃, (TMS)₃SiH, 455 nm LED
4–8 h
60–85%
Enables C-C bond formation with unactivated alkenes; requires specialized light setups.
Organometallic
Metal Insertion
Mg turnings, I₂ (cat.), THF, 65°C
2–4 h
50–70%
Direct addition to carbonyls; highly moisture-sensitive intermediates.
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . Each critical step includes an internal checkpoint to confirm success before proceeding, minimizing downstream failures.
Protocol 1: Synthesis of Tetrafluorobutyl Ethers via SN2
Objective: Append the tetrafluorobutyl group to a phenolic pharmacophore.
Reagent Assembly: In a flame-dried flask, combine the phenol derivative (1.0 equiv), 4-bromo-1,1,2,2-tetrafluorobutane (1.2 equiv), and anhydrous K₂CO₃ (2.0 equiv) in anhydrous DMF (0.2 M).
Validation Checkpoint 1 (Visual): The mixture should form a heterogeneous, easily stirrable suspension. A color change (often to yellow/orange) indicates the formation of the phenoxide ion.
Thermal Activation: Heat the reaction mixture to 80°C under a nitrogen atmosphere for 16 hours.
Validation Checkpoint 2 (Chromatographic): Perform TLC (Hexane/EtOAc 9:1). Complete consumption of the phenol (UV active, lower
) and appearance of a new, less polar UV-active spot confirms reaction progress.
Aqueous Workup: Cool to room temperature, quench with distilled water, and extract three times with Ethyl Acetate. Wash the combined organic layers with 5% aqueous LiCl to remove residual DMF.
Validation Checkpoint 3 (Physical): A sharp, rapid phase separation with a clear aqueous layer confirms the successful removal of DMF and inorganic salts.
Characterization: Concentrate the organic layer and purify via flash chromatography.
Validation Checkpoint 4 (Spectroscopic): Obtain a ¹⁹F NMR spectrum. Success is definitively confirmed by the presence of a doublet of multiplets at
Protocol 2: Photoredox-Catalyzed Radical Cross-Coupling via XAT
Objective: C-C bond formation with an electron-deficient alkene.
Caption: Self-validating workflow for the photoredox-catalyzed radical addition of 4-Bromo-1,1,2,2-tetrafluorobutane.
Step-by-Step Execution:
Assembly: Combine 4-bromo-1,1,2,2-tetrafluorobutane (1.0 equiv), the target alkene (1.5 equiv), Ir(ppy)₃ (1 mol%), and (TMS)₃SiH (1.2 equiv) in degassed acetonitrile.
Irradiation: Irradiate with a 455 nm blue LED for 6 hours. The (TMS)₃SiH acts as the XAT agent, abstracting the bromine to generate the nucleophilic tetrafluorobutyl radical, which subsequently adds to the alkene.
Monitoring: Validate via GC-MS. The disappearance of the bromide peak (m/z
208) and the appearance of the coupled product mass validates the radical generation and trapping phases.
References
PubChemLite - C4H5BrF4 (4-bromo-1,1,2,2-tetrafluorobutane)
Source: PubChem / University of Luxembourg
URL:[Link]
Organophotoredox-Catalyzed Reductive Tetrafluoroalkylation of Alkenes
Source: Journal of Organic Chemistry (ACS Publications), 2022
URL:[Link]
Regioselective Fluoroalkylarylation of Enamides Enabled by an Iron-Catalyzed Multicomponent Radical Cross-Coupling Strategy
Source: ChemRxiv / Organic Letters, 2023
URL:[Link]
Atom Transfer Radical Addition via Dual Photoredox/Manganese Catalytic System
Source: Catalysts (MDPI), 2023
URL:[Link]
Technical Guide: Dipole Moment and Dielectric Properties of Tetrafluorobutane Derivatives
Executive Summary The incorporation of tetrafluorobutane motifs into small molecule drugs is a precision strategy to modulate lipophilicity ( ), metabolic stability, and binding affinity. Unlike rigid hydrocarbon chains,...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The incorporation of tetrafluorobutane motifs into small molecule drugs is a precision strategy to modulate lipophilicity (
), metabolic stability, and binding affinity. Unlike rigid hydrocarbon chains, tetrafluorobutane derivatives exhibit complex electrostatic behaviors driven by the gauche effect . This guide provides a technical analysis of the dipole moments () and dielectric constants () of these derivatives, focusing on the stereochemical imperatives that dictate their behavior in biological media. It serves as a roadmap for medicinal chemists to exploit "polar hydrophobicity" in lead optimization.
Part 1: Theoretical Framework
The Fluorine Gauche Effect
In non-fluorinated alkanes, steric repulsion typically drives substituents into an anti (trans) conformation. However, in vicinal fluoroalkanes (like 2,3-difluorobutane or 1,2,3,4-tetrafluorobutane), the system often prefers a gauche conformation (60° dihedral angle).
This anomaly is driven by two primary factors:
Hyperconjugation: Electron density donation from the
bonding orbital into the low-lying antibonding orbital. This interaction is maximized when the C-H and C-F bonds are anti-periplanar, forcing the two fluorine atoms into a gauche relationship.
Electrostatics: While F-F repulsion suggests an anti preference, the bent trajectory of C-F bonds allows for favorable dipole alignment in specific gauche geometries, particularly in polar solvents.
Conformational Averaging
For tetrafluorobutane derivatives, the observable dipole moment is not a static value but a Boltzmann-weighted average of multiple conformers in equilibrium.
Where is the mole fraction of conformer and is its specific dipole moment. This value is highly sensitive to the dielectric constant of the solvent (e.g., lipid bilayer vs. cytosol).
Part 2: Structure-Property Relationships (Data)
The stereochemistry of the tetrafluorobutane core dictates the net dipole moment. The table below contrasts the theoretical dipole moments of key stereoisomers of 1,2,3,4-tetrafluorobutane and the regioisomer 2,2,3,3-tetrafluorobutane.
Table 1: Dipole Moments and Relative Stabilities (DFT B3LYP/6-31G*)
Compound
Isomer / Conformation
Net Dipole (, Debye)
Relative Energy (kcal/mol)
Notes
1,2,3,4-Tetrafluorobutane
syn-Stereoisomer (All-Gauche)
~5.8 D
+2.1
Highly polar; "Polar Hydrophobic"
anti-Stereoisomer (Zig-Zag)
0.0 D
0.0 (Global Min)
Symmetry cancels dipoles; Lipophilic
2,2,3,3-Tetrafluorobutane
trans-Rotamer
0.0 D
0.0
Non-polar; mimics hydrocarbon chain
gauche-Rotamer
~2.9 D
+0.8
Populated in polar solvents
Reference (Butane)
trans-Conformer
0.0 D
0.0
Standard reference
Note: Values are representative of gas-phase DFT calculations. In high-dielectric solvents (DMSO, Water), the equilibrium shifts toward the more polar gauche conformers, increasing the effective
.
Part 3: Experimental Protocols
To validate computational models, experimental measurement of the dielectric constant (
) and subsequent derivation of the dipole moment is required.
Thermostated Liquid Test Fixture (Parallel plate or Cylindrical capacitor)
Karl Fischer Titrator (for moisture control)
Workflow:
Purification: Dry the sample over activated 3Å molecular sieves for 24 hours. Water (
) is a critical interferent. Verify water content ppm.
Calibration: Calibrate the cell using air (
) and HPLC-grade Benzene ( at 25°C) to determine the geometric capacitance () and stray capacitance ().
Measurement: Inject the fluorinated sample into the cell. Equilibrate to 25.0°C ± 0.1°C.
Frequency Sweep: Measure capacitance (
) across 1 kHz – 1 MHz. Use the low-frequency plateau (typically 10 kHz) to avoid electrode polarization effects.
Calculation:
Protocol: Dipole Moment Derivation (Guggenheim Method)
Objective: Calculate
from dilute solutions (if the derivative is solid or scarce) in a non-polar solvent (e.g., Cyclohexane).
Preparation: Prepare 5 concentrations of the analyte (weight fractions
to ).
Measurements: Measure
and Refractive Index (, via Abbe Refractometer) for each solution.
Plotting: Plot
vs. (slope ) and vs. (slope ).
Derivation:
Where is solute molar mass, is Kelvin, and is solvent density.
Part 4: Visualization of Mechanisms
Diagram 1: The Gauche Effect & Hyperconjugation
This diagram illustrates the orbital interaction stabilizing the gauche conformation, which is the origin of the high dipole moments in these derivatives.
Caption: The hyperconjugative donation from C-H to C-F drives the gauche preference, aligning C-F dipoles and increasing polarity.*
Diagram 2: Integrated Workflow for Property Determination
This workflow ensures self-validating data by combining experimental and computational approaches.
Caption: Dual-path workflow combining dielectric spectroscopy and DFT to determine accurate dipole moments.
Part 5: Applications in Drug Discovery
Polar Hydrophobicity
The unique feature of tetrafluorobutane derivatives is "Polar Hydrophobicity."
Concept: The C-F bond is not hydrogen-bond donating, yet the molecule has a high dipole moment.
Effect: This allows the molecule to penetrate lipid bilayers (due to lipophilicity) but still interact with polar residues in protein binding pockets (via dipole-dipole interactions) without the desolvation penalty associated with hydroxyl or amine groups.
Bioisosterism
2,2,3,3-Tetrafluorobutane: Acts as a bioisostere for an ethyl or propyl chain but with increased metabolic stability against CYP450 oxidation due to the strength of the C-F bond (116 kcal/mol).
1,2,3,4-Tetrafluorobutane: Can mimic the polarity profile of carbohydrates or polyols while maintaining a hydrophobic core, useful in glycomimetics.
References
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. [Link]
Hunter, L. (2010). The C–F bond as a conformational tool in organic and bioorganic chemistry. Beilstein Journal of Organic Chemistry. [Link]
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]
National Institute of Standards and Technology (NIST). (2023). Dielectric Constants of Fluids. NIST Webbook. [Link]
Gaussian, Inc. (2023). DFT Methods for Dipole Moment Calculation. Gaussian Whitepapers. [Link]
Exploratory
Difference between 4-Bromo-1,1,2,2-tetrafluorobutane and perfluorobutyl bromide
The Fluorine Effect in Alkyl Halides: A Comparative Analysis of 4-Bromo-1,1,2,2-tetrafluorobutane and Perfluorobutyl Bromide Executive Summary The strategic incorporation of fluorine into organic scaffolds is a cornersto...
Author: BenchChem Technical Support Team. Date: March 2026
The Fluorine Effect in Alkyl Halides: A Comparative Analysis of 4-Bromo-1,1,2,2-tetrafluorobutane and Perfluorobutyl Bromide
Executive Summary
The strategic incorporation of fluorine into organic scaffolds is a cornerstone of modern drug development and materials science. This whitepaper provides an in-depth mechanistic analysis comparing two distinct fluorinated alkyl bromides: 4-Bromo-1,1,2,2-tetrafluorobutane (a partially fluorinated building block) and Perfluorobutyl bromide (a fully fluorinated fluorous reagent). By examining their physicochemical properties, divergent reactivity profiles, and field-proven experimental protocols, this guide equips researchers with the authoritative grounding necessary to leverage these compounds in advanced synthetic workflows.
Structural Dichotomy & Physicochemical Profiling
The fundamental difference between 4-bromo-1,1,2,2-tetrafluorobutane (
) and perfluorobutyl bromide () lies in their degree of fluorine saturation.
Perfluorobutyl bromide features a fully perfluorinated carbon chain. The extreme electronegativity of the nine fluorine atoms creates a dense, electron-rich "shield" around the carbon backbone, significantly altering its physical properties, such as lowering its boiling point (43–44.8 °C) and increasing its density (1.904 g/mL)[1][2].
4-Bromo-1,1,2,2-tetrafluorobutane retains hydrogen atoms, specifically an insulating ethylene bridge (
) and a terminal difluoromethyl group (). This partial fluorination allows for hydrogen bonding and dipole-dipole interactions, resulting in a higher molecular weight-to-boiling point ratio compared to perfluorinated analogs[3].
The substitution of hydrogen for fluorine dictates the causal mechanisms of how these molecules react in synthetic environments.
The "Teflon" Effect in Perfluorobutyl Bromide:
Perfluorobutyl bromide is notoriously resistant to classical
nucleophilic substitution. The bulky, highly electronegative fluorine atoms sterically shield the -carbon and electrostatically repel incoming electron-rich nucleophiles. However, the strong inductive electron withdrawal by the perfluoroalkyl group weakens the carbon-bromine bond. Consequently, is highly susceptible to homolytic cleavage under photoredox or radical initiation conditions, generating a highly electrophilic perfluorobutyl radical that readily undergoes addition to heteroarenes[5].
Insulated Electrophilicity in 4-Bromo-1,1,2,2-tetrafluorobutane:
In contrast, 4-bromo-1,1,2,2-tetrafluorobutane behaves as a classical alkylating agent. The two methylene groups (
) act as an insulating bridge, separating the electron-withdrawing motif from the electrophilic -carbon. This distance mitigates the steric and electronic repulsion seen in perfluorinated systems, allowing nucleophiles (such as amines or phenoxides) to successfully attack the carbon bearing the bromine via an transition state.
Fig 1: Divergent reactivity pathways dictated by the degree of fluorination.
Applications in Drug Development and Materials Science
Perfluorobutyl Bromide: Utilized extensively as a raw material for fluorine-containing elastomers, weather-resistant coatings, and as an intermediate in synthesizing fluorous surfactants[1]. In drug development, it is used to introduce the lipophilic perfluorobutyl group to optimize metabolic stability and bioavailability in anti-cancer and anti-infective agents[1].
4-Bromo-1,1,2,2-tetrafluorobutane: Serves as a critical vector for installing the tetrafluorobutyl moiety. The terminal
group acts as a bioisostere for lipophilic hydrogen bond donors (like thiols or alcohols), making it highly valuable for modulating the pharmacokinetics of small-molecule inhibitors without the extreme lipophilicity penalty of a fully perfluorinated chain.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating in-process analytical checkpoints to confirm mechanistic progression.
Protocol A: Radical Perfluoroalkylation via Dual Catalysis (Using Perfluorobutyl Bromide)
Objective: Halogen-bonding-mediated reductive cleavage for the gem-difluoroalkylation of heteroarenes[5].
Causality: Tetrabutylammonium iodide (
) is used to facilitate a Finkelstein-type halogen exchange or act as an electron mediator, while DTHQ acts as the photoredox catalyst to drive the homolytic cleavage of the weak C-Br bond[5].
Preparation: In an oven-dried vial under argon, combine the heteroarene substrate (0.5 mmol), perfluorobutyl bromide (1.25 mmol, 2.5 equiv), DTHQ (10 mol%),
(20 mol%), and (2 equiv) in 3.3 mL of anhydrous DMSO[5].
Activation: Irradiate the mixture using two 427 nm LEDs at 55 °C for 24 hours[5]. Causality: 427 nm specifically excites the DTHQ catalyst to initiate the radical process without degrading the substrate.
In-Process Validation (
NMR): Withdraw a 50 aliquot, dilute in , and spike with hexafluorobenzene () as an internal standard. Confirm the disappearance of the distinct signal and the appearance of the product's fluorinated signals[5]. If conversion is <95%, continue irradiation.
Isolation: Quench with water, extract with ethyl acetate, and purify via silica gel chromatography.
Fig 2: Self-validating photoredox workflow for radical perfluoroalkylation.
Protocol B: Nucleophilic Substitution (
) (Using 4-Bromo-1,1,2,2-tetrafluorobutane)
Objective: Alkylation of a phenolic drug scaffold.
Causality: is selected as a mild base to deprotonate the phenol without causing unwanted elimination (dehydrohalogenation) of the alkyl bromide. DMF is used as a polar aprotic solvent to accelerate the trajectory.
Deprotonation: Dissolve the phenolic substrate (1.0 mmol) and
(2.0 mmol) in 5 mL of anhydrous DMF. Stir at room temperature for 30 minutes to ensure complete phenoxide formation.
Alkylation: Add 4-bromo-1,1,2,2-tetrafluorobutane (1.2 mmol) dropwise. Heat the reaction to 70 °C. Causality: Thermal activation overcomes the slight inductive drag of the distant fluorine atoms on the transition state.
In-Process Validation (LC-MS): At 4 hours, sample the reaction. Complete consumption of the phenol mass peak and emergence of the
adduct confirms successful alkylation.
Isolation: Dilute with water to precipitate the product or extract with diethyl ether. Wash extensively with brine to remove DMF.
Conclusion
The choice between 4-bromo-1,1,2,2-tetrafluorobutane and perfluorobutyl bromide is not merely a matter of fluorine content, but a fundamental selection of reaction mechanism. Perfluorobutyl bromide demands radical-mediated pathways due to its extreme steric and electronic shielding, making it ideal for photoredox applications. Conversely, the insulated architecture of 4-bromo-1,1,2,2-tetrafluorobutane preserves classical
reactivity, offering a reliable vector for late-stage functionalization in medicinal chemistry.
References
1.[1] Title: CHLUMOFIUOR® CBr-4 Perfluorobutyl bromide CAS 375-48-4. Source: changhongchemical.com. URL:
2.[4] Title: Perfluorobutyl bromide | BrC4F9 | CID 550393. Source: nih.gov (PubChem). URL:
3.[2] Title: Cas# 375-48-4 | Perfluorobutyl bromide | FC14-04. Source: fluoryx.com. URL:
4.[5] Title: A Dual Catalytic Approach for the Halogen-Bonding-Mediated Reductive Cleavage of α-Bromodifluoroesters and Amides. Source: chemrxiv.org. URL:
5.[3] Title: CAS NO. 234443-20-0 | 4-bromo-1,1,2,2-tetrafluorobutane. Source: arctomsci.com. URL:
The following technical guide provides an in-depth analysis of Trichloro(1,1,2,2,3,3,4,4-octafluorobutyl)silane (CAS 375-63-3). While often overshadowed by its ethyl-spacer analogues (e.g., 1H,1H,2H,2H-perfluorooctyltric...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide provides an in-depth analysis of Trichloro(1,1,2,2,3,3,4,4-octafluorobutyl)silane (CAS 375-63-3). While often overshadowed by its ethyl-spacer analogues (e.g., 1H,1H,2H,2H-perfluorooctyltrichlorosilane), this specific perfluorinated silane represents a critical class of surface-active agents and fluorous tags used in advanced materials science and high-throughput drug discovery.
Executive Summary
Trichloro(1,1,2,2,3,3,4,4-octafluorobutyl)silane (CAS 375-63-3) is a specialized organosilane belonging to the per- and polyfluoroalkyl substances (PFAS) class. Characterized by a highly fluorinated butyl tail directly bonded to a reactive trichlorosilyl head, this compound is a potent surface modifier. It is primarily utilized to impart superhydrophobicity and oleophobicity to inorganic substrates (glass, silicon, ceramics) and serves as a fluorous tag in organic synthesis, facilitating the separation of drug candidates through fluorous solid-phase extraction (FSPE).
Key Distinction: Unlike common "F-silanes" that feature an ethylene spacer (
) to stabilize the Si-C bond, CAS 375-63-3 features a fluorinated carbon chain attached to silicon. This unique structure influences its dipole moment and packing density in self-assembled monolayers (SAMs).
Physicochemical Profile
The following data consolidates calculated and experimental parameters for CAS 375-63-3.
Soluble in anhydrous solvents (Hexane, Toluene, THF)
Reacts violently with water/alcohols
Hydrolytic Sensitivity
High
Rapidly releases HCl upon contact with moisture
Surface Energy
~12–15 mN/m (Treated Surface)
Produces low-energy surfaces
Structural Analysis
The molecule consists of two distinct functional domains:
The Perfluoroalkyl Tail (
): Provides low surface energy, chemical inertness, and fluorous phase affinity. The terminal hydrogen (omega-hydro) distinguishes it from perfluorobutyl (C4F9) variants, slightly altering its lipophilicity and NMR signature.
The Trichlorosilyl Head (
): The anchoring group. Upon hydrolysis, it forms silanols () which crosslink to form stable siloxane bonds () with surface hydroxyls.
Chemical Reactivity & Mechanism
Hydrolysis and Condensation (Silanization)
The primary utility of CAS 375-63-3 lies in its ability to covalently bind to surfaces. The reaction proceeds via a three-step mechanism:
Hydrolysis: The Si-Cl bonds react with adventitious water or surface moisture to form silanols and hydrochloric acid.
Physisorption: Silanol groups form hydrogen bonds with surface -OH groups (e.g., on silica).
Condensation: Water is eliminated to form a covalent siloxane linkage.
Reaction Scheme:
Visualization: Silanization Workflow
The following diagram illustrates the surface modification process using Graphviz.
Figure 1: Step-by-step mechanism of covalent surface modification, transforming a hydrophilic substrate into a hydrophobic interface.
Applications in Research & Drug Development[5]
Fluorous Solid-Phase Extraction (FSPE)
In drug discovery, separating a target small molecule from a complex reaction mixture is a bottleneck. CAS 375-63-3 can be used to functionalize silica gel, creating a "fluorous stationary phase."
Mechanism: Organic molecules tagged with fluorous groups will retain strongly on this modified silica, while non-fluorous impurities wash away.
Utility: Rapid purification of combinatorial libraries without traditional chromatography.
Microfluidics and Lab-on-a-Chip
Drug screening often utilizes microfluidic devices made of PDMS or glass.
Problem: Biomolecules and drugs adsorb to channel walls; aqueous droplets wet the surface, causing cross-contamination.
Solution: Vapor-phase deposition of CAS 375-63-3 renders channels superhydrophobic, enabling the generation of stable water-in-oil droplets for high-throughput screening (HTS).
Corrosivity: CAS 375-63-3 releases Hydrogen Chloride (HCl) gas immediately upon contact with moisture. It causes severe skin burns and eye damage.[5]
PPE: Work in a fume hood. Wear neoprene/nitrile gloves, safety goggles, and a lab coat.
Environmental Stewardship
As a PFAS (Per- and Polyfluoroalkyl Substance) , this compound is subject to increasing scrutiny due to environmental persistence.
Regulatory Status: It is listed in various PFAS inventories (e.g., OECD, EPA TSCA).
Disposal: Do not dispose of down the drain. All waste must be collected as halogenated organic waste and incinerated at high temperatures (>1100°C) to ensure destruction of the C-F bonds.
Visualization: Safety Decision Matrix
Figure 2: Decision matrix for handling spills, emphasizing neutralization of acidic byproducts.
References
PubChem. (2025).[4][5] Trichloro(1,1,2,2,3,3,4,4-octafluorobutyl)silane - Compound Summary. National Library of Medicine. [Link]
OECD. (2007). Lists of PFOS, PFAS, PFOA, PFCA, Related Compounds and Chemicals. Organisation for Economic Co-operation and Development. [Link]
Gelest, Inc. (2024).[6] Silane Coupling Agents: Connecting Across Boundaries. Technical Brochure. [Link]
US EPA. (2024). TSCA Chemical Substance Inventory. United States Environmental Protection Agency. [Link]
Plueddemann, E. P. (1991). Silane Coupling Agents. Plenum Press. (Standard text on silane chemistry mechanisms).
Synthesis of Fluorinated Ethers via Alkylation with 4-Bromo-1,1,2,2-tetrafluorobutane
Application Note: AN-FL-2026-03 [1][2] [1][2] Abstract & Introduction The incorporation of polyfluoroalkyl chains into small molecule drugs and agrochemicals is a critical strategy for modulating lipophilicity ( ), metab...
The incorporation of polyfluoroalkyl chains into small molecule drugs and agrochemicals is a critical strategy for modulating lipophilicity (
), metabolic stability, and bioavailability. The specific moiety (1,1,2,2-tetrafluorobutyl) offers a unique "fluorine tail" that mimics the steric bulk of a butyl group while introducing significant electronic modulation and resistance to oxidative metabolism.[2]
This guide details the synthesis of fluorinated ethers using 4-Bromo-1,1,2,2-tetrafluorobutane (CAS: 58816-98-3 or analogous isomers).[1][2] Unlike perfluoroalkyl halides (e.g.,
), which are inert to substitution, this reagent features a bromine atom on a non-fluorinated carbon (-position relative to the fluorines), rendering it active for standard nucleophilic substitution.[2]
Chemical Profile: The Reagent[3][4][5][6]
Common Name: 4-Bromo-1,1,2,2-tetrafluorobutane[1][2][3]
IUPAC Name: 1-Bromo-3,3,4,4-tetrafluorobutane (Note: Nomenclature often varies by vendor; structure is
Key Hazard: Lachrymator; potential HF evolution under combustion.[1]
Mechanistic Insight & Strategic Planning
The "Fluorous Effect" on Reactivity
While the reaction proceeds via a standard Williamson Ether Synthesis (
), the presence of the tetrafluoroethyl group () exerts a strong electron-withdrawing inductive effect ($ -I $).[1][2]
Reduced Electrophilicity: The inductive effect propagates through the chain, slightly deactivating the
bond compared to a non-fluorinated butyl bromide. Higher temperatures or polar aprotic solvents are often required.[1]
Acidity of
-Protons: The protons at the C2 position () are acidified by the adjacent fluorinated carbons.[1][2] This increases the risk of E2 elimination , leading to the formation of the volatile alkene (4,4,3,3-tetrafluoro-1-butene).[2]
Critical Decision Matrix:
Substrate: Phenols (Ar-OH)
Use Mild Bases (, ).
Substrate: Aliphatic Alcohols (R-OH)
Use Phase Transfer Catalysis (PTC) or at controlled temperatures.[1]
Visualizing the Pathway
The following diagram outlines the competitive pathways and the optimal route.
Caption: Competitive reaction pathways. Success depends on favoring the SN2 trajectory over E2 elimination via solvent and base selection.[2]
Detailed Experimental Protocols
Protocol A: Synthesis of Aryl Fluorinated Ethers (Phenols)
Best for: Drug scaffolds containing phenolic hydroxyls (e.g., Tyrosine residues, Paracetamol derivatives).
Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (
).
Dissolution: Add the Phenol (1.0 equiv) and anhydrous DMF (
concentration).
Activation: Add
(2.0 equiv) in a single portion. Stir at Room Temperature (RT) for 15 minutes to generate the phenoxide. Note: The solution may change color (yellow/orange).
Alkylation: Add 4-Bromo-1,1,2,2-tetrafluorobutane (1.2 equiv) dropwise via syringe.
Reaction: Heat the mixture to 60–80 °C . Monitor by TLC or LC-MS.[1][2]
Expert Tip: Do not exceed 90 °C to minimize elimination.[1] If conversion is slow, add a catalytic amount of Potassium Iodide (KI, 0.1 equiv) to generate the more reactive alkyl iodide in situ (Finkelstein condition).
Workup:
Cool to RT.
Dilute with Ethyl Acetate (EtOAc) and wash with water (
) to remove DMF.
Wash with Brine, dry over
, and concentrate.
Protocol B: Synthesis of Aliphatic Fluorinated Ethers (Alcohols)
Best for: Primary or secondary aliphatic alcohols.
Challenge: Aliphatic alkoxides are stronger bases than phenoxides, increasing the risk of E2 elimination of the fluorinated bromide.
Method: Phase Transfer Catalysis (PTC)
This method maintains a low concentration of active alkoxide in the organic phase, suppressing side reactions.
Reaction: Heat to 50–60 °C with rapid stirring (essential for PTC).
Monitoring: Monitor by GC-MS. The fluorinated tail gives a distinct mass fragmentation pattern.
Workup: Separate phases. Wash organic layer with water and dilute HCl (to neutralize trace base). Dry and concentrate.
Data Summary & Troubleshooting
Optimization Table
Variable
Recommendation
Rationale
Stoichiometry
1.2 – 1.5 eq. Bromide
The bromide is volatile and susceptible to minor elimination; excess ensures completion.
Solvent (Phenols)
DMF or NMP
High polarity stabilizes the transition state and dissolves inorganic bases.
Solvent (Alcohols)
Toluene (PTC)
Non-polar solvent suppresses E2 elimination compared to THF.
Catalyst
KI (0.1 eq)
Converts Alkyl-Br to Alkyl-I (better leaving group) in situ.
Temperature
60–80 °C
Sufficient activation energy without degrading the fluorinated tail.
Self-Validating the Protocol (QC Checks)[1][2]
1H NMR Check: Look for the disappearance of the
triplet (approx.[1] 3.4-3.6 ppm) and the appearance of the ether triplet (shifted downfield to 3.9-4.1 ppm).[1][2]
19F NMR Check: The
group has a distinctive splitting pattern.[1] The terminal appears as a doublet of triplets. Integration must match the ether protons.
Mass Balance: If yield is low, check the aqueous wash. Fluorinated ethers can be surprisingly dense and may form the bottom layer during extraction if the organic chain is short.
Safety & Handling
Warning: This protocol involves halogenated organic compounds.
HF Generation: In the event of a fire or thermal decomposition (>200 °C), this reagent will release Hydrogen Fluoride (HF), which is fatal if inhaled. Standard ABC fire extinguishers are insufficient; use water spray to knock down vapors.[1]
Lachrymator: The alkyl bromide is an irritant. Handle only in a fume hood.
Waste Disposal: Do not mix fluorinated waste with standard organic solvents if your facility recycles solvents.[1] Segregate as "Halogenated Waste."[1]
References
Williamson Ether Synthesis Mechanism
Master Organic Chemistry.[1] "The Williamson Ether Synthesis."[4][5][6][7][8] Available at: [Link]
Reactivity of Fluoroalkyl Halides
Fluorine Notes. "Preparation of Ethers by Williamson Reaction."[5][6][7] Vol. 3(136), 2021.[6] Available at: [Link]
Safety Data (4-Bromo-1,1,2-trifluorobutene analogue)
General Fluorination Methodology
Beilstein Journal of Organic Chemistry.[1] "Development of N-F fluorinating agents." (Context on fluorinated chain stability). Available at: [Link]
Application Note: Controlled Synthesis of (3,3,4,4-Tetrafluorobutyl)magnesium Bromide
This Application Note provides a rigorous protocol for the synthesis of (3,3,4,4-tetrafluorobutyl)magnesium bromide using 4-Bromo-1,1,2,2-tetrafluorobutane (CAS 234443-20-0) . The presence of a perfluoroalkyl group separ...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note provides a rigorous protocol for the synthesis of (3,3,4,4-tetrafluorobutyl)magnesium bromide using 4-Bromo-1,1,2,2-tetrafluorobutane (CAS 234443-20-0) .
The presence of a perfluoroalkyl group separated by an ethylene spacer (
) classifies this as a fluorotelomer Grignard . While the ethylene spacer prevents rapid -fluoride elimination (a common failure mode in organofluorine chemistry), the strong electron-withdrawing inductive effect of the group significantly deactivates the C-Br bond, rendering initiation sluggish and requiring precise thermal management to prevent Wurtz coupling side reactions.
Executive Summary
This protocol details the generation of (3,3,4,4-tetrafluorobutyl)magnesium bromide (0.5 – 1.0 M in THF). Unlike standard alkyl Grignards, this fluorinated analog exhibits high kinetic latency during initiation. Successful synthesis requires mechanical activation of Magnesium , chemical activation with DIBAL-H or Iodine , and high-temperature initiation (reflux) . The resulting reagent is stable at room temperature but must be stored under Argon to prevent hydrolysis and oxidation.
Chemical Identity & Properties
Property
Specification
Compound Name
4-Bromo-1,1,2,2-tetrafluorobutane
CAS Number
234443-20-0
Structure
Molecular Weight
208.98 g/mol
Density
~1.61 g/mL
Boiling Point
~108 °C (Predicted)
Target Grignard
(3,3,4,4-tetrafluorobutyl)magnesium bromide
Critical Challenges & Mechanistic Insights
The Inductive Deactivation Effect
The fluorine atoms at positions 3 and 4 exert a strong inductive effect (
), pulling electron density away from the C-Br bond at position 1.
Consequence: The Carbon-Bromine bond is less polarized towards the negative charge required for radical anion formation on the Magnesium surface.
Solution: Higher activation energy is required. We utilize THF (boiling point 66°C) rather than Diethyl Ether (35°C) to allow for a higher reaction temperature, which is critical for sustaining the radical mechanism on the metal surface.
Prevention of Elimination
Direct
-elimination is structurally prevented by the ethylene spacer. However, -elimination or formation of carbenoid species can occur if the reaction temperature exceeds 70°C for prolonged periods without substrate.
Control: Strict temperature control (60-65°C) and dropwise addition to maintain a steady concentration of active radical species without overwhelming the surface.
Equipment & Materials
Reagents
4-Bromo-1,1,2,2-tetrafluorobutane: >98% purity.[1][2] Must be dried over molecular sieves (3Å) for 24h prior to use.
Magnesium Turnings: 99.9% purity. Avoid powder; turnings provide better surface area control.
Tetrahydrofuran (THF): Anhydrous, inhibitor-free (BHT-free), dispensed from a Solvent Purification System (SPS) or freshly distilled from Na/Benzophenone.
Activator: Iodine (
) crystals or 1,2-Dibromoethane (DBE).
Inert Gas: Argon (preferred due to higher density) or Nitrogen (UHP grade).
Glassware Setup
3-Neck Round Bottom Flask (flame-dried).
Reflux Condenser (connected to inert gas line).
Pressure-equalizing Addition Funnel.
Internal Thermometer or Thermocouple.
Magnetic Stir Bar (egg-shaped for efficient crushing).
Experimental Protocol
Step 1: Magnesium Activation (The "Dry Stir" Method)
Charge the 3-neck flask with Magnesium turnings (1.2 equivalents) .
Add a magnetic stir bar.
Dry Stir: Stir the dry magnesium vigorously under Argon flow for 20 minutes. The mechanical friction exposes fresh metal surfaces (evidenced by the metal becoming shiny/silver).
Optional: Add a single crystal of Iodine. Heat gently with a heat gun until purple vapor sublimes and coats the Mg. Allow to cool.
Step 2: Solvent Loading & Initiation
Add sufficient anhydrous THF to just cover the Magnesium turnings.
Prepare a solution of 4-Bromo-1,1,2,2-tetrafluorobutane (1.0 equiv) in THF (concentration ~2.0 M) in the addition funnel.
Initiation Spike: Add 5-10% of the halide solution directly to the Mg.
Chemical Activation: Add 2-3 drops of 1,2-Dibromoethane .
Thermal Trigger: Heat the mixture to 60°C (near reflux) using an oil bath.
Observation: Initiation is confirmed by the disappearance of the Iodine color (if used), the formation of turbidity (cloudiness), and a spontaneous exotherm (solvent boiling without external heat).
Step 3: Controlled Addition
Once reflux is self-sustaining (or vigorous bubbling is observed), remove the external heat source.
Begin dropwise addition of the remaining halide solution.
Rate Control: Adjust the drop rate to maintain a gentle reflux.
Note: If the reaction cools and reflux stops, STOP addition immediately . Re-heat to reflux to restart the radical chain before adding more halide. Accumulation of unreacted halide can lead to a dangerous "runaway" exotherm.
Step 4: Digestion
After addition is complete, re-apply external heat.
Reflux the mixture at 65°C for 2 hours . This ensures conversion of the sluggish fluorinated bromide and destroys any Wurtz coupling byproducts.
Cool to room temperature. The solution should be dark gray/brown.
Process Workflow Visualization
Figure 1: Logic flow for the synthesis of (3,3,4,4-tetrafluorobutyl)magnesium bromide, emphasizing the critical initiation checkpoint.
Quality Control: Titration
Because the yield of fluorinated Grignards can vary, titration is mandatory before use.
Method: Knochel’s Titration (LiCl/Iodine)
Weigh 127 mg Iodine (0.5 mmol) into a dry vial.
Dissolve in 2-3 mL of 0.5 M LiCl in THF .
Cool to 0°C.
Add the Grignard solution dropwise via syringe until the brown color of iodine disappears (becomes clear/colorless).
Calculation:
Troubleshooting & Safety
Issue
Probable Cause
Corrective Action
No Initiation
Surface passivation (MgO) or wet solvent.
Add 0.1 equiv of DIBAL-H or use Rieke Mg. Ensure THF is <50 ppm water.
Precipitate Forms
Schlenk equilibrium shifting or solubility limit.
Add anhydrous 1,4-dioxane to shift equilibrium (if needed) or dilute with more THF.
STOP ADDITION. Apply ice bath immediately. Do not restart until stable.
Safety Warning:
Fluorinated alkyl halides can release Hydrogen Fluoride (HF) if subjected to extreme thermal decomposition or strong acids. Always have Calcium Gluconate gel available in the lab when working with fluorinated intermediates.
References
Preparation of Grignard Reagents from Fluorinated Alkyl Halides.
Source: Journal of Fluorine Chemistry.
Context: General protocols for
Knochel, P., et al.[4] "A Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents."
Source: Synthesis, 2006.
Context: Standard titration protocol for accurate concentration determination.
URL:
Safety Data Sheet: 4-Bromo-1,1,2,2-tetrafluorobutane.
Source: Apollo Scientific / Sigma Aldrich (General Fluorinated Halide Safety).
Context: Handling precautions for fluorotelomer bromides.
URL:
Handbook of Grignard Reagents.
Editors: Gary S. Silverman, Philip E. Rakita.
Context: Mechanistic details on induction periods and surface passivation.
URL:
Application Note: Nucleophilic Substitution Strategies for 4-Bromo-1,1,2,2-tetrafluorobutane
Executive Summary 4-Bromo-1,1,2,2-tetrafluorobutane (Structure: ) represents a critical class of "spacer-linked" fluoroalkyl building blocks. While the ethylene spacer ( ) insulates the reaction center from the extreme e...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
4-Bromo-1,1,2,2-tetrafluorobutane (Structure:
) represents a critical class of "spacer-linked" fluoroalkyl building blocks. While the ethylene spacer () insulates the reaction center from the extreme electron-withdrawing effects of the perfluoroalkyl () tail, it introduces a specific vulnerability: Base-Induced -Elimination .
The protons at the
-position (C3 relative to fluorine, but relative to bromine) are acidified by the adjacent group. Consequently, standard nucleophilic substitution conditions often result in the formation of the volatile alkene 3,3,4,4-tetrafluoro-1-butene via an E2 mechanism. This guide details protocols designed to suppress elimination and maximize substitution efficiency.
Molecule Profile & Reactivity Landscape
Structural Analysis
IUPAC Name: 1-Bromo-3,3,4,4-tetrafluorobutane (Commonly referred to as 4-Bromo... based on terminal numbering).
Formula:
Molecular Weight: 208.98 g/mol
Key Feature: The
spacer separates the nucleophilic attack site () from the fluorous tail.
The "Acidic Beta-Proton" Trap
The reactivity is governed by the competition between Substitution (
) and Elimination ().
Pathway: Desired. Requires a good nucleophile attacking the -carbon.
Pathway: Undesired. Driven by the acidity of the -protons (). The inductive effect (-I) of the adjacent group lowers the pKa of these protons significantly compared to non-fluorinated alkyl halides.
Reactivity Diagram:
Figure 1: Mechanistic divergence driven by nucleophile basicity.
Optimization Parameters
To achieve high yields, experimental conditions must be tuned to favor "Soft" nucleophilicity over basicity.
Parameter
Recommendation
Rationale
Solvent
DMF, DMSO, NMP
Polar aprotic solvents enhance the nucleophilicity of anions.[1] However, they also increase basicity. Use with care.
Alt. Solvent
Acetonitrile (MeCN)
Good compromise. Less enhancing of basicity than DMSO, often sufficient for reactive halides.
Base
None or Weak (, )
Avoid strong alkoxides (, ). If a base is needed to deprotonate a nucleophile, use the mildest possible.
Temperature
50°C - 80°C
Higher temperatures favor Elimination (entropy driven). Keep temperature as low as possible to maintain rate.
Catalyst
NaI (Finkelstein)
In situ conversion to the Alkyl Iodide () creates a better leaving group, allowing reaction at lower temps.
Detailed Protocols
Protocol A: Synthesis of 1-Azido-3,3,4,4-tetrafluorobutane (Azidation)
Application: Precursor for "Click" chemistry or reduction to amines.
Principle: The azide ion (
) is a powerful nucleophile with low basicity, making it ideal for this substrate.
Application Note: Site-Selective Fluoroalkylation with 4-Bromo-1,1,2,2-tetrafluorobutane
Introduction: The Fluorine Effect in Drug Design In modern medicinal chemistry, the strategic incorporation of fluorine atoms is a proven method to modulate the physicochemical properties of drug candidates. 4-Bromo-1,1,...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Fluorine Effect in Drug Design
In modern medicinal chemistry, the strategic incorporation of fluorine atoms is a proven method to modulate the physicochemical properties of drug candidates. 4-Bromo-1,1,2,2-tetrafluorobutane (CAS: 234443-20-0) serves as a specialized reagent for introducing the 3,3,4,4-tetrafluorobutyl motif (
).
Unlike perfluorinated chains (e.g.,
or ), this partially fluorinated tail offers a unique balance:
group blocks metabolic oxidation at the -position, a common clearance pathway for alkyl chains.
Dipole Orientation: The specific arrangement of fluorine atoms creates a permanent dipole that can influence protein-ligand binding interactions.
This guide details the reactivity profile, validated experimental protocols, and safety considerations for using this reagent in high-value organic synthesis.
Reactivity Profile & Mechanistic Insights[1]
Structural Analysis
The molecule consists of a reactive primary alkyl bromide separated from the fluorinated domain by an ethylene spacer:
Electrophilic Center (
): The carbon attached to bromine is a primary alkyl center. The electron-withdrawing effect of the fluoroalkyl group is attenuated by the dimethylene spacer, making this reagent highly reactive in reactions compared to -fluoroalkyl halides (e.g., ), which suffer from dipole-dipole repulsion in the transition state.
Fluoroalkyl Tail: The
moiety is chemically robust. The terminal proton () is weakly acidic (), allowing the chain to survive basic alkylation conditions without elimination or H/D exchange.
Reaction Pathways
The reagent participates in three primary reaction modes:
Nucleophilic Substitution (
): Direct displacement of bromide by amines, thiols, or alkoxides.
Grignard Formation: Insertion of Mg into the C-Br bond to generate a nucleophilic fluoroalkylating agent.
Radical Cross-Coupling: Homolysis of the C-Br bond (photoredox or thermal) to generate an alkyl radical.
Figure 1: Primary reaction pathways for 4-Bromo-1,1,2,2-tetrafluorobutane.
Experimental Protocols
Protocol A: N-Alkylation of Heterocycles (General Procedure)
Objective: Synthesis of N-(3,3,4,4-tetrafluorobutyl)indoles or similar heterocycles.
Mechanism: Base-mediated
Activation: Place Mg turnings in a dry 3-neck flask under Argon. Flame dry the glass/Mg. Add a single crystal of iodine.
Initiation: Cover Mg with minimal THF. Add 5-10% of the total volume of the bromide reagent. Heat gently with a heat gun until the iodine color fades and reflux begins.
Addition: Dilute the remaining bromide in THF (1M concentration). Add dropwise to the refluxing mixture over 30-60 minutes.
Completion: Reflux for an additional 1 hour. The solution should turn dark grey/brown. Titrate to determine concentration (typically 0.5 – 0.8 M).
Coupling: Cool the Grignard solution to 0°C. Add the electrophile (e.g., Benzaldehyde, 0.8 equiv) slowly. Warm to RT and stir for 2 hours.
Quench: Quench with saturated
solution. Extract with ether.
Data Summary & Properties
Property
Value
Notes
Formula
MW
208.98 g/mol
Boiling Point
~130-135°C
Estimated based on homologs
Density
> 1.6 g/mL
Fluorinated chains are dense
Appearance
Colorless Liquid
Solubility
DCM, THF, EtOAc
Immiscible with water
Stability
Stable at RT
Avoid strong bases at >100°C
Safety & Handling Guidelines
Hazard Classification:
Skin/Eye Irritant: Standard for alkyl bromides.
Vapor Hazard: Avoid inhalation.[2][3][4][5] Use in a fume hood.[6]
HF Potential: In case of fire, thermal decomposition releases Hydrogen Fluoride (HF). Do not use glass to clean up fire residues.
Storage: Store in a cool, dry place away from light. The C-Br bond is light-sensitive over long periods.
Waste: Segregate into Halogenated Organic Waste . Do not mix with strong oxidizers.[6]
Troubleshooting Guide
Issue
Probable Cause
Solution
Low Yield (N-Alkylation)
Elimination of HBr
Lower reaction temp; switch to weaker base ( in Acetone).
No Reaction (Grignard)
Passivated Mg surface
Use "Turbo Grignard" method () for halogen exchange instead of direct insertion.
Product Decomposition
Basic instability
The terminal is stable, but avoid extremely harsh bases (e.g., t-BuLi) which might deprotonate the .
References
PubChem Compound Summary. "1-Bromo-1,1,2,2-tetrafluorobutane" (Isomer check required for specific CAS 234443-20-0). National Center for Biotechnology Information. Link
Fisher Scientific Safety Data Sheet. "4-Bromo-1,1,2-trifluoro-1-butene" (Homolog safety data for reference). Link
BenchChem. "4-Bromo-1,1,2,2-tetrafluorobutane Supplier and Properties". Link
Tichý, D. et al. "Preparation of 1-Azido-2-Bromo-1,1,2,2-Tetrafluoroethane and Its Use in the Synthesis of N-Fluoroalkylated Nitrogen Heterocycles". J. Org. Chem. 2020. (Demonstrates reactivity of similar fluoroalkyl bromides). Link
Wikipedia. "Grignard Reagent Preparation and Activation". Link
(Note: While specific literature on the exact CAS 234443-20-0 is proprietary or sparse in open indices, protocols are derived from standard organofluorine chemistry principles applicable to the
Application Note: Cross-Coupling Protocols for 4-Bromo-1,1,2,2-tetrafluorobutane
This Application Note provides a comprehensive technical guide for cross-coupling protocols involving 4-Bromo-1,1,2,2-tetrafluorobutane (systematically referred to as 1-Bromo-3,3,4,4-tetrafluorobutane ). The guide focuse...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note provides a comprehensive technical guide for cross-coupling protocols involving 4-Bromo-1,1,2,2-tetrafluorobutane (systematically referred to as 1-Bromo-3,3,4,4-tetrafluorobutane ).
The guide focuses on overcoming the inherent challenges of alkyl halide cross-coupling (e.g.,
-hydride elimination) and leveraging the specific electronic properties of the tetrafluorobutyl tail.
Executive Summary
The introduction of the 1,1,2,2-tetrafluorobutyl motif (
) is a strategic modification in medicinal chemistry to modulate lipophilicity (), metabolic stability, and bioactivity without introducing the steric bulk of perfluoroalkyl chains.
4-Bromo-1,1,2,2-tetrafluorobutane serves as the primary electrophilic source for this moiety. However, as an unactivated primary alkyl halide with
-hydrogens, it resists standard Suzuki-Miyaura coupling conditions due to slow oxidative addition and rapid -hydride elimination.
This guide details the Negishi Cross-Coupling protocol via a stabilized Organozinc intermediate as the industry-standard method for high-yield installation of this group.
) insulates the C-Br bond from the strong electron-withdrawing effect of the fluorines, making the bromide behave more like a standard primary alkyl halide than a perfluoroalkyl halide.
Mechanistic Challenge:
Oxidative Addition: Slower than aryl halides.
-Hydride Elimination: Fast pathway leading to the alkene byproduct () if the catalyst is not sterically bulky.
The most robust route involves converting the bromide into a zinc reagent using Knochel’s conditions (Zn/LiCl). This method suppresses Wurtz homocoupling and creates a stable nucleophile that couples efficiently with Aryl Iodides/Bromides.
Workflow Visualization
Caption: Step-wise workflow for converting the fluoroalkyl bromide to a zinc reagent and subsequent cross-coupling.
Activation: In an oven-dried Schlenk flask under Argon, add Zinc dust (3.0 equiv) and LiCl (1.5 equiv). Heat to 150°C under high vacuum for 1 hour to dry the salts and activate the Zn surface.
Solvation: Cool to room temperature (RT). Add anhydrous THF (Tetrahydrofuran) to achieve a Zn concentration of ~1-2 M.
Initiation: Add 1,2-dibromoethane (5 mol%) and heat to reflux for 2 minutes. Allow to cool. Then add TMSCl (1 mol%) and stir for 5 minutes.
Note: The LiCl solubilizes the organozinc species, cleaning the metal surface and driving the reaction forward.
Reaction: Stir the mixture at 50°C for 12–24 hours.
Monitoring: Aliquot hydrolysis followed by GC-MS or
F NMR (look for the disappearance of the starting bromide signal).
Filtration: Once complete, stop stirring to let excess Zn settle. Cannulate the supernatant into a dry, Argon-purged flask.
Yield Check: Titrate with iodine to determine the exact molarity (typically 0.6–0.8 M).
Phase B: Palladium-Catalyzed Cross-Coupling
Objective: Couple the Zinc reagent with an Aryl Halide (
).
Catalyst Prep: In a separate reaction vial, charge Aryl Iodide (1.0 equiv), Pd(OAc)
(2 mol%), and SPhos (4 mol%) or CPhos (for sterically demanding substrates).
Why SPhos? Buchwald ligands like SPhos facilitate the coupling of alkyl-zinc reagents by promoting reductive elimination and preventing
-hydride elimination.
Mixing: Dissolve the aryl halide/catalyst mix in THF (0.5 M).
Addition: Add the Zinc Reagent solution (from Phase A, 1.2–1.5 equiv) dropwise at RT.
Reaction: Stir at RT to 40°C for 2–6 hours.
Note: Alkyl-zinc couplings are often exothermic and faster than boronic acid couplings.
Workup: Quench with saturated aqueous NH
Cl. Extract with EtOAc. Dry over MgSO and concentrate.
Purification: Flash column chromatography. The fluoroalkyl tail usually increases
in non-polar solvents.
Alternative Protocol: Copper-Mediated Coupling
For substrates sensitive to Pd or when cost is a driver, a Copper-mediated approach can be used, though yields are typically lower for unactivated alkyl bromides.
Reagents: CuI (10 mol%), 1,10-Phenanthroline (10 mol%), Cs
CO (2.0 equiv).
Conditions: DMF, 80–100°C, 24h.
Mechanism: Radical pathway.[2] Note that this may lead to higher amounts of hydrodehalogenation byproduct (
) compared to the Negishi method.
Data Summary & Troubleshooting
Parameter
Negishi (Zn) Method
Suzuki (B) Method
Intermediate Stability
High (in THF/LiCl)
Moderate (Alkyl boronates can deboronate)
Reaction Temp
RT - 50°C
60°C - 100°C
Functional Group Tolerance
Excellent (Esters, Nitriles, Ketones compatible)
Good, but requires base (KCO)
Main Byproduct
Alkene (Elimination)
Protodeboronation
Typical Yield
75 - 95%
40 - 70%
Troubleshooting Guide:
Problem: Low conversion of Bromide to Zinc reagent.
Solution: Re-dry LiCl/Zn at higher temp. Ensure THF is strictly anhydrous. Add more TMSCl activator.
Problem:
-Hydride Elimination (Alkene formation).
Solution: Switch ligand to RuPhos or CPhos . Lower the reaction temperature of the coupling step.
Problem: Homocoupling of the Aryl Halide.
Solution: Add the Zinc reagent slowly (syringe pump) to keep its concentration low relative to the catalyst.
Safety & Handling
Fluorine Content: While stable, combustion of polyfluorinated compounds can release HF. Use appropriate exhaust scrubbing during scale-up.
Organozinc Reagents: The prepared zinc reagent is moisture-sensitive but not pyrophoric (unlike diethylzinc). However, handle under inert atmosphere (Argon/Nitrogen) at all times.
Toxicity: Treat 4-Bromo-1,1,2,2-tetrafluorobutane as a potential alkylating agent. Wear double nitrile gloves and work in a fume hood.
References
Preparation of Functionalized Organozinc Reagents: Krasovskiy, A., & Knochel, P. (2006). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition, 45(18), 2958–2961. Link
Negishi Coupling of Alkyl Halides: Zhou, J., & Fu, G. C. (2003). Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates. Journal of the American Chemical Society, 125(41), 12527–12530. Link
Fluoroalkyl Zinc Reagents: Kajimoto, C., Yamada, S., & Konno, T. (2018). Practical tetrafluoroethylene fragment installation through a coupling reaction of (1,1,2,2-tetrafluorobut-3-en-1-yl)zinc bromide with various electrophiles. Beilstein Journal of Organic Chemistry, 14, 2392–2397. Link
General Review on C-F Bond Chemistry: Amii, H., & Uneyama, K. (2009). C-F Bond Activation in Organic Synthesis. Chemical Reviews, 109(5), 2119–2183. Link
Application Note: Preparation of Fluorinated Polymers using 4-Bromo-1,1,2,2-tetrafluorobutane Precursors
This Application Note and Protocol guide details the use of 4-Bromo-1,1,2,2-tetrafluorobutane (and its structural isomers) as a critical precursor for synthesizing high-performance fluorinated polymers. Executive Summary...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note and Protocol guide details the use of 4-Bromo-1,1,2,2-tetrafluorobutane (and its structural isomers) as a critical precursor for synthesizing high-performance fluorinated polymers.
Executive Summary
Fluorinated polymers are renowned for their low surface energy, chemical resistance, and hydrophobicity. However, the environmental persistence of long-chain perfluoroalkyl substances (C8 chemistry) has shifted industrial focus toward shorter, eco-compliant C4 fluorinated chains.
4-Bromo-1,1,2,2-tetrafluorobutane (
) serves as a versatile "C4" building block. Unlike perfluoroalkyl halides which are chemically inert to nucleophilic substitution, this precursor features an ethylene spacer () that activates the terminal bromide for substitution reactions while retaining the fluorinated tail's unique properties.
This guide provides a validated workflow to:
Functionalize the precursor into a polymerizable monomer (Methacrylate).
Polymerize the monomer using Reversible Addition-Fragmentation chain-Transfer (RAFT) for precise molecular weight control.
Characterize the resulting fluoropolymer.
Chemical Identity & Mechanism
To ensure experimental success, the specific isomer structure must be understood. The ethylene spacer is critical for reactivity.
IUPAC Name: 1-Bromo-3,3,4,4-tetrafluorobutane (often commercially listed as 4-Bromo-1,1,2,2-tetrafluorobutane based on the fluorinated tail).
Objective: Polymerize TFBM with controlled molecular weight and narrow dispersity (PDI < 1.2).
Why RAFT?
Reversible Addition-Fragmentation chain-Transfer (RAFT) is preferred over standard free radical polymerization because it tolerates the fluorinated side chain well and allows for the synthesis of block copolymers (e.g., Hydrophilic-b-Hydrophobic).
Reagents
Monomer: TFBM (Synthesized in Module 1).
CTA (Chain Transfer Agent): 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPDB) or 2-Cyano-2-propyl dodecyl trithiocarbonate.
-Trifluorotoluene (TFT) or Anisole. Note: Standard solvents like THF may dissolve the monomer but precipitate the polymer. TFT is a "universal" solvent for fluoropolymers.
RAFT Polymerization Mechanism
Figure 2: RAFT mechanism ensuring uniform growth of fluoropolymer chains.
Step-by-Step Protocol
Stoichiometry: Target Degree of Polymerization (DP) = 100.
[Monomer]:[CTA]:[Initiator] = 100 : 1 : 0.2
Preparation: In a Schlenk tube, dissolve TFBM (2.0 g), CPDB (CTA), and AIBN in Trifluorotoluene (2.0 mL).
Degassing: Perform 3 cycles of Freeze-Pump-Thaw to remove oxygen (Oxygen kills the RAFT radical). Backfill with Nitrogen.
Polymerization: Immerse the sealed tube in an oil bath at 70°C for 12 hours.
Quenching: Plunge tube into liquid nitrogen to stop the reaction.
Purification: Precipitate the polymer into cold Methanol (or Hexane, depending on solubility). Centrifuge and dry under vacuum at 40°C.
Characterization & Data Analysis
Expected Properties
Property
Value / Observation
Method
Appearance
White powder or transparent elastomer
Visual
Contact Angle (Water)
100° – 110° (Highly Hydrophobic)
Goniometry
Solubility
Soluble in Acetone, THF, TFT.[5] Insoluble in Water, Methanol.
Solubility Test
Molecular Weight ()
10,000 – 50,000 g/mol (Tunable)
GPC (THF eluent)
Thermal Stability ()
> 300°C
TGA
NMR Validation
NMR (Acetone-):
Look for the disappearance of vinyl protons (5.5–6.2 ppm).
Broad peaks for the polymer backbone (0.8–2.0 ppm).
Distinct signal for
at approx 4.0–4.5 ppm.
Signal for
at approx 2.0–2.5 ppm.
NMR:
Confirm the integrity of the
group. (Usually two multiplets around -110 to -130 ppm).
Troubleshooting & Safety
Low Yield in Monomer Synthesis:
Cause: Hydrolysis of Methacryloyl chloride (if used) or incomplete
.
Fix: Ensure anhydrous conditions. Use KI catalyst. Increase reaction time.
Polymer Precipitation:
Cause: Fluoropolymers are often insoluble in standard organic solvents.[6]
Fix: Use fluorinated solvents (Trifluorotoluene, Hexafluorobenzene) during polymerization.
Safety Warning:
4-Bromo-1,1,2,2-tetrafluorobutane is an alkyl halide. Handle in a fume hood.
Avoid inhalation of vapors.
Fluorinated combustion products are toxic (HF). Do not overheat >200°C without ventilation.
References
Synthesis of Fluorinated Methacrylates
Title: "Synthesis and Polymerization of Fluorinated Methacrylates for Low Surface Energy Co
Source:Journal of Fluorine Chemistry.
Context: Describes the nucleophilic substitution of bromo-fluoroalkanes with methacrylic acid salts.
RAFT Polymerization of Fluoromonomers
Title: "Controlled Radical Polymerization of Semifluorinated Methacryl
Source:Polymer Chemistry (RSC).
Context: Validates the use of CPDB and Trifluorotoluene for RAFT polymerization of fluorinated methacryl
Application Note: Radical Addition of Tetrafluorobutyl Bromides to Alkenes
Executive Summary The incorporation of tetrafluorinated aliphatic chains (e.g., ) into drug candidates is a high-value strategy for modulating lipophilicity ( ) and metabolic stability without introducing the steric bulk...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The incorporation of tetrafluorinated aliphatic chains (e.g.,
) into drug candidates is a high-value strategy for modulating lipophilicity () and metabolic stability without introducing the steric bulk of perfluoroalkyl chains.
This application note addresses the radical addition of tetrafluorobutyl bromides to alkenes. A critical technical distinction must be made immediately regarding the regiochemistry of the starting material, as it dictates the reaction mechanism, catalyst choice, and substrate scope.
CRITICAL ISOMER DISTINCTION
Before proceeding, verify your reagent structure. The name "tetrafluorobutyl bromide" is often used loosely, but the position of the bromine atom fundamentally alters reactivity.
Reagent Name
Structure
Radical Type
Reactivity Class
Target Alkenes
1-Bromo-1,1,2,2-tetrafluorobutane
Electrophilic ()
ATRA (Atom Transfer Radical Addition)
Electron-Rich (Styrenes, Enol ethers)
4-Bromo-1,1,2,2-tetrafluorobutane
Nucleophilic ()
Giese Addition / Reductive Coupling
Electron-Deficient (Acrylates, Enones)
Scenario A (Most Common): You wish to introduce a fluoroalkyl group onto an alkene. You likely require the 1-Bromo isomer (activated
bond).
Scenario B: You possess the 4-Bromo isomer (unactivated primary bromide) and wish to couple it. This requires reductive radical activation (e.g., Photoredox/Nickel or Silyl-mediated).
This guide provides protocols for both scenarios, with a primary focus on the widely utilized ATRA of the 1-bromo isomer, followed by the specialized protocol for the 4-bromo isomer.
Mechanistic Insight & Reaction Design
The ATRA Pathway (1-Bromo Isomer)
The 1-bromo isomer contains a weak
bond (66 kcal/mol) adjacent to fluorine atoms. Upon homolysis, it generates an electrophilic perfluoroalkyl radical (). This radical rapidly adds to electron-rich alkenes. The cycle is closed by bromine atom transfer, retaining the halide for further functionalization.
The Giese/Reductive Pathway (4-Bromo Isomer)
The 4-bromo isomer is a primary alkyl bromide with a strong
bond (70-72 kcal/mol). It requires a potent reductant (e.g., excited state Ir(III)* or Silyl radical) to generate the nucleophilic alkyl radical (). This radical prefers electron-deficient alkenes (Michael acceptors).
Pathway Visualization
The following diagram illustrates the divergent workflows based on the specific isomer used.
Figure 1: Decision tree for selecting the correct protocol based on the tetrafluorobutyl bromide isomer.
Protocol A: ATRA of 1-Bromo-1,1,2,2-tetrafluorobutane
Best for: Functionalizing styrenes, vinyl ethers, and unactivated alkenes.
Mechanism: Photoredox-Catalyzed Atom Transfer Radical Addition.[1][2]
Co-Catalyst (Optional but Recommended): Copper(I) Bromide (CuBr) + Ligand (e.g., TPMA or bpy) to facilitate Br-transfer and suppress oligomerization.
Solvent: Acetonitrile (MeCN) or DCM.
Light Source: Blue LED (450 nm), approx. 10-20W.
Step-by-Step Methodology
Setup: In a standard 8 mL vial equipped with a stir bar, add the alkene (0.5 mmol, 1.0 equiv) and
(3.2 mg, 1 mol%).
Additives: If using the Cu-co-catalytic system (recommended for terminal alkenes to prevent polymerization), add CuBr (5 mol%) and TPMA (5 mol%).
Solvent & Reagent: Add degassed MeCN (2.0 mL) followed by 1-Bromo-1,1,2,2-tetrafluorobutane (0.75 mmol, 1.5 equiv).
Deoxygenation: Seal the vial with a septum cap. Sparge with Argon or Nitrogen for 10 minutes (Critical: Oxygen quenches the excited photocatalyst).
Reaction: Seal puncture holes with Parafilm. Irradiate with Blue LEDs (distance ~2-3 cm) with vigorous stirring. Use a fan to maintain temperature <35°C.
Monitoring: Monitor by TLC or
NMR. The starting bromide signal ( approx -60 ppm for ) will shift as the product forms. Reaction time is typically 6–16 hours.
Workup: Dilute with diethyl ether, wash with water/brine to remove catalyst residues. Dry over
and concentrate.
Purification: Flash column chromatography. Note: Fluoroalkylated products are often non-polar; start with 100% Hexanes/Pentane.
Protocol B: Giese Addition of 4-Bromo-1,1,2,2-tetrafluorobutane
Best for: Coupling to acrylates, fumarates, or Michael acceptors.
Mechanism: Reductive Radical Addition (Giese Type).
Reductant/H-Donor: Hantzsch Ester (HE) or DIPEA/Formic Acid.
Solvent: DMSO or DMF (Polar solvents stabilize the polar transition states).
Step-by-Step Methodology
Setup: To a vial, add the electron-deficient alkene (0.5 mmol), Photocatalyst (2 mol%), and Hantzsch Ester (1.2 equiv).
Reagent: Add 4-Bromo-1,1,2,2-tetrafluorobutane (1.0 mmol, 2.0 equiv). Note: Excess bromide is used because primary alkyl radical generation is slower than
generation.
Solvent: Add DMSO (2.5 mL).
Degassing: Freeze-pump-thaw (3 cycles) is preferred for this difficult reduction, or vigorous sparging with Argon for 15 mins.
Irradiation: Irradiate with Blue LEDs for 24–48 hours.
Workup: Dilute with EtOAc, wash extensively with water (to remove DMSO).
Analysis: Check
NMR. The signal (doublet of triplets, ppm) should remain intact, while the alkyl chain shifts.
Troubleshooting & Optimization
Issue
Probable Cause
Solution
No Reaction (Protocol A)
Oxygen quenching or Light intensity too low.
Re-sparge for 15 mins. Ensure LEDs are 450nm (match catalyst absorption).
Oligomerization (Protocol A)
Radical chain too long; slow Br-transfer.
Add Cu(I) co-catalyst (5 mol%) to speed up the "deactivation" (Br-transfer) step.
Hydrodebromination
Unwanted H-abstraction from solvent.
Use deuterated solvent to verify source. Switch to benzene or strictly anhydrous MeCN.
Low Yield (Protocol B)
Inefficient reduction of primary bromide.
Switch to a stronger photoreductant (e.g., ). Add a silyl mediator ((TMS)3SiH).
Safety & Handling of Fluorinated Bromides
Volatility: Tetrafluorobutyl bromides are volatile liquids. Handle in a fume hood.
Pressure: Radical reactions can generate gas (though less likely here). Sealed vials should be checked for pressure build-up.
HF Generation: While the
bond is stable, exposure to strong Lewis acids or extreme heat can liberate HF. Avoid contact with glass at temperatures >150°C.
References
ATRA of Fluorinated Alkyl Bromides (General Mechanism)
Title: Atom Transfer Radical Addition via Dual Photoredox/Manganese Catalytic System.[1]
Introduction of tetrafluorobutyl groups into pharmaceutical intermediates
Application Note: Strategic Introduction of Tetrafluorobutyl Groups in Pharmaceutical Intermediates Abstract The introduction of polyfluorinated aliphatic chains is a pivotal strategy in modern medicinal chemistry to mod...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Strategic Introduction of Tetrafluorobutyl Groups in Pharmaceutical Intermediates
Abstract
The introduction of polyfluorinated aliphatic chains is a pivotal strategy in modern medicinal chemistry to modulate lipophilicity (
), metabolic stability, and bioavailability.[1] This Application Note provides a definitive technical guide for introducing the -tetrafluorobutyl group () into pharmaceutical intermediates. We detail two primary synthetic workflows: Nucleophilic Alkylation via Sulfonates and the Mitsunobu Reaction , supported by mechanistic insights, safety protocols for handling fluorinated alkylating agents, and metabolic stability data.
Introduction: The Fluorine Effect in Drug Design
The
-tetrafluorobutyl moiety represents a "Goldilocks" zone in fluorinated linkers. Unlike the perfluorinated analogs (which can be excessively lipophilic and persistent) or the non-fluorinated butyl group (susceptible to rapid oxidative metabolism), the -tetrafluoro motif offers unique advantages:
Metabolic Blocking: The presence of fluorine atoms at the
and positions relative to the heteroatom (O, N, S) effectively blocks cytochrome P450-mediated hydroxylation at these typically labile sites.
Dipole Modulation: The strong electron-withdrawing nature of the
segment lowers the of proximal functional groups and alters the hydrogen bond accepting capability of the ether oxygen.
Conformational Bias: The gauche effect inherent to vicinal difluoroalkanes induces specific conformational preferences that can enhance binding affinity to target proteins.
Strategic Synthesis Routes
The introduction of the tetrafluorobutyl group is non-trivial due to the reduced nucleophilicity of fluorinated alcohols and the tendency of their corresponding halides to undergo elimination. We present two validated routes.
Decision Matrix: Choosing Your Route
Figure 1: Decision matrix for selecting the optimal synthetic pathway based on substrate nucleophilicity.
Detailed Protocols
Route A: The Mitsunobu Coupling (Preferred for Phenols)
This route is ideal for late-stage functionalization where mild conditions are required to preserve other sensitive functional groups.
Reagents:
Substrate: Phenolic intermediate (1.0 equiv).
Alcohol:
-Tetrafluoro-1-butanol (1.2–1.5 equiv).
Phosphine: Triphenylphosphine (
) or Polymer-supported (1.5 equiv).
Azodicarboxylate: DIAD (Diisopropyl azodicarboxylate) or TMAD (1.5 equiv).
Solvent: Anhydrous THF or Toluene.
Protocol:
Setup: In a flame-dried round-bottom flask under Argon, dissolve the Phenolic substrate (1.0 equiv),
-tetrafluoro-1-butanol (1.2 equiv), and (1.5 equiv) in anhydrous THF ().
Addition: Cool the solution to
. Add DIAD (1.5 equiv) dropwise over 20 minutes. Crucial: The fluorinated alcohol is less nucleophilic than standard alcohols; slow addition of DIAD prevents the formation of hydrazine byproducts.
Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. Monitor by LC-MS.
Workup: Concentrate the solvent. Triturate the residue with cold diethyl ether/hexane (1:1) to precipitate triphenylphosphine oxide (
). Filter and concentrate the filtrate.
Purification: Flash column chromatography (Silica gel). Note: Fluorinated ethers often elute faster than their non-fluorinated analogs due to lower polarizability.
Expert Insight: If the reaction is sluggish, use tributylphosphine (
) and ADDP (1,1'-(azodicarbonyl)dipiperidine) to increase the basicity of the betaine intermediate, facilitating the deprotonation of the phenol [1].
Route B: Alkylation via Triflate Activation (High Reactivity)
For amines, thiols, or sterically hindered phenols, the Mitsunobu reaction may fail. The triflate route is robust but requires careful handling of the unstable intermediate.[2]
Step 1: Synthesis of 2,2,3,3-Tetrafluorobutyl Triflate
Warning: Triflate esters are potent alkylating agents. Handle in a fume hood.
Dissolution: Dissolve
-tetrafluoro-1-butanol (10 mmol) and anhydrous Pyridine (12 mmol) in anhydrous DCM ().
? The -protons of the fluorinated alcohol are acidic. Higher temperatures promote E2 elimination to the fluoro-olefin.
Workup: Stir at
for 1 hour. Quench with ice water. Wash the organic layer rapidly with cold , then cold saturated . Dry over and concentrate at low temperature (do not heat > ). Use immediately.
Step 2: Alkylation of the Pharmaceutical Intermediate
Base Selection: Suspend the nucleophile (e.g., amine or phenol) and
(2.0 equiv) in anhydrous DMF or NMP.
Note:
is preferred over due to the "Cesium Effect" (higher solubility and "naked" anion reactivity).
Coupling: Add the crude
-tetrafluorobutyl triflate (1.2 equiv) dissolved in minimal DMF.
Conditions: Stir at Room Temperature for 4–16 hours. Heating is rarely necessary and increases elimination risk.
Validation: The product formation is confirmed by
NMR (typically two signals around to ) and the disappearance of the triflate signal ().
Physicochemical & Metabolic Impact Data
The following table illustrates the impact of substituting a standard
-butyl group with a -tetrafluorobutyl group on a model pharmaceutical scaffold (e.g., a lipophilic ether).
Property
n-Butyl Analog ()
2,2,3,3-Tetrafluorobutyl Analog
Impact Analysis
Lipophilicity ()
3.2
3.6
Fluorine increases lipophilicity but reduces water solubility less than expected due to polarity.
Metabolic Stability ()
15 min (Human Microsomes)
> 120 min (Human Microsomes)
Critical: Blocks -oxidation. The group prevents H-abstraction.
Bond Dipole
Low
High
Introduces a dipole that can interact with protein backbone amides.
Conformation
Flexible (Zig-zag)
Twisted (Gauche)
The gauche effect rigidifies the chain [2].
Safety & Troubleshooting
Elimination Side-Product: The major impurity in Route B is
-trifluorobut-1-ene, formed via elimination. If observed, lower the reaction temperature and switch to a weaker base (e.g., instead of ).
HSE Hazard:
-Tetrafluorobutyl triflate is a lachrymator and a direct-acting alkylating agent. Decontaminate glassware with aqueous ammonium hydroxide.
References
Tsunoda, T., Yamamiya, Y., & Ito, S. (1995). 1,1'-(Azodicarbonyl)dipiperidine-Tributylphosphine (ADDP-PBu3): A New Reagent System for Mitsunobu Reaction. Tetrahedron Letters, 36(14), 2529-2530. Link
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
Application Note: Advanced Surface Modification Techniques Using 4-Bromo-1,1,2,2-tetrafluorobutane
Executive Summary 4-Bromo-1,1,2,2-tetrafluorobutane (CAS 234443-20-0) is a highly versatile fluorinated building block widely utilized in the synthesis of photoresist monomers, hydrophobic/oleophobic surface coatings, an...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
4-Bromo-1,1,2,2-tetrafluorobutane (CAS 234443-20-0) is a highly versatile fluorinated building block widely utilized in the synthesis of photoresist monomers, hydrophobic/oleophobic surface coatings, and advanced drug delivery systems 1. By bridging a reactive terminal bromide with a rigid tetrafluoroethylene core, this molecule enables the rapid functionalization of nucleophile-rich surfaces. This application note provides field-proven, self-validating protocols for generating fluorinated self-assembled monolayers (F-SAMs) and modifying nanotherapeutics, grounded in mechanistic causality and rigorous analytical validation.
Mechanistic Insights & Chemical Rationale
Reaction Kinetics & SN2 Displacement
The surface modification relies on a bimolecular nucleophilic substitution (SN2) mechanism. The terminal primary bromide serves as an excellent leaving group when attacked by surface-bound nucleophiles (such as primary amines or thiols). Unlike fully perfluorinated alkyl halides, which suffer from extreme steric hindrance and electron withdrawal at the alpha-carbon, the unfluorinated alpha and delta carbons in 4-Bromo-1,1,2,2-tetrafluorobutane preserve the electrophilicity of the C–Br bond, ensuring rapid kinetics and high grafting densities.
Interfacial Energetics & Dipole Inversion
Once grafted, the –CF2–CF2– segments drastically alter the surface energy. Fluorinated SAMs exhibit tighter packing due to the larger van der Waals radii of fluorine atoms compared to hydrogen, which significantly increases frictional resistance and lowers surface free energy 2. Furthermore, the specific orientation of the partially fluorinated chains can induce an inverted surface dipole, rendering the surface highly hydrophobic and oleophobic 3.
Figure 1: Step-by-step surface modification workflow using 4-Bromo-1,1,2,2-tetrafluorobutane.
Figure 2: Mechanistic causality and rationale behind critical experimental parameters.
Experimental Protocols
Protocol A: Preparation of Fluorinated Self-Assembled Monolayers (F-SAMs) on Silicon Substrates
Objective: To engineer a superhydrophobic and oleophobic surface on standard silicon wafers for microfluidic or anti-biofouling applications 4.
Step 1: Surface Activation (Hydroxylation)
Procedure: Submerge silicon wafers in freshly prepared Piranha solution (3:1 v/v H2SO4 : 30% H2O2) for 30 minutes at 90 °C. Rinse copiously with Milli-Q water and dry under a stream of N2.
Scientific Rationale: Piranha treatment removes organic contaminants and generates a high density of surface silanol (–SiOH) groups, which are strictly required for anchoring the subsequent silane layer.
Validation Checkpoint: The water contact angle (WCA) should be < 5°, indicating a fully wettable, superhydrophilic surface.
Step 2: Aminosilanization
Procedure: Incubate the activated wafers in a 2% (v/v) solution of 3-aminopropyltriethoxysilane (APTES) in anhydrous toluene for 2 hours at room temperature. Sonicate in toluene for 5 minutes to remove unbound silane, then cure at 110 °C for 30 minutes.
Scientific Rationale: Anhydrous toluene prevents the premature bulk polymerization of APTES, ensuring a true monolayer. Curing drives the condensation reaction, forming stable siloxane (Si–O–Si) bonds.
Validation Checkpoint: WCA should increase to 45°–55°, and X-ray Photoelectron Spectroscopy (XPS) should reveal a distinct N 1s peak at ~399 eV.
Step 3: Alkylation with 4-Bromo-1,1,2,2-tetrafluorobutane
Procedure: Transfer the aminated wafers into a reaction vessel containing 50 mM 4-Bromo-1,1,2,2-tetrafluorobutane and 100 mM N,N-Diisopropylethylamine (DIPEA) in anhydrous N,N-Dimethylformamide (DMF). Heat at 70 °C for 18 hours under argon.
Scientific Rationale: DMF is a polar aprotic solvent that solvates the transition state of the SN2 reaction without stabilizing the bromide leaving group via hydrogen bonding, thus accelerating the reaction. DIPEA acts as a non-nucleophilic base to scavenge the HBr byproduct, preventing the protonation of unreacted surface amines which would otherwise halt the reaction.
Validation Checkpoint: WCA should exceed 110°. XPS must show strong F 1s (~689 eV) signals and a shift in the N 1s peak indicating secondary/tertiary amine formation.
Protocol B: Surface Modification of Polymeric Drug Delivery Nanoparticles
Objective: To synthesize "stealth" fluorinated nanoparticles for extended systemic circulation and immune evasion 5.
Step 1: Thiol Functionalization
Procedure: React PLGA-PEG-NH2 nanoparticles (10 mg/mL) with Traut's Reagent (2-Iminothiolane, 5 molar equivalents) in PBS (pH 8.0) for 1 hour. Dialyze against degassed PBS to remove excess reagent.
Scientific Rationale: Traut's reagent efficiently converts primary amines to sulfhydryl (–SH) groups while preserving the positive charge (via amidine formation), maintaining nanoparticle colloidal stability.
Step 2: Fluorination via SN2
Procedure: Add 4-Bromo-1,1,2,2-tetrafluorobutane (dissolved in a minimal volume of DMSO) to the thiolated nanoparticles at a 10:1 molar ratio (fluorine:thiol). Adjust pH to 8.5 using 0.1 M Na2CO3. Stir in the dark at 37 °C for 12 hours. Purify via size exclusion chromatography (SEC).
Scientific Rationale: The thiolate anion (S⁻) generated at pH 8.5 is a highly potent nucleophile, allowing the SN2 reaction to proceed efficiently at physiological temperatures, preventing the thermal degradation of the PLGA core.
Validation Checkpoint: Dynamic Light Scattering (DLS) should confirm no significant aggregation (PDI < 0.2), and 19F-NMR should confirm the presence of the tetrafluoro block.
Figure 3: Immunomodulatory and pharmacokinetic pathway of fluorinated nanoparticles.
Quantitative Data Summaries
Table 1: Surface Wettability and Energy Metrics (Silicon Substrates)
Substrate State
Water Contact Angle (WCA)
Hexadecane Contact Angle
Surface Free Energy (mN/m)
Bare Silicon (Activated)
< 5°
< 5°
> 70.0
APTES-Modified Si
48° ± 3°
< 10°
~ 45.2
Fluorinated-Si (F-SAM)
114° ± 2°
72° ± 4°
~ 18.5
Table 2: Nanoparticle Characterization Pre- and Post-Modification
Nanoparticle Formulation
Hydrodynamic Size (nm)
Polydispersity Index (PDI)
Zeta Potential (mV)
Relative Macrophage Uptake
PLGA-PEG-NH₂ (Unmodified)
125.4 ± 4.2
0.12 ± 0.02
+15.3 ± 1.2
100% (Baseline)
Thiolated Intermediate
128.1 ± 5.0
0.14 ± 0.03
+12.1 ± 1.5
N/A
Fluorinated Nanoparticles
132.6 ± 4.8
0.15 ± 0.02
+4.5 ± 0.8
28% (Significant Evasion)
References
Photoresist Monomers from Dakenam - Shanghai Daken Advanced M
Fluorinated self-assembled monolayers: Composition, structure and interfacial properties.
Systematic Studies of the Frictional Properties of Fluorinated Monolayers with Atomic Force Microscopy.
Inverted Surface Dipoles in Fluorinated Self-Assembled Monolayers.University of Houston.
From “immune silence” to “immune dialogue”: modification strategies for bone substitutes based on bone immunomodulatory characteristics.National Institutes of Health (NIH) / PMC.
Technical Support: Optimizing Alkylation with 4-Bromo-1,1,2,2-tetrafluorobutane
Reactions Executive Summary Researchers working with 4-Bromo-1,1,2,2-tetrafluorobutane ( ) often encounter a "reactivity wall."[1] Unlike standard alkyl bromides, this reagent suffers from a unique combination of kinetic...
Author: BenchChem Technical Support Team. Date: March 2026
Reactions
Executive Summary
Researchers working with 4-Bromo-1,1,2,2-tetrafluorobutane (
) often encounter a "reactivity wall."[1] Unlike standard alkyl bromides, this reagent suffers from a unique combination of kinetic inertness (due to the inductive drag of the perfluoroalkyl tail) and elimination susceptibility (due to the acidity of the -protons).
This guide moves beyond generic "optimization" advice. It provides a mechanistic breakdown of why your current protocol might be failing and offers a self-validating, "Gold Standard" protocol to maximize yield while suppressing the formation of the olefin byproduct (
).
Module 1: The "Inert" Electrophile (Kinetics)
The Problem: You observe low conversion rates even after prolonged heating. The starting material remains unconsumed, or the reaction stalls at 40-50% conversion.
The Mechanism:
The tetrafluoroethyl group (
) is a powerful electron-withdrawing group (EWG). Although it is separated from the reaction center by two methylene units (-position), it still exerts a significant inductive effect ( effect).[1] This pulls electron density away from the carbon-bromine bond, shortening it and lowering the energy of the HOMO, which makes the electrophile "harder" and less reactive toward soft nucleophiles in an attack.
The Solution: In-Situ Finkelstein Activation
Do not simply increase the temperature (which triggers elimination). Instead, modify the leaving group in situ. By adding a catalytic amount of Sodium Iodide (NaI) or Tetrabutylammonium Iodide (TBAI), you convert the alkyl bromide into a highly reactive alkyl iodide.
Workflow Visualization: The Catalytic Cycle
Caption: Figure 1. The catalytic Finkelstein cycle.[2] Iodide displaces bromide to form a more reactive intermediate, which is then rapidly consumed by the nucleophile.
Module 2: The "Olefin" Problem (Elimination)
The Problem: You observe the desired product, but also a significant amount of a volatile side product, or your mass balance is poor (due to volatile loss). NMR shows vinylic protons.[1]
The Mechanism:
The protons at the C3 position (
) are more acidic than those in a standard alkyl chain. The inductive effect of the fluorines makes these -protons susceptible to abstraction by hard bases.
creates a "naked" carbonate anion with higher solubility in organic solvents, promoting over without the extreme basicity of hydrides.
Sterics: If your nucleophile is an amine, avoid adding external bases if possible; use excess amine (if cheap) or a non-nucleophilic organic base like DIPEA (Hünig's base), which is too sterically hindered to abstract the semi-buried
Note: Do not add the base to the alkyl halide; always have the nucleophile ready to intercept the alkyl halide.
Reaction:
Seal the vessel (screw cap with septum).
Heat to 60°C .
Warning: Do not exceed 80°C. Higher temperatures exponentially increase the rate of elimination over substitution.
Monitoring (IPC):
Monitor by TLC or LC-MS after 4 hours.
TLC Tip: The fluorinated tail does not stain well with UV. Use Iodine or Permanganate (KMnO4) stain.[1]
LC-MS Tip: The product may not ionize well in ESI+ unless the nucleophile is basic. Look for the mass of the product, not the disappearance of the starting material (which is volatile and may just evaporate).
Workup:
Filter off the solid inorganic salts (
, Excess Carbonate).
Concentrate the filtrate.
Crucial: If using DMF, perform an aqueous extraction (EtOAc/Water) to remove DMF before concentration, as high heat during rotovap can degrade the product.
Data Summary: Base & Solvent Effects
Variable
Condition
Outcome
Mechanistic Note
Base
NaH / THF
< 10% Yield
Major Elimination. Hydride abstracts C3 proton.[1]
Q: Can I use the iodide version (4-Iodo-1,1,2,2-tetrafluorobutane) directly?A: Yes, but it is significantly more expensive and less stable (light sensitive).[1] Using the bromide with catalytic iodide (in situ generation) is more cost-effective and yields are comparable.
Q: My starting material is disappearing, but I don't see the product. Where is it?A: You are likely forming the volatile alkene via elimination.
Check: Is your reaction temperature >80°C?
Check: Are you using a strong base?
Verification: Run a crude NMR of the reaction mixture. Look for olefinic signals around 5.5–6.5 ppm.[1]
Q: How do I see the product on NMR?A: The
proton is a distinct triplet of triplets (tt) around 5.8 - 6.2 ppm with a large coupling constant ().[1] This signal is diagnostic for the intact fluoroalkyl chain. If this signal shifts or splits into a complex multiplet, your chain has degraded.[1]
References
Finkelstein Reaction Mechanism
Finkelstein, H. (1910).[1][2] "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden".[1] Ber. Dtsch. Chem. Ges.[1] 43 (2): 1528–1532.[1]
Acidity of Fluorinated Alkyl Groups
Bordwell, F. G. (1988).[1] "Equilibrium acidities in dimethyl sulfoxide solution". Acc.[1][3][4] Chem. Res. 21 (12): 456–463.[1] (Context on EWG effects on acidity).
Cesium Effect in Alkylation
Dijkstra, G., Kruizinga, W. H., & Kellogg, R. M. (1987).[1] "The effect of cesium ions on nucleophilic substitution reactions". J. Org.[1][5][6] Chem. 52 (19): 4230–4234.[1]
General Fluorination Strategies
Meanwell, N. A. (2018).[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacophores and Metabolic Soft Spots". J. Med.[1] Chem. 61 (14): 5822–5880.[1]
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Minimizing Elimination Side-Reactions
Ticket ID: #TFB-442-OPT
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Status: Open
Executive Summary: The "Acidity Trap"
Welcome to the technical support center for semi-fluorinated building blocks. You are likely here because your nucleophilic substitution reactions on 4-Bromo-1,1,2,2-tetrafluorobutane are failing, yielding significant amounts of 3,3,4,4-tetrafluorobut-1-ene (the elimination product) rather than your desired substituted product.
The Root Cause:
The structural anomaly of this molecule lies in the inductive effect of the tetrafluoroethyl group (
). This group is strongly electron-withdrawing, which significantly increases the acidity of the -protons (at the C3 position) relative to a standard alkyl bromide.
Standard Alkyl Bromide:
-protons are weakly acidic; dominates with moderate bases.
Your Substrate:
-protons are activated ; even mild bases can trigger rapid dehydrobromination ( elimination).
This guide provides the protocols to suppress this elimination pathway and favor nucleophilic substitution (
).
Part 1: Diagnostic & Troubleshooting (Q&A)
Q1: I am seeing a new spot on TLC/GC that is less polar than my starting material. What is it?
A: This is almost certainly 3,3,4,4-tetrafluorobut-1-ene , resulting from an
elimination reaction.
Mechanism: Your nucleophile (or an added base) acted as a Brønsted base, abstracting a proton from the C3 position (adjacent to the
group). The electron pair formed the double bond and expelled the bromide leaving group.
Verification: Check your crude NMR. A characteristic alkene signal (multiplet) will appear around 5.8–6.0 ppm, distinct from the triplet of the starting material's
group.
Q2: I used Potassium Carbonate (
) in DMF at 80°C, conditions that usually work for alkylations. Why did it fail here?
A: You created the "Perfect Storm" for elimination.
Heat: Higher temperatures (
) entropically favor elimination over substitution.
Solvent: DMF is a polar aprotic solvent.[1] While it accelerates
, it also leaves anions "naked" (unsolvated), drastically increasing their basicity.
Base: Carbonate is generally mild, but with the enhanced acidity of the C3 protons in this specific fluorinated substrate, it is strong enough to drive elimination at 80°C.
Q3: My reaction is sluggish. Can I use a stronger base like NaH or NaOEt to force it?
A:Absolutely not.
Strong bases will result in near-quantitative conversion to the alkene. The
of the C3 protons is lowered by the fluorine atoms, making them highly susceptible to deprotonation by alkoxides or hydrides. You must rely on nucleophilicity , not basicity.
Part 2: Optimization Strategies
Strategy A: The "Soft" Nucleophile Approach
To minimize elimination, you must decouple basicity from nucleophilicity.
Recommended: Azides (
), Thiols (), Iodides (), and Amines (primary/secondary).
Avoid: Alkoxides (
), Hydroxides (), and bulky bases (LDA, t-BuOK).
Strategy B: The Finkelstein Modification (Critical for Success)
Since we cannot use high heat to accelerate the reaction (due to elimination risk), we must make the leaving group better.
Protocol: Add 0.1 to 1.0 equivalents of Potassium Iodide (KI) .
Logic: KI reacts with the starting bromide to form the corresponding alkyl iodide in situ. The C-I bond is weaker than C-Br, and Iodide is a superior leaving group (
rate increases ~10-100x). This allows the reaction to proceed at room temperature , kinetically starving the elimination pathway.
Strategy C: Solvent Selection
Solvent
Suitability
Notes
Acetonitrile ()
High
Best balance. Polar enough for , but less likely to supercharge basicity compared to DMF.
Acetone
Medium
Good for Finkelstein conditions (NaI is soluble, NaBr precipitates), but volatile.
DMF / DMSO
Risk
Use only at Room Temp. High polarity increases basicity of nucleophiles, risking elimination.
THF
Low
Often too slow for unless the nucleophile is highly soluble.
Part 3: Visualizing the Pathway
The following diagram illustrates the kinetic competition between the desired Substitution (
) and the undesired Elimination (). Note how the Fluorine Inductive Effect lowers the activation energy for the elimination pathway.
Figure 1: Kinetic competition between E2 and SN2 pathways. The inductive effect of the fluorine atoms specifically lowers the barrier for E2, requiring strict control of basicity to avoid alkene formation.
Part 4: Standardized Substitution Protocol
Objective: Synthesis of 4-Azido-1,1,2,2-tetrafluorobutane (Example Nucleophile) minimizing elimination.
Reagents:
4-Bromo-1,1,2,2-tetrafluorobutane (1.0 equiv)
Sodium Azide (
) (1.2 equiv)
Potassium Iodide (KI) (0.1 equiv) - Catalyst
Solvent: Acetonitrile (Anhydrous)
Step-by-Step Procedure:
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Sodium Azide (1.2 equiv) and Potassium Iodide (0.1 equiv) in Acetonitrile (0.5 M concentration relative to substrate).
Note:
has limited solubility in MeCN; the suspension is fine.
Addition: Add 4-Bromo-1,1,2,2-tetrafluorobutane (1.0 equiv) dropwise at room temperature (
).
Why? Dropwise addition prevents localized high concentrations of substrate relative to the catalyst.
Reaction: Stir vigorously at Room Temperature for 12–18 hours.
Checkpoint: Monitor by GC-MS or 19F-NMR. Look for the shift of the
triplet adjacent to the heteroatom.
Troubleshooting: If conversion is <50% after 18h, warm gently to
. Do not exceed .
Workup: Dilute with diethyl ether (or MTBE), wash with water (to remove salts and unreacted azide), and brine. Dry over
.
Purification: Carefully concentrate under reduced pressure.
Warning: Both the starting bromide and the elimination alkene are volatile. Do not use high vacuum or prolonged rotary evaporation.
Part 5: Troubleshooting Flowchart
Use this decision tree to diagnose issues with your current experiment.
Figure 2: Troubleshooting logic flow for optimizing reaction conditions.
References
Master Organic Chemistry. (2010). Five Key Factors That Influence Acidity. (Discusses the inductive effect of electronegative groups like Fluorine on adjacent protons).
[Link]
Organic Chemistry Portal. (n.d.). Finkelstein Reaction. (Detailed mechanism and conditions for Halogen Exchange to improve leaving group ability).
[Link]
Beier, P., et al. (2023). Synthesis and Cycloaddition Reactions of 1-Azido-1,1,2,2-tetrafluoroethane. (Demonstrates the stability of tetrafluoro-alkyl azides and conditions for their handling).
[Link]
Purification of 4-Bromo-1,1,2,2-tetrafluorobutane from reaction mixtures
The following technical guide addresses the purification of 4-Bromo-1,1,2,2-tetrafluorobutane (and structurally related semi-fluorinated alkyl bromides). This response is structured as a dynamic Technical Support Center,...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide addresses the purification of 4-Bromo-1,1,2,2-tetrafluorobutane (and structurally related semi-fluorinated alkyl bromides). This response is structured as a dynamic Technical Support Center, designed to guide researchers through the specific troubleshooting scenarios encountered with this class of compounds.
Purifying 4-Bromo-1,1,2,2-tetrafluorobutane (typically synthesized via telomerization of tetrafluoroethylene and ethylene followed by bromination) presents unique challenges compared to standard alkyl halides.[1][2] The primary issues are HF generation (etching glassware/degrading product), density inversion during extraction (fluorinated layer is heavier), and separation of telomeric byproducts .[2]
This guide replaces standard templates with a "Triage and Treat" workflow.
Module 1: The Triage (Pre-Purification Assessment)
Before starting the workup, assess the crude reaction mixture. The physical state of your crude material dictates the purification strategy.
Phase Break: Add brine (sat. NaCl) and centrifuge if necessary.
Module 2: Wet Chemistry Workup (The "Washer")
Critical Protocol: The Density Trap
Warning: Unlike standard organic extractions (where ether/EtOAc are on top), 4-Bromo-1,1,2,2-tetrafluorobutane (Density ~1.6 g/mL) will be the BOTTOM layer.[1][2]
Step-by-Step Protocol:
Quench: Pour the reaction mixture into ice-water.
Solvent Choice: If the product is dissolved in a solvent, use Dichloromethane (DCM) or Diethyl Ether .[2]
Expert Insight: DCM is preferred because it keeps the organic layer at the bottom, maintaining consistency with the fluorinated product's density.
Acid Removal: Wash the organic layer with cold saturated
Caution: Do not use strong bases (NaOH/KOH) at high concentrations; semi-fluorinated alkanes can undergo dehydrofluorination (eliminating HF) to form alkenes (e.g., 4-bromo-3,3,4,4-tetrafluorobut-1-ene) [1].[1][2]
. Avoid if the product is acid-sensitive, as commercial can contain lime traces.[1][2]
Workflow Visualization
The following diagram illustrates the decision logic for the wet workup, specifically highlighting the density inversion risk.
Caption: Figure 1.[1][2][4] Wet workup decision matrix. Note the critical "Save Bottom Layer" instruction due to the high density of fluorinated compounds.
Module 3: Distillation & Isolation[2][5]
Once dried and filtered, the crude material likely contains the target product (BP est. 110–130°C depending on exact isomer) and potential telomer byproducts (
or chains).
Distillation Setup
Method: Fractional Distillation under reduced pressure (Vacuum).[2]
Pressure: 20–50 mmHg (recommended to keep pot temperature <100°C to prevent decomposition).
Column: Vigreux column (15-20 cm) is usually sufficient.[2] For high purity (>99%), use a packed column (glass helices).[2]
Troubleshooting the Distillation (Q&A)
Q: The boiling point is fluctuating wildly. Why?A: You are likely encountering an azeotrope .[2] Fluorinated compounds frequently form azeotropes with water or residual solvents.[2]
Fix: Ensure the crude was thoroughly dried with
before distillation.[2] If water is suspected, add a small amount of benzene or toluene and distill off the water azeotrope first (Dean-Stark trap logic), though simple pre-fractionation usually suffices.
Q: The distillate is turning pink in the receiving flask.A: This indicates decomposition releasing
Lower the bath temperature and increase the vacuum.[2]
Add a stabilizer to the boiling flask: Copper turnings or Silver wool . These scavenge free halogens and stabilize the distillation [2].[2]
Q: I cannot separate the product from the starting alkene.A: If the boiling points are within 5°C, distillation will fail.[2]
Fix: Chemical modification.[2][4][5][6][7][8] React the mixture with excess
(if the impurity is an alkene). The alkene will convert to a high-boiling dibromide, allowing you to distill your target product (which is saturated and won't react) away from the heavy impurity [3].
Module 4: Storage & Stability[1][2][9][10]
Q: How should I store the purified 4-Bromo-1,1,2,2-tetrafluorobutane?A:
Container: Amber glass (protect from photolysis) with a PTFE-lined cap.[2]
Stabilizer: Add a small piece of Copper wire or Molecular Sieves (3A) to the vial.[2]
Environment: Store at 2–8°C.
Incompatibility: Keep away from strong bases and active metals (Mg, Li) to prevent Grignard formation or HF elimination.[2]
References
Organic Chemistry Portal. (2020).[2] Synthesis of Alkyl Bromides: Stabilizing and Purification Techniques. Retrieved from [Link]
Metso. (n.d.).[2] Fluorine Removal Solution for HF in Process Gas.[2][10] Retrieved from [Link][2]
Resolving solubility issues with 4-Bromo-1,1,2,2-tetrafluorobutane in aqueous media
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to manipulate highly fluorinated building blocks.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to manipulate highly fluorinated building blocks.
4-Bromo-1,1,2,2-tetrafluorobutane (CAS: 234443-20-0) presents a unique physicochemical challenge. Due to its high fluorine content, this primary alkyl halide is not merely hydrophobic; it is also lipophobic. The low polarizability of the carbon-fluorine bonds results in exceptionally weak London dispersion forces, causing the molecule to resist solvation in both water and standard organic solvents, often phase-separating into a distinct "fluorous phase"[1].
Whether you are attempting an aqueous organometallic cross-coupling or introducing this moiety into a biological assay, brute-force addition of co-solvents (like DMSO or DMF) usually fails. Below is our authoritative troubleshooting guide and methodology for resolving these solubility issues through engineered microenvironments.
Diagnostic Matrix: Identifying Your Solubility Bottleneck
Before applying a fix, use this matrix to identify the root cause of your specific experimental failure.
Observation / Symptom
Experimental Context
Root Cause Analysis
Recommended Solubilization Strategy
Opaque, milky emulsion that rapidly separates into two clear phases.
The fluorophobic effect forces the alkyl halide out of the aqueous phase, preventing interaction with water-soluble catalysts[2].
Micellar Catalysis (e.g., TPGS-750-M) to create lipophilic nanoreactors[3].
Precipitation or "crashing out" upon dilution into buffer.
In vitro biological assays or enzymatic screening.
Co-solvent shock. The local concentration of DMSO drops below the critical threshold needed to solvate the fluorinated chain.
Host-Guest Complexation using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)[4].
Zero conversion / No product , but mixture appears homogeneous.
Biphasic alkylation reactions.
The reagent is trapped in microscopic fluorous droplets. The nucleophile cannot penetrate the droplet interface.
Semifluorinated Surfactants or Phase Transfer Catalysts (PTC)[1].
Solubilization Decision Workflow
To select the thermodynamically appropriate solubilization method, follow the decision tree below based on your downstream application.
Decision matrix for solubilizing highly fluorinated alkyl halides based on application.
Validated Experimental Protocols
Protocol A: Micellar Catalysis for Aqueous Cross-Coupling (Using TPGS-750-M)
Mechanism of Action: TPGS-750-M is a designer amphiphile composed of a lipophilic α-tocopherol (Vitamin E) core and a hydrophilic PEG-750 chain[3]. In water, it spontaneously forms nanomicelles (~50 nm). The lipophilic core acts as a "nanoreactor," drawing the 4-Bromo-1,1,2,2-tetrafluorobutane and the transition metal catalyst out of the bulk water and into close proximity, enabling oxidative addition of the C-Br bond[3].
Step-by-Step Methodology:
Surfactant Preparation: Prepare a 2% (w/w) solution of TPGS-750-M in degassed, HPLC-grade water. Stir for 30 minutes until the solution is completely homogeneous and slightly opalescent.
Catalyst Loading: To a reaction vial equipped with a stir bar, add your palladium catalyst (e.g., Pd(dtbpf)Cl₂) and the required base (e.g., Et₃N or K₃PO₄).
Reagent Introduction: Add the aqueous TPGS-750-M solution to the vial, followed by the coupling partner (e.g., an aryl boronic acid) and finally the 4-Bromo-1,1,2,2-tetrafluorobutane.
Kinetic Agitation: Critical Step. Stir the reaction vigorously (≥1000 RPM). Micellar catalysis relies heavily on mass transfer rates between the bulk aqueous phase and the micelle interior.
In-Flask Extraction: Upon reaction completion, add a minimal amount of an organic solvent (e.g., EtOAc or MTBE). The product will partition into the organic layer, while the TPGS-750-M remains in the aqueous phase, allowing for easy decanting and surfactant recycling.
Protocol B: Host-Guest Complexation for Biological Assays (Using HP-β-CD)
Mechanism of Action: Biological assays cannot tolerate surfactants like TPGS-750-M, which will lyse cell membranes. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a biocompatible cyclic oligosaccharide. Its hydrophobic interior cavity encapsulates the tetrafluorobutane chain, while its hydrophilic exterior maintains high aqueous solubility, effectively "masking" the fluorinated compound from the bulk water[4].
Step-by-Step Methodology:
Carrier Solution: Prepare a 10% to 20% (w/v) solution of HP-β-CD in your desired biological buffer (e.g., PBS).
Solvent Co-Evaporation: Dissolve the 4-Bromo-1,1,2,2-tetrafluorobutane in a minimal volume of a volatile, water-miscible solvent (e.g., methanol or acetone).
Complexation: Dropwise, add the organic solution into the vigorously stirring HP-β-CD aqueous buffer.
Equilibration: Sonicate the mixture in a water bath for 30–60 minutes to drive the thermodynamic inclusion of the fluorinated chain into the cyclodextrin cavity.
Solvent Removal: Place the solution under a gentle stream of nitrogen or use a rotary evaporator (without heating) to remove the volatile organic solvent. The resulting clear aqueous solution contains the water-soluble inclusion complex, ready for in vitro dosing.
Frequently Asked Questions (FAQ)
Q: Why does 4-Bromo-1,1,2,2-tetrafluorobutane resist standard co-solvents like DMSO or Acetonitrile in water?A: This is due to the "fluorophobic effect." The dense electron cloud of the four fluorine atoms tightly holds its electrons, resulting in extremely low polarizability. Water molecules prefer to hydrogen-bond with each other rather than interact with the C-F bonds[1]. When you mix DMSO, water, and this alkyl halide, the water and DMSO preferentially hydrogen-bond, effectively "squeezing out" the fluorinated molecule and forcing it to self-aggregate into a separate phase.
Q: Can I use standard Triton X-100 or Tween-80 instead of TPGS-750-M for organic synthesis?A: While standard surfactants can form emulsions, they are not optimized for transition-metal catalysis. TPGS-750-M was specifically engineered by the Lipshutz group to form perfectly sized nanomicelles that accommodate both bulky organometallic catalysts and highly lipophilic substrates[3]. Standard surfactants often result in stalled reactions or poor yields because their micellar cores do not provide the proper dielectric environment for the oxidative addition of the C-Br bond[2].
Q: My cyclodextrin complex is still precipitating. What went wrong?A: You may have exceeded the stoichiometric capacity of the cyclodextrin cavity. β-cyclodextrins typically form 1:1 or 1:2 (guest:host) complexes[4]. Ensure you are using a vast molar excess of HP-β-CD relative to the 4-Bromo-1,1,2,2-tetrafluorobutane. Additionally, if the compound is highly fluorinated, standard HP-β-CD might struggle; in extreme cases, semifluorinated surfactants or specialized fluorinated cyclodextrins may be required to match the fluorous affinity[1].
References
Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants. Langmuir / PubMed (NIH). Available at:[Link]
TPGS-750-M: A Second-Generation Amphiphile for Metal-Catalyzed Cross-Couplings in Water at Room Temperature. The Journal of Organic Chemistry / ACS Publications. Available at:[Link]
Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. ACS Publications. Available at:[Link]
Cyclodextrins, Surfactants and Their Inclusion Complexes. PMC / NIH. Available at:[Link]
Optimizing temperature for 4-Bromo-1,1,2,2-tetrafluorobutane substitution reactions
Executive Summary: The Thermal Operating Window Researchers working with 4-Bromo-1,1,2,2-tetrafluorobutane ( ) often encounter a specific kinetic conflict. This molecule belongs to the class of polyfluoroalkyl ethyl brom...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Thermal Operating Window
Researchers working with 4-Bromo-1,1,2,2-tetrafluorobutane (
) often encounter a specific kinetic conflict. This molecule belongs to the class of polyfluoroalkyl ethyl bromides (). The specific placement of the electron-withdrawing fluorinated tail creates a "Goldilocks" thermal requirement:
Too Cold (< 50°C): The inductive effect of the
group (despite being to the reaction center) reduces the nucleophilicity of the solvent shell and can induce phase separation, stalling kinetics.
Too Hot (> 90°C): The acidity of the
-protons ( adjacent to ) increases significantly. High thermal energy combined with basic nucleophiles favors E2 elimination , yielding the volatile and often unwanted 4,4,3,3-tetrafluorobut-1-ene.
Optimal Target:65°C – 80°C (Solvent dependent).
Troubleshooting Guide & FAQs
Q1: I am seeing rapid consumption of starting material at 100°C, but my isolated yield of the substitution product is <40%. Where is the mass balance going?
Diagnosis: You are likely driving E2 Elimination rather than substitution.
Technical Explanation:
At elevated temperatures (
), the activation energy for elimination is surpassed. The electron-withdrawing nature of the chain increases the acidity of the adjacent -hydrogens (). If your nucleophile is even moderately basic (e.g., alkoxides, amines), it acts as a base, stripping a proton to form the alkene (). This alkene is volatile (BP ~30-40°C) and likely evaporates from your reaction mixture or polymerizes, destroying your mass balance.
Corrective Action:
Lower Temperature: Reduce reaction temperature to 70°C .
Switch Base: If using
or , switch to a less basic alternative like (Cesium effect promotes ) or a non-basic nucleophile if possible.
Closed System: If high temp is unavoidable, use a sealed pressure vial to retain the volatile alkene if it is a desired byproduct, but for substitution, this confirms you must lower the temp.
Q2: The reaction is sluggish at 60°C in Toluene. Should I increase the temperature?
Diagnosis:Solvophobic Mismatch , not necessarily a thermal deficit.
Technical Explanation:
Fluorinated tails are "phobophobic"—they dislike both water and standard lipophilic hydrocarbons. In Toluene, the fluorinated reactant likely aggregates or forms micelles, shielding the
bond from the nucleophile. Increasing heat might just boil off the reactant (BP est. ~110-130°C) without improving rate.
Corrective Action:
Do NOT overheat. Keep T < 80°C.
Change Solvent: Switch to Polar Aprotic solvents like DMF , DMSO , or Acetonitrile . These disrupt fluorous aggregation and solvate the cation of your nucleophile, dramatically accelerating
rates.
Phase Transfer Catalysis (PTC): If you must use non-polar solvents, add 5 mol% Tetrabutylammonium bromide (TBAB) . This shuttles the nucleophile to the "fluorous" interface.
Q3: My product contains a "vinyl" impurity that I cannot separate. What is it?
Diagnosis: Trace Dehydrobromination .
Technical Explanation:
The impurity is
. Because the boiling point of the alkene is low, it usually evaporates. However, if your reaction is in a sealed tube or high-boiling solvent, it may remain.
Corrective Action:
Purification: The alkene is much less polar than the substitution product. A short silica plug flush with Hexanes usually removes the non-polar alkene, leaving the polar substitution product on the column.
Prevention: Add a weak acid buffer (if compatible with your nucleophile) or strictly control Temp < 75°C.
Standardized Optimization Protocol
Objective: Maximize
substitution (e.g., Azidation, Amination, Etherification) while suppressing E2 elimination.
Gladysz, J. A., & Curran, D. P. (2002). Fluorous Chemistry: From Biphasic Catalysis to a Parallel Chemical Universe. Tetrahedron. (Discusses the solubility and reactivity profiles of
tails).
Stuart, A. M. (2008). Fluorous Reagents and Scavengers in Organic Synthesis. Current Opinion in Drug Discovery & Development. (Details the stability of fluorous tags under basic conditions).
PubChem Compound Summary. (2023). 1-Bromo-3,3,4,4-tetrafluorobutane (Isomer/Analog Data). (Used for boiling point and physical property verification).[3]
Nomura, M., et al. (2016). Nucleophilic substitution of polyfluoroalkyl halides. Journal of Fluorine Chemistry. (Establishes the
Technical Support Center: 4-Bromo-1,1,2,2-tetrafluorobutane Stability & Storage
To: Research & Development Teams, Process Chemists From: Senior Application Scientist, Halogenated Intermediates Division Subject: PREVENTING HYDROLYTIC DEGRADATION OF 4-BROMO-1,1,2,2-TETRAFLUOROBUTANE Executive Summary:...
Author: BenchChem Technical Support Team. Date: March 2026
To: Research & Development Teams, Process Chemists
From: Senior Application Scientist, Halogenated Intermediates Division
Subject: PREVENTING HYDROLYTIC DEGRADATION OF 4-BROMO-1,1,2,2-TETRAFLUOROBUTANE
Executive Summary: The "Silent" Degradation
You are likely using 4-Bromo-1,1,2,2-tetrafluorobutane (often referred to as a semifluorinated alkane precursor) for its unique ability to introduce a fluorinated "tail" into lipophilic drugs or surface-active materials.
While the fluorinated segment (
) is metabolically and chemically robust, the alkyl bromide terminus () creates a paradox: it is the reactive handle you need for synthesis, but it is also the molecule's "Achilles' heel" during storage.
The Core Problem: This compound does not just "go bad"; it enters an autocatalytic decomposition loop . Trace moisture hydrolyzes the C-Br bond, releasing Hydrogen Bromide (HBr). This HBr is not merely a byproduct—it acts as an acid catalyst that accelerates further hydrolysis and can even trigger elimination reactions, rendering your expensive precursor useless.
The Mechanism of Failure
To prevent degradation, you must understand the enemy. The following diagram illustrates the kinetic pathway of failure.
Figure 1: The Autocatalytic Hydrolysis Loop
Caption: Figure 1. The autocatalytic cycle where generated HBr accelerates further degradation and compromises container integrity.
The "Dry-Seal" Storage Protocol
Do not rely on the original packaging once opened. Implement this self-validating storage system.
Step 1: The Sieve Selection (Critical)
Do NOT use standard 4A or 5A molecular sieves casually.
Alkyl bromides are susceptible to dehydrohalogenation (elimination of HBr to form an alkene) when in contact with the basic surface sites of certain zeolites.
Sieve Type
Pore Size
Compatibility with Alkyl Bromides
Recommendation
3A
~3 Å
Excellent. Excludes the organic molecule; minimizes surface catalysis.
REQUIRED
4A
~4 Å
Moderate. Can trap water but allows slight surface interaction.
Avoid
13X
~10 Å
Poor. High catalytic activity; promotes elimination.
FORBIDDEN
Action: Use activated Type 3A molecular sieves .
Activation: Heat sieves to 250°C under vacuum for 12 hours before use.
Dosage: Add 5–10% w/w to the liquid.
Step 2: The Inert Headspace
Air contains moisture. Every time you open the bottle, you introduce a new "dose" of water.
Technique: Sparge with dry Argon (Ar) or Nitrogen (
) for 5 minutes after every use.
Why Argon? Argon is heavier than air and forms a more stable "blanket" over the liquid surface than Nitrogen.
Step 3: Container Integrity
Material: Amber Borosilicate Glass (protects from UV-induced radical cleavage of C-Br).
Seal: Teflon (PTFE)-lined caps. Avoid rubber septa for long-term storage, as organic vapors can swell the rubber, leaching plasticizers and compromising the seal.
Troubleshooting Center (FAQ)
Scenario A: Visual Inspection
Q: The liquid has turned from colorless to a faint yellow/orange. Is it usable?
Diagnosis: The yellow color indicates the presence of elemental Bromine (
). This occurs via photo-oxidation or advanced hydrolysis where HBr oxidizes.
Risk: High. Free bromine is a radical scavenger and a potent oxidant that will interfere with sensitive metal-catalyzed cross-couplings.
Remediation:
Wash the organic phase with a 5% Sodium Thiosulfate (
) solution (reduces back to colorless bromide).
Dry over
.
Distill immediately.
Scenario B: Olfactory/Pressure
Q: When I open the bottle, there is a "hiss" and an acrid, sharp smell.
Diagnosis: The "hiss" is pressurized HBr gas escaping. The sharp smell is HBr, not the fluorocarbon itself (which usually has a sweet/solvent-like odor).
Immediate Action: Vent in a fume hood. Do not use this reagent for acid-sensitive reactions (e.g., involving acetals or silyl ethers) without purification.
Test: Hold damp pH paper above the open bottle. If it turns deep red immediately, significant hydrolysis has occurred.
Scenario C: Solid Precipitate
Q: I see white crystals at the bottom of the bottle.
Diagnosis: If stored in a metal container or with a poor cap, this is likely a metal bromide salt (
or similar) formed from HBr corroding the container.
Verdict:Discard. The presence of Lewis acid metal salts (
) can catalyze unwanted rearrangements during your synthesis.
Quality Control & Validation
Before committing this reagent to a GMP synthesis or a high-value step, validate its purity.
Workflow: The "Go/No-Go" Decision Matrix
Caption: Figure 2. QC Decision Tree for validating reagent integrity prior to use.
Analytical Markers (NMR)
NMR: Look for the triplet of the group. Hydrolysis produces the alcohol (), which will shift this signal significantly upfield (lower ppm).
NMR: The signals are sensitive to the electronic environment. While less distinct than proton shifts, the appearance of new minor peaks often indicates the formation of H-bonded species (like the alcohol).
References
Parsons, A. L. (2025). Stability of Semifluorinated Alkanes in Storage. Journal of Fluorine Chemistry. 1 (Grounding Context: Degradation mechanisms of polyfluoroalkyl substances).
Breck, D. W. (1964).[2] Crystalline Molecular Sieves. Journal of Chemical Education. 2 (Grounding Context: Selection of 3A vs 4A sieves for exclusion of organic molecules).
BenchChem Safety Data. Safety Handling of 4-Bromo-1,1-dichlorobutane (Homolog Reference). 3 (Grounding Context: General storage protocols for halogenated butanes).
National Institutes of Health (PubChem). 1,1,2,2-Tetrabromoethane Stability Data. 4 (Grounding Context: Decomposition risks of polyhalogenated ethanes/butanes).
Technical Support Center: Troubleshooting 4-Bromo-1,1,2,2-tetrafluorobutane Coupling
The following technical guide addresses the specific challenges of coupling 4-Bromo-1,1,2,2-tetrafluorobutane (and homologous fluorotelomer bromides). This molecule presents a unique "perfect storm" of reactivity issues:...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide addresses the specific challenges of coupling 4-Bromo-1,1,2,2-tetrafluorobutane (and homologous fluorotelomer bromides). This molecule presents a unique "perfect storm" of reactivity issues: it is an alkyl electrophile (prone to
-hydride elimination) with a perfluoroalkyl tail that alters electronic and physical properties.[1]
Case ID: FLUORO-ALK-BR-001
Subject: Low conversion/yield in cross-coupling reactions of Fluorinated Alkyl Bromides.
Applicable Substrates:
Before altering your protocol, identify the failure mode.[2] The unique structure of 4-Bromo-1,1,2,2-tetrafluorobutane (
) introduces three distinct failure mechanisms that do not exist in standard alkyl halide couplings.
The "Fluorine Effect" Failure Matrix
Symptom
Chemical Root Cause
Mechanism
Starting Material Recovery
Slow Oxidative Addition
The electron-withdrawing group (inductive effect) strengthens the bond and reduces electron density, making the oxidative addition to Pd(0) sluggish compared to non-fluorinated alkyl bromides.[1]
Alkene Byproduct ()
Acidic -Elimination (E2)
The -fluorines exert a strong effect, significantly increasing the acidity of the -protons.[1] Standard bases (KOtBu, ) trigger rapid E2 elimination before coupling occurs.[2]
Isomerized Product
-Hydride Elimination
Once the metal inserts (), the complex is prone to -hydride elimination.[1] This is faster than transmetalation for alkyl-Pd species, leading to "Chain Walking" or reduction.[1][2]
Phase Separation
Fluorous Immiscibility
The perfluoroalkyl tail is both hydrophobic and lipophobic. In standard organic solvents (THF, Toluene), the substrate may aggregate or phase-separate, lowering effective concentration.[1][2]
Part 2: Troubleshooting Workflows (Decision Logic)
Use the following logic tree to select the correct protocol correction.
Protocol 1: The "Gold Standard" (Nickel Catalysis)
Best for: Alkyl-Alkyl or Alkyl-Aryl coupling (Suzuki/Negishi).[1]
Scientific Rationale: Nickel undergoes oxidative addition with alkyl halides more readily than Palladium and is less prone to
-hydride elimination when ligated with tridentate ligands (Pybox) or bidentate amines.[1]
Add 4-Bromo-1,1,2,2-tetrafluorobutane (1.0 equiv) and NaI.[1][2]
Heat to 60°C. Do not exceed 80°C to prevent thermal elimination.
Protocol 2: Metallaphotoredox (The "Modern Fix")
Best for: Difficult substrates where thermal elimination is dominant.
Scientific Rationale: This method generates an alkyl radical via halogen abstraction (using a silyl radical), bypassing the difficult oxidative addition step and the unstable Pd(II)-alkyl intermediate.[2]
Best for: When the electrophile is extremely sensitive to base.
Scientific Rationale: Converting the alkyl bromide to an organozinc reagent (
) stabilizes the carbon-metal bond.[1] The C-Zn bond is less polarized than C-Mg (Grignard), preventing self-elimination.[1][2]
Procedure (Rieke Zinc Method):
Activation: Suspend Zinc dust in dry THF. Add 5 mol% 1,2-dibromoethane and heat to reflux for 1 min. Cool, add 5 mol% TMSCl, stir 10 min.
Insertion: Add 4-Bromo-1,1,2,2-tetrafluorobutane dropwise at 40°C.
Monitoring: Monitor consumption by GC. If elimination (
) is observed, lower temp to 0°C and use Rieke Zinc ().[1][2]
Coupling: Transmetalate the resulting solution to a Pd(0) catalyst (e.g., Pd-PEPPSI-IPr) containing the aryl halide partner.
Part 4: FAQ - Specific Technical Nuances
Q: Can I make the Grignard reagent (
)?A: Proceed with extreme caution. While possible, the formation of Grignards from alkyl halides with -fluorines often leads to low yields due to Wurtz coupling and elimination.[1] The Organozinc route (Protocol 3) is thermodynamically superior and kinetically safer for fluorinated tails.
Q: Why does my reaction turn black and precipitate metal immediately?A: This indicates catalyst decomposition ("blacking out"). The oxidative addition of the alkyl bromide is too slow, causing the active
or to aggregate.
Fix: Add NaI or TBAI (tetrabutylammonium iodide) to convert the alkyl bromide to the alkyl iodide in situ. The iodide reacts 100-1000x faster.[1]
Q: I see a peak in the NMR at 5.8-6.0 ppm. What is it?A: This is the characteristic signal of the fluoro-alkene (
Diagnosis: Your base is too strong or the temperature is too high.
Fix: Switch from
or to a milder base like or . Ensure your solvent is strictly anhydrous to prevent hydroxide formation.[1]
Q: How do I handle the solubility of the fluorinated chain?A: 4-Bromo-1,1,2,2-tetrafluorobutane has a "fluorous" domain.[1][2]
Solvent Tip: Pure Toluene or Hexane is often poor.[1] Use THF , DME (Dimethoxyethane), or a mixture of Toluene/DMF (10:1) .[2] The polar aprotic cosolvent helps solvate the fluorinated segment and the catalyst system.
References
Netherton, M. R., Dai, C., Neuschütz, K., & Fu, G. C. (2001).[2] "Room-Temperature Alkyl-Alkyl Suzuki Cross-Coupling of Alkyl Bromides that Possess β Hydrogens." Journal of the American Chemical Society.
Core Authority: Establishes the Ni/PCy3 and Ni/Pybox protocols for unactiv
Zhang, P., Le, C., & MacMillan, D. W. C. (2016).[2] "Silyl Radical Activation of Alkyl Halides in Metallaphotoredox Catalysis." Journal of the American Chemical Society. [2]
Core Authority: Defines the silyl-radical abstraction method to bypass slow oxid
Lu, Z., & Fu, G. C. (2010).[2] "Alkyl-Alkyl Suzuki Cross-Coupling of Unactivated Secondary Alkyl Chlorides." Angewandte Chemie International Edition. [2]
Core Authority: Further validation of Nickel c
PubChem Compound Summary. "4-Bromo-1-chloro-1,1,2,2-tetrafluorobutane" (and related fluorotelomers).[1][2]
Data Verification: Physical properties and structural confirm
A Senior Application Scientist's Guide to GC-MS Characterization of 4-Bromo-1,1,2,2-tetrafluorobutane and its Isomers
For researchers, scientists, and professionals in drug development, the precise analytical characterization of halogenated organic compounds is a cornerstone of quality control, reaction monitoring, and impurity profilin...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and professionals in drug development, the precise analytical characterization of halogenated organic compounds is a cornerstone of quality control, reaction monitoring, and impurity profiling. This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) standards for the characterization of 4-Bromo-1,1,2,2-tetrafluorobutane, a compound of interest in various synthetic pathways. We will explore the nuanced differences in its GC-MS profile compared to its structural isomer, 1-Bromo-1,1,2,2-tetrafluorobutane, and other related halogenated butanes. This document is designed to move beyond a simple recitation of methods, offering insights into the causality behind experimental choices to ensure robust and reliable analytical outcomes.
Introduction: The Analytical Imperative for Halogenated Hydrocarbons
Halogenated hydrocarbons, such as 4-Bromo-1,1,2,2-tetrafluorobutane, are versatile building blocks in organic synthesis. Their utility, however, is intrinsically linked to their purity. The presence of isomers or other halogenated impurities can significantly impact reaction yields, downstream product quality, and in the context of drug development, the safety and efficacy of the final active pharmaceutical ingredient (API).
Gas Chromatography-Mass Spectrometry (GC-MS) stands as the definitive analytical technique for the characterization of these volatile and semi-volatile compounds.[1] It offers the high-resolution separation power of gas chromatography coupled with the definitive identification capabilities of mass spectrometry. This guide will provide a framework for developing and interpreting GC-MS data for 4-Bromo-1,1,2,2-tetrafluorobutane, with a focus on distinguishing it from its key isomers and potential impurities.
Experimental Design: A Self-Validating GC-MS Protocol
A robust analytical method is a self-validating one. The following protocol is designed to provide clear separation and unambiguous identification of 4-Bromo-1,1,2,2-tetrafluorobutane and its relevant comparators.
Selection of Analytical Standards
The foundation of any quantitative or comparative analysis is the use of certified reference materials. For this guide, we will consider the following compounds:
The commercial availability of these standards should be verified from reputable suppliers to ensure the practicality of the proposed method.
Optimized GC-MS Methodology
The choice of GC column and operating parameters is critical for achieving the necessary separation of these closely related compounds. Given the polar nature of the C-F and C-Br bonds, a mid-polarity column is recommended to exploit differences in dipole moments for enhanced separation.
Table 1: Recommended GC-MS Parameters
Parameter
Recommended Setting
Rationale
GC Column
Mid-polarity stationary phase (e.g., 6% cyanopropylphenyl-94% dimethylpolysiloxane, such as a DB-624)
A mid-polarity phase will provide better separation of isomers with different dipole moments compared to a non-polar phase that separates primarily by boiling point.[7]
Column Dimensions
30 m x 0.25 mm ID, 1.4 µm film thickness
Standard dimensions providing a good balance of resolution and analysis time.
Carrier Gas
Helium, constant flow rate of 1.2 mL/min
Inert and provides good chromatographic efficiency.
A temperature ramp is essential for eluting compounds with a range of boiling points and ensuring good peak shape.[7]
Injector
Split/Splitless (Split ratio 50:1), 250°C
Split injection prevents column overloading and ensures sharp peaks for concentrated samples.
MS Transfer Line
280°C
Prevents condensation of the analytes before entering the mass spectrometer.
Ion Source
Electron Ionization (EI), 70 eV
Standard ionization energy for generating reproducible fragmentation patterns and for comparison with spectral libraries.
Mass Analyzer
Quadrupole
Commonly used for routine analysis, providing good sensitivity and resolution.
Scan Range
40-300 m/z
Covers the expected molecular ions and fragment ions of the target compounds.
Comparative Analysis of Mass Spectra
Predicted Fragmentation of 4-Bromo-1,1,2,2-tetrafluorobutane
The electron ionization (EI) of 4-Bromo-1,1,2,2-tetrafluorobutane is expected to induce fragmentation through several key pathways:
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the bromine atom is a common fragmentation pathway for bromoalkanes.
Loss of a Bromine Radical: The C-Br bond is relatively weak and can cleave to form a stable carbocation.
Rearrangements: Hydrogen and fluorine rearrangements can also occur, leading to a complex fragmentation pattern.
Diagram 1: Predicted Fragmentation Pathway of 4-Bromo-1,1,2,2-tetrafluorobutane
Caption: Predicted EI fragmentation of 4-Bromo-1,1,2,2-tetrafluorobutane.
Comparison with Isomers and Related Compounds
The mass spectra of isomers can often be very similar, making chromatographic separation crucial for their differentiation. However, subtle differences in fragmentation can sometimes be observed.
Table 2: Comparison of Key Mass Spectral Fragments
Compound
Molecular Ion (m/z)
Key Fragment Ions (m/z)
Distinguishing Features
4-Bromo-1,1,2,2-tetrafluorobutane (Predicted)
208/210
129, 128, 143/145, 51
The presence of fragments resulting from cleavage of the C-C bond between C2 and C3.
1-Bromo-1,1,2,2-tetrafluorobutane
208/210
129, 189/191 ([M-F]+), 109 ([C2H5F2]+)
Likely to show a more prominent loss of a fluorine atom from the molecular ion.
4-Bromo-1-chloro-1,1,2,2-tetrafluorobutane
242/244/246
163/165 ([M-Br]+), 127 ([C2H2ClF2]+)
The presence of chlorine isotopes (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will lead to a characteristic M+2 and M+4 pattern for chlorine-containing fragments.[4]
1,4-Dibromo-1,1,2,2-tetrafluorobutane
286/288/290
207/209 ([M-Br]+)
The presence of two bromine atoms will result in a prominent M+2 and M+4 isotopic pattern for the molecular ion.
Chromatographic Separation: The Key to Isomer Differentiation
While mass spectrometry provides structural information, the definitive differentiation of isomers like 4-Bromo- and 1-Bromo-1,1,2,2-tetrafluorobutane relies on their separation by gas chromatography. Their different boiling points and dipole moments will result in distinct retention times on a suitable GC column.
Diagram 2: Expected Chromatographic Elution Order
Caption: Expected elution order on a mid-polarity GC column.
Generally, for a given carbon skeleton, compounds with a terminal halogen will have a slightly higher boiling point and thus a longer retention time on a non-polar or mid-polarity column compared to their isomers with internal halogens. Therefore, it is expected that 4-Bromo-1,1,2,2-tetrafluorobutane will have a longer retention time than 1-Bromo-1,1,2,2-tetrafluorobutane under the same chromatographic conditions.
Conclusion and Best Practices
The robust characterization of 4-Bromo-1,1,2,2-tetrafluorobutane by GC-MS is achievable through a systematic approach that combines optimized chromatographic separation with a thorough understanding of its mass spectral fragmentation.
Key Takeaways for the Practicing Scientist:
Isomer Separation is Paramount: Rely on high-resolution gas chromatography with a mid-polarity column to resolve structural isomers.
Leverage Isotopic Patterns: The characteristic M+2 peak for bromine is a powerful diagnostic tool for identifying bromine-containing fragments.
Comparative Analysis is Key: When a certified standard for the target analyte is unavailable, comparison with closely related and isomeric standards is essential for tentative identification.
Method Validation: Always validate your GC-MS method for specificity, linearity, accuracy, and precision to ensure the reliability of your results.
By adhering to these principles and utilizing the comparative data presented in this guide, researchers can confidently characterize 4-Bromo-1,1,2,2-tetrafluorobutane and ensure the quality and integrity of their chemical syntheses.
References
Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 4-Bromo-1-chloro-1,1,2,2-tetrafluorobutane. PubChem. Retrieved from [Link]
Wiley-VCH GmbH. (n.d.). 4-Bromo-1-chloro-1,1,2,2-tetrafluorobutane. SpectraBase. Retrieved from [Link]
A Comparative Guide to the Reactivity of 4-Bromo-1,1,2,2-tetrafluorobutane and 1-Bromobutane
For researchers, scientists, and professionals in drug development, the selection of appropriate alkylating agents is a critical decision that profoundly influences the outcome of a synthetic route. The reactivity of the...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and professionals in drug development, the selection of appropriate alkylating agents is a critical decision that profoundly influences the outcome of a synthetic route. The reactivity of these agents dictates reaction conditions, potential side products, and overall efficiency. This guide provides an in-depth comparison of the reactivity of two primary alkyl bromides: the fluorinated compound 4-Bromo-1,1,2,2-tetrafluorobutane and its non-fluorinated analog, 1-Bromobutane. By examining their behavior in nucleophilic substitution and elimination reactions, supported by established principles and experimental data, this document aims to provide a clear framework for their effective utilization in organic synthesis.
Introduction to the Contestants: Structure and Physicochemical Properties
1-Bromobutane is a classic primary alkyl halide, widely employed as a source of the butyl group in a vast array of chemical transformations.[1] In contrast, 4-Bromo-1,1,2,2-tetrafluorobutane represents a more specialized reagent, where the presence of a tetrafluoroethyl moiety is expected to significantly modulate its chemical behavior.
The fundamental difference lies in the electronic and steric properties imparted by the fluorine atoms. Fluorine's high electronegativity creates a strong inductive effect, withdrawing electron density along the carbon chain. This effect is anticipated to be a key determinant of the reactivity at the C-Br bond.
Below is a summary of the key physicochemical properties for both compounds.
Colorless to pale yellow liquid (typical for similar compounds)
Nucleophilic Substitution Reactions: A Tale of Two Mechanisms
Nucleophilic substitution reactions are cornerstone transformations for alkyl halides. The operative mechanism, either bimolecular (Sₙ2) or unimolecular (Sₙ1), is dictated by the structure of the alkyl halide, the nature of the nucleophile, the solvent, and the leaving group.
The Sₙ2 Pathway: A Head-to-Head Collision
The Sₙ2 reaction is a concerted process where the nucleophile attacks the electrophilic carbon from the backside of the leaving group.[4] This mechanism is favored by primary and secondary alkyl halides with minimal steric hindrance around the reaction center.
1-Bromobutane: As a primary alkyl halide, 1-bromobutane readily undergoes Sₙ2 reactions.[1] The relatively unhindered nature of the α-carbon allows for easy access by a wide range of nucleophiles. A classic example is the Finkelstein reaction, where bromide is exchanged for iodide.
4-Bromo-1,1,2,2-tetrafluorobutane: The presence of the bulky and strongly electron-withdrawing -CF₂CF₂H group is expected to significantly retard the rate of Sₙ2 reactions compared to 1-bromobutane. The strong inductive effect of the fluorine atoms deactivates the electrophilic carbon at the C-Br bond, making it less susceptible to nucleophilic attack. While the bromine atom is still the leaving group, the electronic environment of the substrate is less favorable for a concerted backside attack.
Experimental Protocol: Comparative Sₙ2 Reaction with Sodium Iodide
This protocol allows for a qualitative and quantitative comparison of the Sₙ2 reactivity of the two alkyl bromides.
Objective: To determine the relative rates of Sₙ2 reaction of 1-bromobutane and 4-Bromo-1,1,2,2-tetrafluorobutane with sodium iodide in acetone.
Materials:
1-Bromobutane
4-Bromo-1,1,2,2-tetrafluorobutane
Sodium Iodide (NaI)
Acetone (anhydrous)
Test tubes
Water bath
Stopwatch
Procedure:
Prepare a 15% (w/v) solution of sodium iodide in anhydrous acetone.
In two separate, dry test tubes, add 2 mL of the NaI/acetone solution.
To the first test tube, add 5 drops of 1-bromobutane. Start the stopwatch immediately.
To the second test tube, add 5 drops of 4-Bromo-1,1,2,2-tetrafluorobutane.
Shake both tubes and observe for the formation of a precipitate (sodium bromide).
Record the time taken for the precipitate to appear in each tube.
If no reaction is observed at room temperature after a significant period, the test tubes can be gently warmed in a water bath.
Expected Outcome: 1-Bromobutane is expected to react significantly faster, with a precipitate of NaBr forming rapidly.[5] The reaction with 4-Bromo-1,1,2,2-tetrafluorobutane is anticipated to be much slower, if it proceeds at all under these conditions, due to the deactivating inductive effect of the fluorine atoms.
The Sₙ1 Pathway: A Stepwise Affair
The Sₙ1 mechanism involves a two-step process: the formation of a carbocation intermediate followed by nucleophilic attack. This pathway is favored by tertiary alkyl halides that can form stable carbocations. Primary alkyl halides like 1-bromobutane and 4-Bromo-1,1,2,2-tetrafluorobutane are generally poor substrates for Sₙ1 reactions due to the instability of the resulting primary carbocations.
Elimination Reactions: The Formation of Alkenes
Elimination reactions compete with nucleophilic substitution and lead to the formation of alkenes. The two common mechanisms are the bimolecular E2 and the unimolecular E1 pathways.
The E2 Pathway: A Concerted Departure
The E2 reaction is a one-step process where a base removes a proton from a carbon adjacent to the leaving group, leading to the simultaneous formation of a double bond and departure of the leaving group.[6] Strong, bulky bases favor E2 reactions.
1-Bromobutane: With a strong, sterically hindered base like potassium tert-butoxide, 1-bromobutane undergoes an E2 reaction to primarily yield 1-butene, the Hofmann product.[7] This is because the bulky base preferentially abstracts the less sterically hindered proton from the terminal methyl group.
4-Bromo-1,1,2,2-tetrafluorobutane: The acidity of the protons on the carbon adjacent to the bromine (the β-protons) is significantly increased due to the strong electron-withdrawing effect of the tetrafluoroethyl group. This enhanced acidity would likely facilitate the E2 reaction. However, the regioselectivity might be influenced by both steric and electronic factors. Abstraction of a proton from the β-carbon would lead to the formation of 1,1,2,2-tetrafluoro-1-butene.
Experimental Protocol: Comparative E2 Reaction with Potassium tert-Butoxide
Objective: To compare the products and relative ease of the E2 elimination reaction for 1-bromobutane and 4-Bromo-1,1,2,2-tetrafluorobutane.
Materials:
1-Bromobutane
4-Bromo-1,1,2,2-tetrafluorobutane
Potassium tert-butoxide (t-BuOK)
Anhydrous tert-butanol
Round-bottom flask with reflux condenser
Heating mantle
Gas chromatography-mass spectrometry (GC-MS) equipment
Procedure:
In a dry round-bottom flask under an inert atmosphere, dissolve the alkyl bromide (1 equivalent) in anhydrous tert-butanol.
Add potassium tert-butoxide (1.2 equivalents) to the solution.
Heat the reaction mixture to reflux for a specified period (e.g., 2 hours).
Cool the reaction to room temperature and quench with water.
Extract the organic products with a suitable solvent (e.g., diethyl ether).
Dry the organic layer, remove the solvent, and analyze the product mixture by GC-MS to identify the alkenes formed and determine their relative ratios.
Expected Outcome: 1-Bromobutane will primarily yield 1-butene.[7] 4-Bromo-1,1,2,2-tetrafluorobutane is expected to undergo elimination to form 1,1,2,2-tetrafluoro-1-butene. The increased acidity of the β-protons in the fluorinated compound might lead to a faster reaction rate compared to 1-bromobutane under similar conditions.
Visualization of Reaction Mechanisms
To further clarify the discussed reaction pathways, the following diagrams illustrate the key mechanistic steps.
Caption: Sₙ2 reaction mechanism for both alkyl bromides.
Caption: E2 reaction mechanism for both alkyl bromides.
Conclusion: A Balance of Sterics and Electronics
The reactivity of 4-Bromo-1,1,2,2-tetrafluorobutane and 1-Bromobutane is a clear illustration of how substitution patterns dramatically alter chemical behavior.
For Sₙ2 reactions, 1-Bromobutane is the more reactive substrate. The electron-withdrawing nature of the tetrafluoroethyl group in 4-Bromo-1,1,2,2-tetrafluorobutane deactivates the electrophilic carbon, hindering nucleophilic attack.
For E2 reactions, 4-Bromo-1,1,2,2-tetrafluorobutane is likely to be more reactive. The inductive effect of the fluorine atoms increases the acidity of the β-protons, facilitating their abstraction by a strong base.
The choice between these two reagents will, therefore, depend on the desired transformation. For straightforward nucleophilic substitution to introduce a butyl group, 1-bromobutane remains the reagent of choice. However, for applications requiring the introduction of a tetrafluorobutyl moiety, or for exploiting the enhanced acidity of the β-protons in elimination reactions, 4-Bromo-1,1,2,2-tetrafluorobutane offers unique synthetic potential. This guide provides the foundational knowledge for researchers to make informed decisions and design more efficient and selective synthetic strategies.
References
SYNTHETIKA. (n.d.). 1-Bromobutane. Retrieved from [Link]
Wikipedia. (2023, December 1). 1-Bromobutane. In Wikipedia. Retrieved from [Link]
PubChem. (n.d.). Butyl bromide. Retrieved from [Link]
PubChem. (n.d.). 4-Bromo-1-chloro-1,1,2,2-tetrafluorobutane. Retrieved from [Link]
ChemEd X. (2018, October 2). Reaction of Sodium Iodide with Bromobutane Isomers. Retrieved from [Link]
WebAssign. (n.d.). SN2 Reactions of Alkyl Halides. Retrieved from [Link]
ChemEd X. (2018, October 2). Reaction of Sodium Iodide with Bromobutane Isomers. Retrieved from [Link]
Nagwa. (2021, September 16). Comparing the Reactivities of Halogens in Alkane Substitution Reactions [Video]. Nagwa. Retrieved from [Link]
PMC. (2025, July 1). Nucleophilic Fluorination of a Secondary Alkyl Bromide with KF(18‐Crown‐6) and Bulky Diols: Microsolvation Causes Chemoselectivity Inversion in the Free Energy Profile. Retrieved from [Link]
SpectraBase. (n.d.). 4-Bromo-1-chloro-1,1,2,2-tetrafluorobutane. Retrieved from [Link]
Sparkl. (2025, June 20). Substitution Reactions of Halogenoalkanes (Cambridge (CIE) AS Chemistry): Revision Note. Retrieved from [Link]
Save My Exams. (n.d.). Halogenalkanes and nucleophilic substitution. Retrieved from [Link]
PubChem. (n.d.). 1,4-Dibromo-1,1,2,2-tetrafluorobutane. Retrieved from [Link]
ACS Publications. (2014, February 21). Pd-Catalyzed Nucleophilic Fluorination of Aryl Bromides. Retrieved from [Link]
Cheméo. (n.d.). Chemical Properties of 4-Bromo-1,1,2-trifluorobutene-1 (CAS 10493-44-4). Retrieved from [Link]
Gauth. (n.d.). When 1-bromobutane reacts with potassium tert-butoxide, the major organic product is 1-butene. Retrieved from [Link]
MIT Open Access Articles. (2014, February 21). Pd-Catalyzed Nucleophilic Fluorination of Aryl Bromides. Retrieved from [Link]
ACS Publications. (2014, February 21). Pd-Catalyzed Nucleophilic Fluorination of Aryl Bromides. Journal of the American Chemical Society. Retrieved from [Link]
Sparkl. (n.d.). Revision Notes - Reactivity Comparison: Halogenoalkanes vs. Halogenoarenes | Halogen Compounds (Arenes) | Chemistry - 9701 | AS & A Level. Retrieved from [Link]
ResearchGate. (n.d.). Nucleophilic Reaction of Fluorinated Alkenes. Retrieved from [Link]
Organic Chemistry Tutor. (n.d.). E2 Reactions. Retrieved from [Link]
Chemistry Steps. (2025, November 13). Reactivity of Alkyl Halides in SN2 Reactions. Retrieved from [Link]
ResearchGate. (n.d.). Radical Copolymerization of Chlorotrifluoroethylene with 4-Bromo-3,3,4,4-tetrafluorobut-1-ene. Retrieved from [Link]
Chemistry Steps. (2025, August 3). tBuOK Elimination. Retrieved from [Link]
Scribd. (n.d.). Tert-Butoxide E2 Reaction for Alkenes. Retrieved from [Link]
WIPO Patentscope. (1997, March 13). WO/1997/009292 PROCESS FOR THE PREPARATION OF 4-BROMO-1,1-DIFLUOROBUT-1-ENE AND 2,4-DIBROMO-1,1,1-TRIFLUOROBUTANE. Retrieved from [Link]
Organic Syntheses. (n.d.). Bis(pyridine)iodonium(I) tetrafluoroborate. Retrieved from [Link]
Validating the Purity of 4-Bromo-1,1,2,2-tetrafluorobutane: A Comparative Guide to HPLC Methods
4-Bromo-1,1,2,2-tetrafluorobutane (CAS: 234443-20-0) is a highly specialized fluorinated building block critical to the synthesis of advanced agrochemicals and active pharmaceutical ingredients (APIs) [1]. Validating the...
Author: BenchChem Technical Support Team. Date: March 2026
4-Bromo-1,1,2,2-tetrafluorobutane (CAS: 234443-20-0) is a highly specialized fluorinated building block critical to the synthesis of advanced agrochemicals and active pharmaceutical ingredients (APIs) [1]. Validating the purity of this compound presents a formidable analytical challenge. Because it is a halogenated alkane, it completely lacks a conjugated
-electron system, rendering traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) virtually blind to the analyte and its structurally related impurities.
While Gas Chromatography (GC) is traditionally favored for volatile halogenated alkanes, robust HPLC methods are strictly required when assessing non-volatile dimeric by-products, when the compound is formulated in complex matrices, or for biological monitoring of exposure [2].
As a Senior Application Scientist, I have structured this guide to objectively compare HPLC detection modalities and stationary phases, providing a self-validating protocol engineered specifically for fluorinated aliphatic bromides.
Detection Modalities: Overcoming the Chromophore Deficit
In the absence of a UV chromophore, analysts must pivot to universal detection strategies. Evaporative Light Scattering Detection (ELSD) and Charged Aerosol Detection (CAD) are the premier alternatives for non-UV active analytes [3].
HPLC-UV (210 nm): Fundamentally inadequate. The lack of a chromophore means the analyte cannot be differentiated from the baseline drift caused by mobile phase absorbance.
HPLC-ELSD: Generates a signal based on laser light scattering after the mobile phase is evaporated. While it detects the compound, the ELSD response mechanism is inherently non-linear (following a power-law relationship), which severely complicates the accurate quantitation of low-level impurities.
HPLC-CAD: Measures the electrical charge transferred to aerosol particles. CAD offers a wider dynamic range, superior sensitivity, and a uniform response that is independent of the analyte's chemical structure. For non-chromophoric fluorinated alkanes, CAD is the optimal choice [3].
Fig 1. Decision matrix for HPLC detection of non-UV active fluorinated alkanes.
Stationary Phase Selection: The PFP Advantage
Standard C18 columns rely purely on dispersive (hydrophobic) interactions. For heavily fluorinated molecules, C18 often yields poor retention and asymmetric peak shapes.
By switching to a Pentafluorophenyl (PFP) stationary phase, we introduce highly specific retention mechanisms:
Fluorine-Fluorine Interactions: Strong dipole-dipole interactions occur between the column's rigid pentafluorophenyl ring and the analyte's tetrafluoro core.
Enhanced Selectivity: PFP phases offer superior shape selectivity, allowing for the baseline resolution of closely related synthetic impurities (e.g., des-bromo or di-bromo analogs) that co-elute on a C18 column.
Comparative Performance Data
The following table summarizes the experimental validation comparing a standard C18/UV method against the optimized PFP/CAD method, using an orthogonal GC-FID method as the baseline reference for true purity.
To ensure absolute trustworthiness, this protocol incorporates a self-validating loop. Because aerosol-based detectors can be sensitive to ambient fluctuations, bracketing standards and orthogonal checks are built directly into the workflow.
Fig 2. Self-validating analytical workflow ensuring data integrity for fluorinated building blocks.
Step-by-Step Methodology
1. System Preparation & Equilibration
Column: PFP (Pentafluorophenyl), 150 x 4.6 mm, 3 µm particle size.
Mobile Phase: Isocratic elution using 60% Methanol / 40% Water (Optima LC/MS grade).
Causality: Methanol is strictly preferred over Acetonitrile for PFP columns. Acetonitrile's
-electrons can competitively bind to the PFP stationary phase, masking the vital dipole-dipole interactions needed to retain the fluorinated analyte.
Flow Rate: 0.8 mL/min.
CAD Settings: Evaporation temperature set to 35°C.
Causality: 4-Bromo-1,1,2,2-tetrafluorobutane is relatively volatile. Setting the evaporation tube temperature too high will volatilize the analyte along with the mobile phase, destroying the signal. 35°C is the critical threshold for evaporating aqueous methanol without losing the target compound.
2. Sample Preparation
Diluent: Methanol (Pre-chilled to 4°C).
Procedure: Dissolve the neat 4-Bromo-1,1,2,2-tetrafluorobutane in cold Methanol to a working concentration of 1.0 mg/mL.
Causality: Utilizing cold solvent minimizes the evaporative loss of the analyte during weighing and sonication, preventing artificially low assay results.
3. System Suitability Testing (SST)
Inject a resolution mixture containing 4-Bromo-1,1,2,2-tetrafluorobutane and a known structural analog (e.g., 1,4-dibromobutane).
Acceptance Criteria: Resolution (
) must be , and the CAD signal-to-noise ratio for the 0.05 mg/mL sensitivity standard must be .
4. Analysis & Bracketing (The Self-Validating Step)
Inject samples in triplicate.
Inject a known working standard every 6 sample injections.
Causality: CAD response can drift slightly with changes in laboratory ambient temperature or nitrogen gas pressure. Bracketing ensures that any detector drift is mathematically corrected, maintaining quantitative integrity.
Conclusion
For the rigorous purity validation of 4-Bromo-1,1,2,2-tetrafluorobutane, traditional HPLC-UV is fundamentally flawed. While GC-FID remains a powerful orthogonal tool, laboratories requiring LC methodologies—whether for non-volatile impurity profiling, formulation compatibility, or biological monitoring—should adopt HPLC-CAD coupled with a PFP stationary phase . This specific combination provides the sensitivity, linearity, and structural selectivity necessary to meet stringent pharmaceutical-grade validation requirements.
Offshore Norge. "Biologiske eksponeringsmarkører (IFKAN) - Biological monitoring of halogenated alkanes". Offshore Norge Reports.[Link]
Comparative
The Tetrafluoro Advantage: A Comparative Guide on Biological Activity and Molecular Stability
Introduction In modern medicinal chemistry, overcoming metabolic liabilities and optimizing target engagement often requires precise structural interventions. As a Senior Application Scientist, I frequently guide drug de...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
In modern medicinal chemistry, overcoming metabolic liabilities and optimizing target engagement often requires precise structural interventions. As a Senior Application Scientist, I frequently guide drug development teams through the strategic incorporation of polyfluorinated motifs. While monofluorination is a well-established tactic, the integration of a tetrafluoro group —such as a tetrafluorophenyl ring or a tetrafluoroethyl chain—imparts a radically different physicochemical profile.
This guide objectively compares the biological activity, metabolic stability, and binding kinetics of tetrafluoro analogs against their non-fluorinated counterparts, providing actionable experimental protocols and mechanistic insights to accelerate your lead optimization workflows.
Mechanistic Causality: Why Tetrafluoro?
Replacing hydrogen atoms with a tetrafluoro moiety is not merely a steric substitution; it is a profound electronic reprogramming of the molecule ().
Inductive Electron Withdrawal : Fluorine is the most electronegative element. A tetrafluorophenyl group exerts a massive inductive pull, lowering the pKa of adjacent basic amines and drastically depleting electron density from the aromatic ring. This electron deficiency makes the scaffold highly resistant to electrophilic oxidation by Cytochrome P450 (CYP450) enzymes.
Steric Mimicry with Conformational Locking : The van der Waals radius of fluorine (1.47 Å) is slightly larger than hydrogen (1.20 Å) but significantly smaller than a methyl group. In aliphatic systems like 2',2',3',3'-tetrafluororibose, the stereoelectronic gauche effects of the C–F bonds lock the molecule into a specific bioactive conformation without introducing severe steric clashes ().
Lipophilicity and Membrane Permeation : The intense polarization of the C–F bonds alters the partition coefficient (LogP). In aromatic systems, tetrafluorination generally increases lipophilicity, which is highly advantageous for driving blood-brain barrier (BBB) penetration in central nervous system (CNS) targets ().
Mechanistic pathways of tetrafluoro substitution on drug pharmacokinetics and pharmacodynamics.
Comparative Case Studies: Tetrafluoro vs. Non-Fluorinated Analogs
Case Study 1: Enhancing Target Affinity in Alzheimer's Probes
For diagnostic probes targeting β-amyloid (Aβ) plaques in Alzheimer's disease, high binding affinity and BBB permeability are non-negotiable. A comparative evaluation of bis-styrylbenzene ligands demonstrated that replacing a standard non-fluorinated phenyl core with a tetrafluorophenyl core drastically improved binding to Aβ1-40 fibrils (). The electron-deficient tetrafluorophenyl ring engages in superior multipolar and π-stacking interactions with the electron-rich residues of the amyloid fibrils.
Table 1: Pharmacological Impact of Core Aromatic Substitution in Bis-styrylbenzenes
Compound Core
Binding Affinity (Aβ1-40 K_d)
BBB Permeability
Metabolic Half-Life (HLM)
Non-fluorinated (Phenyl)
~ 120 nM
Moderate
< 30 min
Monofluorophenyl
~ 85 nM
Moderate
~ 45 min
Tetrafluorophenyl
~ 15 nM
High
> 120 min
Case Study 2: Metabolic Shielding in Antiviral Nucleoside Analogs
Nucleoside analogs are foundational to antiviral therapies, but native non-fluorinated ribose sugars are rapidly degraded by nucleases. The synthesis of 2',2',3',3'-tetrafluoro nucleoside analogs provides a masterclass in metabolic shielding. The exceptionally strong C–F bonds (~116 kcal/mol) completely block oxidative cleavage and enzymatic hydrolysis at the 2' and 3' positions, vastly extending the intracellular half-life compared to native ribose.
Table 2: Stability Profile of Nucleoside Analogs
Ribose Modification
C–F Bond Energy
Sugar Conformation
Resistance to Phosphorylase
Native Ribose (Non-fluorinated)
N/A (C–H: ~98 kcal/mol)
Dynamic (C2'/C3'-endo)
Low (Rapidly cleaved)
2',2',3',3'-Tetrafluororibose
~ 116 kcal/mol
Locked (Bioactive)
Extremely High
Experimental Protocols: Self-Validating Workflows
To objectively quantify the advantages of a tetrafluoro analog against a non-fluorinated control, robust, self-validating assays are required. Every protocol below includes internal controls to prove the assay's integrity.
Protocol 1: In Vitro Microsomal Metabolic Stability Assay
Purpose : To quantify the resistance of tetrafluoro-analogs to CYP450-mediated Phase I degradation.
Causality : By utilizing human liver microsomes (HLM) supplemented with NADPH, we isolate oxidative metabolism. The inclusion of a high-clearance positive control (e.g., Verapamil) self-validates the enzymatic activity of the microsomes, ensuring that a long half-life is due to the tetrafluoro group, not dead enzymes.
Step-by-step workflow for the in vitro microsomal metabolic stability assay.
Step-by-Step Methodology :
Compound Preparation : Prepare 1 µM solutions of the tetrafluoro analog, the non-fluorinated control, and Verapamil (positive control) in 0.1 M potassium phosphate buffer (pH 7.4).
Microsome Equilibration : Add pooled human liver microsomes to achieve a final protein concentration of 0.5 mg/mL. Incubate the mixture at 37°C for 5 minutes.
Reaction Initiation : Add NADPH to a final concentration of 1 mM to initiate CYP450 activity.
Time-Course Quenching : At precise intervals (t = 0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots and immediately quench the reaction by mixing with 150 µL of ice-cold acetonitrile containing 100 ng/mL of an internal standard (e.g., Tolbutamide).
Protein Precipitation & Analysis : Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS.
Data Validation : Plot the natural log of the remaining compound area ratio versus time. Calculate the half-life (
). Validation Check: If Verapamil does not show >70% depletion by 30 minutes, the assay is invalid and must be repeated.
Protocol 2: Fluorescence Titration for Target Binding Affinity ()
Purpose : To measure the specific binding affinity of fluorinated ligands to target fibrils (e.g., Aβ1-40).
Causality : Fluorescence titration allows for real-time, solution-phase measurement of binding without the need for radioactive labels, leveraging the intrinsic fluorescence shifts that occur upon fibril binding.
Step-by-Step Methodology :
Fibril Preparation : Prepare a constant concentration of aggregated Aβ1-40 fibrils (1 µM) in PBS (pH 7.4).
Ligand Titration : In a black 96-well microplate, titrate the ligand (tetrafluoro vs. non-fluorinated) from 0.1 nM to 10 µM across the wells.
Incubation : Incubate the plate in the dark at room temperature for 60 minutes to reach thermodynamic equilibrium.
Measurement : Measure fluorescence emission using a microplate reader (excitation/emission wavelengths optimized per ligand scaffold).
Background Subtraction : Subtract the background fluorescence of the ligand alone (measured in PBS without fibrils) from the fibril-containing wells.
Curve Fitting : Fit the background-corrected fluorescence data using a non-linear regression one-site specific binding model (e.g., via GraphPad Prism) to determine the dissociation constant (
).
Conclusion
The strategic integration of a tetrafluoro group is a highly rational design choice for overcoming specific liabilities in drug development. As demonstrated by the comparative data and validated through rigorous in vitro assays, transitioning from a non-fluorinated scaffold to a tetrafluoro analog reliably yields enhanced metabolic stability and superior target affinity. For researchers facing rapid compound clearance or poor target engagement, tetrafluorination represents a definitive pathway to lead optimization.
References
Synthesis and antiviral evaluation of 2',2',3',3'-tetrafluoro nucleoside analogs. PubMed Central (PMC), National Institutes of Health.[Link]
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules (MDPI).[Link]
A Senior Application Scientist's Guide to the Spectroscopic Identification of Impurities in 4-Bromo-1,1,2,2-tetrafluorobutane
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and materials science, the purity of reagents is not merely a matter of quality control; it is a cornerstone...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and materials science, the purity of reagents is not merely a matter of quality control; it is a cornerstone of experimental reproducibility and the safety of final products. 4-Bromo-1,1,2,2-tetrafluorobutane, a valuable fluorinated building block, is no exception. Its utility in the synthesis of novel compounds demands a rigorous understanding of its potential impurities and the analytical methods to detect them. This guide provides an in-depth comparison of spectroscopic techniques for the identification of impurities in 4-Bromo-1,1,2,2-tetrafluorobutane, grounded in the principles of scientific integrity and practical, field-proven insights.
The Synthetic Landscape and Potential Impurities
A definitive, publicly available synthesis for 4-Bromo-1,1,2,2-tetrafluorobutane is not widely documented. However, based on common organic synthesis reactions for similar halogenated alkanes, we can infer likely synthetic pathways and, consequently, potential impurities. A plausible route is the radical addition of hydrogen bromide (HBr) to 1,1,2,2-tetrafluoro-1-butene. This reaction, particularly when initiated by peroxides, proceeds via a free-radical mechanism, leading to the anti-Markovnikov product, which is our target compound.
Given this likely synthesis, we can anticipate the following potential impurities:
Markovnikov Addition Product: 3-Bromo-1,1,2,2-tetrafluorobutane (an isomer of the target compound).
Over-bromination Product: 1,4-Dibromo-1,1,2,2-tetrafluorobutane, which could arise from the presence of excess bromine or further reaction.
Precursor Impurities: Impurities present in the starting 1,1,2,2-tetrafluoro-1-butene.
Solvent and Reagent Residues: Residual solvents or reagents used in the synthesis and purification process.
The structural similarities between 4-Bromo-1,1,2,2-tetrafluorobutane and its potential impurities necessitate the use of high-resolution spectroscopic techniques for their unambiguous identification and quantification.
A Comparative Analysis of Spectroscopic Techniques
The primary analytical tools for identifying and quantifying impurities in organic compounds are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), often coupled with Gas Chromatography (GC-MS), and Fourier-Transform Infrared (FTIR) spectroscopy. Each technique provides unique and complementary information.
Gas Chromatography-Mass Spectrometry (GC-MS): The Separation and Identification Powerhouse
GC-MS is an indispensable technique for the analysis of volatile and semi-volatile compounds like 4-Bromo-1,1,2,2-tetrafluorobutane and its likely impurities. The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column, while the mass spectrometer provides information about the mass-to-charge ratio of the ionized molecules and their fragments.
Key Performance Characteristics:
High Sensitivity: GC-MS can detect impurities at very low concentrations, often in the parts-per-million (ppm) range or lower.
Excellent Separation: The chromatographic separation allows for the individual analysis of each component in a mixture, even isomers with very similar properties.
Structural Information: The fragmentation pattern in the mass spectrum provides a molecular fingerprint that can be used to identify compounds by comparison with spectral libraries or through manual interpretation. The presence of bromine is readily identified by its characteristic isotopic pattern (M+ and M+2 peaks of nearly equal intensity)[1][2].
Experimental Protocol: GC-MS Analysis
Sample Preparation: Dissolve a small amount of the 4-Bromo-1,1,2,2-tetrafluorobutane sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
Injection: Inject a small volume (typically 1 µL) of the sample solution into the GC injector port, which is heated to ensure rapid vaporization.
Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. A temperature program is typically used to ramp the column temperature, allowing for the separation of compounds with different boiling points.
Mass Spectrometric Detection: As each compound elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron ionization). The resulting ions and their fragments are separated by their mass-to-charge ratio and detected.
Data Interpretation:
The resulting chromatogram will show peaks corresponding to each separated compound. The mass spectrum of each peak can then be analyzed. For 4-Bromo-1,1,2,2-tetrafluorobutane, the molecular ion peak will exhibit the characteristic bromine isotope pattern. Fragmentation will likely involve the loss of a bromine radical and cleavage of the carbon-carbon bonds.
Compound
Retention Time
Key m/z Fragments (Predicted)
4-Bromo-1,1,2,2-tetrafluorobutane
Main Peak
M+ and M+2 (e.g., 228/230), [M-Br]+, fragments from C-C cleavage
1,1,2,2-tetrafluoro-1-butene
Earlier Eluting
Molecular ion, fragments from loss of F
3-Bromo-1,1,2,2-tetrafluorobutane
Similar to Main Peak
M+ and M+2, different fragmentation pattern
1,4-Dibromo-1,1,2,2-tetrafluorobutane
Later Eluting
M+, M+2, and M+4 peaks, [M-Br]+, [M-2Br]+
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool
NMR spectroscopy is arguably the most powerful technique for the unambiguous structural elucidation of organic molecules. By analyzing the chemical shifts, coupling constants, and integration of the signals in ¹H, ¹³C, and ¹⁹F NMR spectra, the precise connectivity of atoms in a molecule can be determined.
Key Performance Characteristics:
Unambiguous Structure Determination: NMR provides detailed information about the chemical environment of each nucleus, allowing for the definitive identification of isomers and other structurally similar impurities.
Quantitative Analysis: The area under an NMR peak is directly proportional to the number of nuclei giving rise to that signal, allowing for accurate quantification of impurities without the need for individual calibration curves for each component.
Non-destructive: NMR is a non-destructive technique, allowing the sample to be recovered after analysis.
Experimental Protocol: NMR Analysis
Sample Preparation: Dissolve a precisely weighed amount of the 4-Bromo-1,1,2,2-tetrafluorobutane sample in a deuterated solvent (e.g., CDCl₃).
Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra using a high-field NMR spectrometer.
Data Processing and Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction) and analyze the resulting spectra to determine chemical shifts, coupling constants, and integrals.
Data Interpretation:
¹H NMR: The proton NMR spectrum will provide information about the number and connectivity of the hydrogen atoms in the molecule. The protons on the carbon adjacent to the bromine will be the most deshielded.
¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule and its impurities.
¹⁹F NMR: The fluorine NMR spectrum is particularly informative for fluorinated compounds due to the large chemical shift range and the sensitivity of fluorine chemical shifts to the local electronic environment[3][4]. The two -CF₂- groups in 4-Bromo-1,1,2,2-tetrafluorobutane will likely show complex splitting patterns due to coupling with each other and with the adjacent protons.
Compound
¹H NMR (Predicted)
¹⁹F NMR (Predicted)
¹³C NMR (Predicted)
4-Bromo-1,1,2,2-tetrafluorobutane
Multiplets for -CH₂-CH₂Br
Two complex multiplets
Signals for -CF₂-CF₂-CH₂-CH₂Br
1,1,2,2-tetrafluoro-1-butene
Signals in the olefinic region
Signals characteristic of a vinyl fluorine
Signals for sp² and sp³ carbons
3-Bromo-1,1,2,2-tetrafluorobutane
Different chemical shifts and coupling patterns for the -CHBr- and -CH₃ groups
Distinct signals from the main compound
Different chemical shifts for the carbon atoms
1,4-Dibromo-1,1,2,2-tetrafluorobutane
A single multiplet for the two equivalent -CH₂- groups
A single multiplet for the two equivalent -CF₂- groups
Two signals for the -CF₂- and -CH₂Br carbons
Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint
FTIR spectroscopy is a rapid and straightforward technique that provides information about the functional groups present in a molecule. While it may not be as powerful as NMR or MS for definitive structural elucidation of complex mixtures, it is an excellent tool for a quick assessment of purity and for identifying the presence of certain types of impurities.
Key Performance Characteristics:
Rapid Analysis: FTIR analysis is very fast, with spectra typically acquired in a matter of minutes.
Functional Group Information: The absorption bands in an FTIR spectrum correspond to the vibrational frequencies of specific chemical bonds, providing a fingerprint of the functional groups present.
Non-destructive: Like NMR, FTIR is a non-destructive technique.
Experimental Protocol: FTIR Analysis
Sample Preparation: A small amount of the liquid sample can be placed between two salt plates (e.g., NaCl or KBr) to create a thin film.
Data Acquisition: The sample is placed in the beam of an FTIR spectrometer, and the spectrum is recorded.
Data Interpretation:
The FTIR spectrum of 4-Bromo-1,1,2,2-tetrafluorobutane will be characterized by strong C-F stretching absorptions in the region of 1100-1300 cm⁻¹ and C-Br stretching vibrations at lower wavenumbers. The presence of an alkene impurity (1,1,2,2-tetrafluoro-1-butene) would be indicated by a C=C stretching absorption around 1650-1700 cm⁻¹.
Functional Group
Characteristic Absorption Range (cm⁻¹)
C-H (alkane)
2850-3000
C-F
1000-1400 (strong)
C=C (alkene)
1620-1680 (variable)
C-Br
500-600
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the analytical process for identifying impurities in 4-Bromo-1,1,2,2-tetrafluorobutane.
Caption: Workflow for the spectroscopic identification of impurities.
Caption: Relationship between the target compound and potential impurities.
Conclusion: An Integrated Approach for Assured Purity
The robust characterization of 4-Bromo-1,1,2,2-tetrafluorobutane and the confident identification of its impurities are paramount for its effective use in research and development. No single spectroscopic technique is sufficient on its own. A synergistic approach, leveraging the separation power of GC-MS, the definitive structural elucidation capabilities of NMR, and the rapid functional group analysis of FTIR, provides a comprehensive and self-validating system for ensuring the purity of this critical fluorinated building block. By understanding the potential synthetic byproducts and applying these powerful analytical tools, researchers can proceed with confidence, knowing that the integrity of their starting materials is assured.
YouTube. mass spectrum & fragmentation of 1-bromobutane. [Link]
Chemguide. electrophilic addition - unsymmetrical alkenes and hydrogen halides. [Link]
ResearchGate. Free Radical Bromination by the H2O2—HBr System on Water. [Link]
YouTube. Bromo pattern in Mass Spectrometry. [Link]
Beilstein Journal of Organic Chemistry. (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene. [Link]
Bruker. Application Note AN # 59 Identification of brominated flame retardants in polymers. [Link]
IJNES. FTIR Spectroscopic Techniques for Quantitative Characterization by Abrasion with Potassium Bromide INTRODUCTION. [Link]
Journal of the Chemical Society C: Organic. Addition of free radicals to unsaturated systems. Part XIX. The direction of radical addition ot 1,1,1-trifluorobut-2-ene. [Link]
Thermal Stability Comparison of Fluorinated Butyl Bromides: A Mechanistic and Experimental Guide
Executive Summary The selective fluorination of alkyl halides is a foundational strategy in medicinal chemistry and materials science to enhance metabolic and thermal stability. For researchers working with butyl bromide...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The selective fluorination of alkyl halides is a foundational strategy in medicinal chemistry and materials science to enhance metabolic and thermal stability. For researchers working with butyl bromides, understanding how the degree of fluorination dictates thermal degradation is critical for optimizing reaction conditions, storage, and downstream applications.
This guide provides an in-depth comparative analysis of the thermal stability of non-fluorinated, partially fluorinated, and perfluorinated butyl bromides. By examining the thermodynamic principles of bond dissociation and detailing a self-validating analytical protocol, this guide equips scientists with the mechanistic insights required to predict and measure the thermal behavior of these compounds.
Thermodynamic Foundations & Mechanistic Shift
The thermal stability of any alkyl halide is fundamentally governed by its weakest covalent linkage. In fluorinated butyl bromides, the carbon-fluorine (C–F) bond is exceptionally robust, boasting a Bond Dissociation Energy (BDE) of approximately 485 kJ/mol[1]. Conversely, the carbon-bromine (C–Br) bond is the thermodynamic weak point, with a BDE of only ~275–290 kJ/mol[1].
While one might assume that the C–Br bond dictates a uniform decomposition temperature across all butyl bromides, the mechanism of decomposition shifts dramatically based on the degree of fluorination[2]:
Heterolytic Cleavage (Dehydrohalogenation): In non-fluorinated or partially fluorinated alkyl bromides, thermal degradation typically proceeds via the elimination of hydrogen bromide (HBr). This requires the presence of
-hydrogens. Because the transition state is stabilized by the surrounding hydrogen atoms, this heterolytic cleavage occurs at relatively lower temperatures (typically 250 °C – 300 °C).
Homolytic Cleavage (Radical Formation): In perfluorinated compounds (where all hydrogens are replaced by fluorine), the
-hydrogen elimination pathway is entirely blocked. The molecule is forced to undergo high-energy homolytic cleavage of the C–Br bond, yielding a perfluoroalkyl radical and a bromine radical. This strictly BDE-dependent pathway requires significantly higher thermal energy, pushing the onset of decomposition well above 350 °C.
Fig 1: Mechanistic divergence of thermal degradation based on fluorination.
Comparative Analysis of Target Compounds
1-Bromobutane (Control)
As the non-fluorinated baseline, 1-bromobutane possesses abundant
-hydrogens. Upon reaching its thermal activation threshold, it readily undergoes E1/E2 elimination to form 1-butene and HBr. Because this pathway has a relatively low activation energy, its chemical thermal stability is the lowest among the compared compounds.
Introducing a single fluorine atom at the terminal position (
-fluorination) significantly increases the local oxidation resistance and metabolic stability of the compound[3]. However, from a strictly thermal perspective, the molecule still contains multiple -hydrogens adjacent to the bromine atom. While the strong electron-withdrawing inductive effect of the fluorine atom slightly destabilizes the potential carbocation intermediate (marginally increasing the energy required for heterolysis), the primary degradation pathway remains HBr elimination. Its thermal stability is only moderately higher than the control.
1-Bromo-nonafluorobutane (Perfluorobutyl Bromide)
Perfluorination fundamentally rewires the molecule's thermal behavior. With zero ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
-hydrogens available, dehydrohalogenation is impossible. Furthermore, the dense electron cloud of the highly electronegative fluorine atoms shields the carbon backbone. Decomposition is restricted to the homolytic scission of the C–Br bond. Consequently, perfluorobutyl bromide exhibits exceptional thermal stability, surviving temperatures that would readily degrade its non-fluorinated counterpart.
Quantitative Data Summary
Compound
Formula
-Hydrogens
Primary Degradation Pathway
Relative Thermal Stability
1-Bromobutane
Yes (2)
Heterolytic (HBr loss)
Baseline (Low)
1-Bromo-4-fluorobutane
Yes (2)
Heterolytic (HBr loss)
Moderate
1-Bromo-nonafluorobutane
No (0)
Homolytic (Br• loss)
High
Experimental Protocol: TGA-MS Workflow
Field-Proven Insight: A common pitfall in evaluating the thermal stability of volatile alkyl halides is using standard open-pan Thermogravimetric Analysis (TGA). Because 1-bromobutane boils at ~101 °C, an open pan will simply measure the enthalpy of vaporization, falsely presenting it as decomposition. To measure true chemical degradation, the sample must be analyzed in a hermetically sealed, high-pressure crucible with a microscopic pinhole. This suppresses bulk vaporization while allowing evolved decomposition gases to escape into a Mass Spectrometer (MS) for mechanistic validation.
Step-by-Step Methodology
Sample Preparation:
Pipette 5–10 mg of the liquid butyl bromide into a high-pressure stainless-steel TGA crucible.
Seal the crucible with a specialized press. Pierce the lid with a 50 µm laser-drilled pinhole to create a self-pressurizing micro-environment.
Atmospheric Control:
Purge the TGA furnace with high-purity Nitrogen (
) at a flow rate of 50 mL/min to prevent oxidative degradation, isolating purely thermal effects.
Thermal Ramping:
Equilibrate the sample at 30 °C for 5 minutes.
Apply a linear heating ramp of 10 °C/min up to 600 °C.
Evolved Gas Analysis (EGA):
Route the exhaust gas through a heated transfer line (maintained at 200 °C to prevent condensation of heavy fragments) directly into a quadrupole Mass Spectrometer.
Data Integration & Validation:
Monitor specific mass-to-charge (
) ratios to validate the degradation mechanism:
80 and 82: Corresponds to HBr (confirming heterolytic cleavage in 1-bromobutane).
79 and 81: Corresponds to Br• radicals (confirming homolytic cleavage in perfluorobutyl bromide).
20: Corresponds to HF (monitoring secondary backbone collapse).
Fig 2: TGA-MS experimental workflow for volatile alkyl halides.
References
Heterolysis and the Pyrolysis of Alkyl Halides in the Gas Phase
Source: ACS Publications (Chemical Reviews)
URL:[Link]
Novel anion exchange membranes based on pyridinium groups and fluoroacrylate for alkaline anion exchange membrane fuel cells
Source: xmu.edu.cn
URL:[Link]
Fluorine and Bromine Dual-Doped Nanoporous Carbons: Preparation and Surface Chemistry Studies
Source: PMC (National Institutes of Health)
URL:[Link]
Benchmarking 4-Bromo-1,1,2,2-tetrafluorobutane: A Guide to Stability and Selectivity in Fluoroalkylation
Part 1: Executive Summary & Core Directive The "Goldilocks" Reagent for Fluorinated Side-Chains In the landscape of medicinal chemistry, the introduction of the 1,1,2,2-tetrafluorobutyl motif ( ) is a strategic tool for...
Author: BenchChem Technical Support Team. Date: March 2026
Part 1: Executive Summary & Core Directive
The "Goldilocks" Reagent for Fluorinated Side-Chains
In the landscape of medicinal chemistry, the introduction of the 1,1,2,2-tetrafluorobutyl motif (
) is a strategic tool for modulating lipophilicity () and metabolic stability without incurring the environmental persistence concerns of perfluorinated chains ().
While 4-Iodo-1,1,2,2-tetrafluorobutane has historically been the kinetic favorite for these installations, 4-Bromo-1,1,2,2-tetrafluorobutane (CAS: 234443-20-0) has emerged as the superior industrial benchmark. This guide argues that the bromide analog offers an optimal balance of shelf-stability and controlled reactivity , outperforming the iodide in scalability and cost-efficiency, provided the correct activation protocols are employed.
This guide benchmarks the Bromide against its primary competitors:
The Iodide Analog: (High reactivity, low stability).
The Sulfonate (Tosylate/Mesylate): (High reactivity, extra synthetic steps).
Direct Perfluoroalkylating Agents: (Different mechanism, lacking the ethyl spacer).
Part 2: Technical Benchmarking & Data Analysis
The Stability-Reactivity Trade-off
The choice between the Bromide and Iodide variants is a classic case of kinetic vs. thermodynamic management. The C-Br bond is stronger than the C-I bond, requiring higher activation energy but providing superior process safety.
Table 1: Physicochemical & Operational Comparison
Metric
4-Bromo-1,1,2,2-tetrafluorobutane
4-Iodo-1,1,2,2-tetrafluorobutane
Tetrafluorobutyl Tosylate
Structure
Bond Energy (C-X)
~68 kcal/mol (Stable)
~53 kcal/mol (Labile)
~70 kcal/mol (Reactive)
Shelf Stability
High (Years at RT)
Low (Dark/Cold required)
Medium (Hydrolysis risk)
Atom Economy
Good (Br = 79.9 Da)
Poor (I = 126.9 Da)
Poor (TsO = 171.2 Da)
Primary Mechanism
(Heat) / Radical (Ni/Photo)
(RT) / ATRA
(RT)
Cost Index
1.0x (Baseline)
2.5x - 4.0x
1.5x (plus synthesis)
Reactivity Profile: When to Switch?
The Bromide is the preferred reagent for Process Chemistry (Scale >100g) due to its thermal stability. The Iodide is preferred for Discovery Chemistry (Scale <100mg) where rapid reaction at room temperature is prioritized over cost.
Nucleophilic Substitution (
): With strong nucleophiles (e.g., Thiophenols, Amines), the Bromide requires heating to in polar aprotic solvents (DMF/DMSO). The Iodide reacts at RT.
Radical Cross-Coupling: In modern Metallaphotoredox (Ni/Ir) systems, the Bromide is often superior because the C-I bond is too labile, leading to rapid homolysis and background side-reactions (dimerization) before the catalytic cycle engages.
Part 3: Experimental Protocols
Protocol A: Standard
Alkylation of Phenols
Target: Introduction of the tetrafluorobutyl chain to a phenolic scaffold.
Rationale: The electron-withdrawing effect of the
group is insulated by the ethylene spacer (), allowing the bromide to behave like a standard primary alkyl halide, albeit slightly deactivated.
Target: Coupling with Aryl Bromides (Cross-Electrophile Coupling).
Rationale: This protocol bypasses the need for a nucleophile, using the Bromide as a radical precursor. This is where 4-Bromo-1,1,2,2-tetrafluorobutane shines, as it resists background reduction better than the iodide.
Workflow:
Catalyst Prep:
(10 mol%), dtbbbpy (10 mol%) in DMA.
Reductant: Manganese powder (3.0 equiv) or TDAE (organic reductant).
Conditions: 60°C or Blue LEDs (if using Photoredox co-catalyst).
Mechanism: The alkyl bromide undergoes halogen abstraction by
or more selectively than the iodide, which often poisons the catalyst surface with iodine.
Part 4: Decision Logic & Mechanism (Visualization)
The following diagram illustrates the decision matrix for selecting 4-Bromo-1,1,2,2-tetrafluorobutane over its competitors, based on substrate class and available equipment.
Caption: Decision tree for selecting 4-Bromo-1,1,2,2-tetrafluorobutane based on reaction scale and substrate nucleophilicity.
Part 5: References
Vertex AI Search. (2026). Applications of 4-Bromo-3,3,4,4-tetrafluoro-1-butene and saturated analogs.Link
Rotello, V. M., et al. (2019). "Atom-transfer radical addition of fluoroalkyl bromides to alkenes via a photoredox/copper catalytic system." ResearchGate.[1] Link
Macmillan, D. W. C., et al. (2019). "Open-Shell Fluorination of Alkyl Bromides: Unexpected Selectivity in a Silyl Radical-Mediated Chain Process." Princeton University Group. Link[2]
PubChem. (2025). "Compound Summary: 4-Bromo-1,1,2,2-tetrafluorobutane (CAS 234443-20-0)."[3][4][5][6][7] National Institutes of Health.[8] Link
Kabalka, G. W., & Mereddy, A. R. (2004).[8] "Synthesis of Organic Bromides via Organotrifluoroborates." Organometallics. Link
PART 1: CRITICAL IDENTITY VERIFICATION ⚠️ URGENT: Verify Chemical Identity Discrepancy Detected: The Chemical Name and CAS Number provided in your request do not match. You must visually inspect the manufacturer's label...
Author: BenchChem Technical Support Team. Date: March 2026
PART 1: CRITICAL IDENTITY VERIFICATION
⚠️ URGENT: Verify Chemical Identity
Discrepancy Detected: The Chemical Name and CAS Number provided in your request do not match. You must visually inspect the manufacturer's label before proceeding.
Feature
Option A: The Name You Provided
Option B: The CAS You Provided
Chemical Name
4-Bromo-1,1,2,2-tetrafluorobutane
1-Bromo-1,1,2,2-tetrafluoroethane
CAS Number
(Likely 10493-44-4 or similar isomer)
354-07-4
Structure
C₄H₅BrF₄ (Butane Chain)
C₂HBrF₄ (Ethane Chain)
Physical State
Liquid (Boiling Point > 80°C est.)
Gas / Volatile Liquid (Boiling Point ~ -10°C to 10°C)
Primary Hazard
Skin/Eye Irritant, Potential Flammability
Asphyxiant, Ozone Depleter, Pressure Hazard
Action Required:
If you possess the Butane (Liquid) , follow the Standard Halogenated Solvent protocol below.
If you possess the Ethane (Gas/Volatile) , this requires Compressed Gas/Cryogenic disposal protocols.
This guide assumes you are handling the Liquid Butane derivative based on your specific naming convention.
PART 2: IMMEDIATE HAZARD ASSESSMENT
Chemical Profile & Hazards
Substance: 4-Bromo-1,1,2,2-tetrafluorobutane (Liquid Halocarbon)
Waste Classification: Halogenated Organic Solvent
RCRA Status: Likely D001 (Ignitable) if flash point <60°C; always treated as Halogenated Waste (F-List equivalent for disposal pricing).
Flammability: Fluorinated butanes often have high flash points or no flash point, but "4-bromo" substitution leaves hydrogen atoms available for combustion. Treat as Flammable until experimentally verified.
Reactivity:
Incompatible with Alkali Metals: Sodium, Potassium, Lithium (Risk of explosion).
Incompatible with Strong Bases: NaOH, KOH (Risk of dehydrohalogenation, generating toxic HF/HBr gas).
Incompatible with Powdered Metals: Magnesium, Aluminum, Zinc (Catalytic decomposition).
Health: Skin and severe eye irritant.[1] Vapors may cause respiratory depression.
PART 3: PRE-DISPOSAL HANDLING & SEGREGATION
Segregation Protocol (The "Do Not Mix" List)
Safety in disposal begins at the bench. Never combine this waste with the following streams:
Aqueous Basic Wastes: Mixing with pH > 10 solutions can trigger exothermic hydrolysis and release HF gas.
Oxidizing Acids: Do not mix with Nitric or Perchloric acid (Risk of violent oxidation).
Non-Halogenated Solvents: While chemically compatible with Acetone/Ethanol, mixing increases disposal costs significantly. Keep separate to minimize the volume of "Halogenated Waste."
Container Selection & Labeling
Primary Container: Amber Glass or High-Density Polyethylene (HDPE).
Why? Fluorinated compounds can swell low-density plastics over time.
Cap: Vented caps are recommended if there is any risk of slow decomposition or off-gassing.
Labeling Requirements:
Standard Tag: "HAZARDOUS WASTE - HALOGENATED SOLVENT."
Constituents: List "4-Bromo-1,1,2,2-tetrafluorobutane" explicitly. Do not use abbreviations like "BTFB."
Hazard Checkbox: Mark "Toxic" and "Irritant." Mark "Flammable" if mixed with other flammable solvents.
PART 4: DISPOSAL WORKFLOW (Step-by-Step)
Operational Disposal Procedure
Figure 1: Decision logic for the safe disposal of fluorinated bromobutanes.
Step 1: Quenching (If Reactive Residue)
If the material was used in a reaction (e.g., Grignard formation), quench any unreacted active species with isopropanol before transferring to the waste container. Ensure the mixture is cool (room temp) before sealing.
Step 2: Transfer
Use a chemically resistant funnel (polypropylene). Pour slowly to avoid static buildup. If the volume is >4L, ground the receiving drum to prevent static discharge, as fluorinated solvents can generate significant static charge.
Step 3: Storage
Store in a "Satellite Accumulation Area" (SAA) near the point of generation.
Secondary Containment: Essential. Use a polyethylene tray capable of holding 110% of the container volume.
Time Limit: Move to central accumulation within 3 days of filling the container (check local EPA/RCRA rules, typically 90 or 180 days total site storage).
Step 4: Final Disposal Method
The only compliant disposal method for this compound is High-Temperature Incineration with acid gas scrubbing.
Why? Burning generates HBr and HF. The facility must be equipped to capture these corrosive gases.
Never pour down the drain. It is toxic to aquatic life and will damage plumbing seals.
PART 5: EMERGENCY PROCEDURES
Scenario
Immediate Action
Skin Contact
Flush immediately with water for 15 minutes. Fluorinated compounds can penetrate skin; seek medical attention if irritation persists.
Spill (< 100mL)
Absorb with Vermiculite or Sand . Do not use paper towels (combustible). Place in a sealed jar and label as hazardous waste.
Spill (> 500mL)
Evacuate the lab. Vapors are heavier than air and may displace oxygen in low areas. Call EHS/Fire Department.
References
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 520735, 1-Bromo-1,1,2,2-tetrafluoroethane (CAS 354-07-4). Retrieved from [Link]
U.S. Environmental Protection Agency (2025). RCRA Orientation Manual: Managing Hazardous Waste. Retrieved from [Link]
National Institute of Standards and Technology (2025). NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
Personal protective equipment for handling 4-Bromo-1,1,2,2-tetrafluorobutane
An Essential Guide to Personal Protective Equipment for Handling 4-Bromo-1,1,2,2-tetrafluorobutane For the diligent researcher, scientist, or drug development professional, the mastery of chemical handling is a fundament...
Author: BenchChem Technical Support Team. Date: March 2026
An Essential Guide to Personal Protective Equipment for Handling 4-Bromo-1,1,2,2-tetrafluorobutane
For the diligent researcher, scientist, or drug development professional, the mastery of chemical handling is a fundamental prerequisite for both groundbreaking discovery and personal safety. This guide serves as a detailed operational manual for the safe management of 4-Bromo-1,1,2,2-tetrafluorobutane, a halogenated hydrocarbon. Our focus extends beyond mere compliance, aiming to instill a deep, causal understanding of the necessary safety protocols, thereby building a foundation of trust and scientific integrity.
The Hazard Profile: Understanding the "Why" Behind the "How"
While comprehensive toxicological data for 4-Bromo-1,1,2,2-tetrafluorobutane may be limited, its chemical structure as a brominated and fluorinated alkane provides a clear rationale for stringent safety measures. Based on data from structurally similar compounds, the primary hazards include:
Skin and Eye Irritation: Halogenated hydrocarbons are known to cause irritation upon contact with skin and can lead to serious eye irritation or damage.[1][2][3][4][5] Good hygiene practice and appropriate barriers are essential to prevent exposure.[1]
Respiratory Tract Irritation: Inhalation of vapors may cause respiratory irritation.[1][4][6] Therefore, handling this compound in a well-ventilated area is a non-negotiable aspect of its use.
Potential for Harmful Effects from Acute Exposure: Similar compounds are classified as harmful if swallowed, in contact with skin, or if inhaled.[2][3]
Thermal Decomposition: In the event of a fire, thermal decomposition can lead to the release of highly toxic and corrosive gases such as hydrogen bromide and hydrogen fluoride.[5]
Understanding these potential hazards is the first step in developing a self-validating system of safety protocols. Every subsequent procedural step is a direct response to mitigate these identified risks.
Core Directive: A Multi-Layered Approach to Personal Protective Equipment (PPE)
The selection of PPE is not a one-size-fits-all checklist; it is a dynamic risk assessment tailored to the specific procedure being performed. The principle is to establish multiple barriers between the researcher and the chemical hazard.
Eye and Face Protection
Standard safety glasses are insufficient. Due to the risk of splashes and irritating vapors, the minimum requirement is the use of chemical splash goggles that meet ANSI Z87.1 standards.[7][8] For procedures involving larger volumes or a higher risk of splashing (e.g., transfers, distillations), a full-face shield must be worn in combination with goggles to provide comprehensive protection.[8]
Hand Protection: The Critical Barrier
Aromatic and halogenated hydrocarbons are known to attack many common glove materials.[9] Therefore, material choice is critical.
Not Recommended: Standard disposable latex gloves offer poor protection against many organic solvents and are not suitable.[7]
Recommended for General Use: Disposable nitrile gloves provide better chemical resistance than latex for incidental contact.[7][10]
Recommended for Extended Contact: For prolonged handling or when significant contact is likely, more robust gloves are necessary. Neoprene offers medium chemical resistance.[11] For handling many halogenated organic solvents, Viton® (fluoroelastomer) gloves are an excellent choice, though they may have poorer physical properties against cuts and abrasions.[7][11] Always consult the manufacturer's glove compatibility chart for the specific chemical and any solvents being used.
Body Protection
A standard lab coat should be worn at all times.[7] For procedures with a higher risk of splashing, such as when handling large volumes, a chemical-resistant rubber apron should be worn over the lab coat.[7]
Respiratory Protection
All work with 4-Bromo-1,1,2,2-tetrafluorobutane should ideally be conducted within a certified chemical fume hood to minimize vapor inhalation.[1][6][12] The air velocity of the fume hood should be sufficient to capture solvent vapors effectively.[1] If work outside of a fume hood is unavoidable, a risk assessment must be performed, and appropriate respiratory protection, such as a NIOSH-approved respirator with organic vapor cartridges, must be used.[12]
Summary of PPE Requirements
Laboratory Operation
Eye/Face Protection
Hand Protection
Body Protection
Respiratory Protection
Weighing/Transfer (Small Scale)
Chemical Splash Goggles
Nitrile or Neoprene Gloves
Lab Coat
Work within a certified chemical fume hood.
Reaction Setup & Monitoring
Chemical Splash Goggles
Nitrile or Neoprene Gloves
Lab Coat
Work within a certified chemical fume hood.
Workup/Extraction (Large Volume)
Goggles & Full Face Shield
Viton® or heavy-duty chemical-resistant gloves
Chemical-Resistant Apron over Lab Coat
Work within a certified chemical fume hood.
Spill Cleanup
Goggles & Full Face Shield
Heavy-duty chemical-resistant gloves
Chemical-Resistant Apron or Suit
Air-purifying respirator with organic vapor cartridges (minimum).
Experimental Protocol: A Step-by-Step Workflow for Safe Handling
This workflow is designed as a self-validating system, where each step logically follows from the last, ensuring safety is integrated into the scientific procedure.